(Z)-SU5614
Description
inhibits the mast cell growth factor receptor known as kit protein; a tyrosine kinase inhibito
Propriétés
IUPAC Name |
(3Z)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)/b12-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBQNZICMYZIQT-GHXNOFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186611-56-3, 1055412-47-9 | |
| Record name | SU 5614 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186611563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SU5614 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 186611-56-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Z)-SU5614 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of (Z)-SU5614
Executive Summary
This compound, also known as Chloro-SU5416, is a synthetically derived small molecule that functions as a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs). Its primary mechanism of action involves the direct inhibition of key signaling pathways crucial for tumorigenesis, including angiogenesis, cell proliferation, and survival. The principal targets of SU5614 are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4][5] By blocking the kinase activity of these receptors, SU5614 effectively abrogates downstream signaling cascades, leading to anti-angiogenic effects, growth arrest, and apoptosis in susceptible cell populations.[1][6][7] This document provides a comprehensive overview of the molecular mechanism, target profiles, and cellular effects of this compound, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Multi-Kinase Inhibition
This compound is a cell-permeable indolinone compound that functions as a reversible, ATP-competitive inhibitor of several protein tyrosine kinases. Its mechanism relies on binding to the ATP-binding pocket within the catalytic domain of the target kinase. This occupation prevents the binding of endogenous ATP, thereby inhibiting the autophosphorylation of the receptor and the subsequent phosphorylation of downstream signaling substrates. The lack of receptor activation effectively halts the signal transduction cascade.
The inhibitory action of SU5614 is not limited to a single target but extends across a select group of RTKs, classifying it as a multi-kinase inhibitor. This multi-targeted profile allows it to simultaneously disrupt several oncogenic pathways.
Key Signaling Pathways Inhibited by this compound
VEGFR-2 Signaling Pathway
VEGF and its primary receptor, VEGFR-2 (also known as KDR or Flk-1), represent the most critical signaling axis for angiogenesis—the formation of new blood vessels.[8][9] This process is essential for tumor growth and metastasis. SU5614 potently inhibits VEGFR-2, thereby blocking VEGF-induced endothelial cell proliferation and migration.[6] This leads to a significant reduction in tumor-induced angiogenesis.[9][10]
c-Kit Signaling Pathway
The c-Kit receptor and its ligand, Stem Cell Factor (SCF), are crucial for the proliferation and survival of various cell types, including hematopoietic stem cells and certain cancer cells like those in acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST).[6][11] SU5614 directly inhibits the SCF-induced tyrosine phosphorylation of c-Kit, leading to growth arrest and apoptosis in cells that depend on this pathway for survival.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-SU5614: A Technical Guide to its FLT3 Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-SU5614 is a potent, cell-permeable indolinone-based inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2][3][4] Activating mutations in FLT3 are one of the most common genetic abnormalities in acute myeloid leukemia (AML), making it a critical therapeutic target.[3] This technical guide provides an in-depth overview of the FLT3 inhibitor activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of both wild-type and mutated forms of the FLT3 receptor.[2][5] In AML cells harboring activating FLT3 mutations, such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), the receptor is constitutively phosphorylated and activated, leading to uncontrolled cell proliferation and survival.[3]
This compound competitively binds to the ATP-binding pocket of the FLT3 kinase domain, preventing the transfer of phosphate from ATP to its downstream substrates. This inhibition of FLT3 autophosphorylation blocks the activation of critical downstream signaling pathways, including the Signal Transducer and Activator of Transcription 5 (STAT5) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[3][6] The blockade of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in FLT3-dependent AML cells.[3][6]
Quantitative Inhibitor Activity
The inhibitory potency of this compound against FLT3 has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against both wild-type and mutant FLT3.
| Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| FLT3 Autophosphorylation | FLT3-ITD | MV4-11 | 10 | [5] |
| FLT3 Autophosphorylation | Wild-Type FLT3 | Ba/F3 | 10 | [5] |
| Cell Proliferation | FLT3-ITD | MV4-11 | 100 | [5] |
| Cell Proliferation | FLT3-ITD | Ba/F3 | Not Specified | [1][6] |
| STAT5 Phosphorylation | FLT3-ITD | MV4-11 | 10-50 | Not Specified |
| MAPK Phosphorylation | FLT3-ITD | MV4-11 | 10 | Not Specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FLT3 signaling pathway and a general workflow for evaluating the inhibitory activity of this compound.
Experimental Protocols
Cell Culture
Cell Lines:
-
MV4-11: Human AML cell line with homozygous FLT3-ITD mutation.
-
Ba/F3-ITD: Murine pro-B cell line engineered to express human FLT3 with an ITD mutation, rendering them IL-3 independent for growth.
Culture Media:
-
MV4-11: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Ba/F3-ITD: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. (Note: Parental Ba/F3 cells require the addition of 10 ng/mL murine IL-3).
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell densities between 1 x 10^5 and 1 x 10^6 cells/mL.
Preparation of this compound Stock Solution
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
FLT3 Kinase Assay (Inhibition of Autophosphorylation)
This protocol is adapted from immunoprecipitation and western blotting procedures used to assess FLT3 phosphorylation.
-
Cell Treatment: Seed MV4-11 or Ba/F3-ITD cells in 6-well plates at a density of 1 x 10^6 cells/mL. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-6 hours at 37°C.[6]
-
Cell Lysis: Harvest the cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-FLT3 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FLT3 (p-FLT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal loading, strip the membrane and re-probe with an antibody against total FLT3.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-FLT3 to total FLT3 for each treatment condition. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Western Blot for Downstream Signaling Proteins (p-STAT5 and p-MAPK)
-
Cell Treatment and Lysis: Follow steps 1 and 2 of the FLT3 Kinase Assay protocol.
-
Western Blotting:
-
Separate total cell lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane as described above.
-
Incubate separate membranes with primary antibodies against phospho-STAT5 (p-STAT5) and phospho-MAPK (p-MAPK) overnight at 4°C.
-
Follow the subsequent washing, secondary antibody incubation, and detection steps as outlined for the FLT3 Kinase Assay.
-
To ensure equal loading, strip the membranes and re-probe with antibodies against total STAT5 and total MAPK.
-
-
Data Analysis: Quantify the band intensities and determine the inhibition of STAT5 and MAPK phosphorylation at different concentrations of this compound.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed MV4-11 or Ba/F3-ITD cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in a final volume of 100 µL.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Conclusion
This compound is a potent inhibitor of FLT3, effectively targeting both wild-type and activating mutant forms of the receptor. Its ability to block downstream signaling pathways, leading to cell cycle arrest and apoptosis in FLT3-driven AML cells, underscores its therapeutic potential. The protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the preclinical evaluation of this compound and other FLT3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 | Blood | American Society of Hematology [ashpublications.org]
(Z)-SU5614: A Multi-Kinase Inhibitor Targeting c-Kit in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the protein tyrosine kinase (PTK) inhibitor (Z)-SU5614, with a specific focus on its mechanism of action as a c-Kit inhibitor in the context of Acute Myeloid Leukemia (AML). The document details its biochemical activity, effects on AML cell lines, and the experimental methodologies used to characterize its function.
Introduction: c-Kit as a Therapeutic Target in AML
Acute Myeloid Leukemia (AML) is a genetically diverse hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The receptor tyrosine kinase c-Kit (also known as CD117 or stem cell factor receptor) is a critical regulator of hematopoietic stem and progenitor cells.[1] Its ligand, stem cell factor (SCF), plays a vital role in cell survival, proliferation, and differentiation.[2]
In a significant subset of AML patients, particularly those with core-binding factor (CBF) AML, activating mutations in the KIT gene are frequently observed and are associated with a poor prognosis.[3][4] Even in the absence of mutations, the overexpression of wild-type c-Kit can contribute to leukemogenesis through autocrine or paracrine SCF stimulation.[5] This makes the c-Kit signaling pathway an attractive target for therapeutic intervention. This compound is a small molecule inhibitor that has demonstrated potent activity against c-Kit, alongside other receptor tyrosine kinases, presenting a potential therapeutic strategy for c-Kit-positive AML.[5][6]
Mechanism of Action of this compound
This compound is a multi-targeted protein tyrosine kinase inhibitor with significant activity against several receptors, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), FMS-like Tyrosine Kinase 3 (FLT3), and c-Kit.[6][7] Its primary mechanism in c-Kit-positive AML involves the direct inhibition of the c-Kit receptor kinase.
Upon binding of its ligand, SCF, the c-Kit receptor dimerizes, leading to the activation of its intrinsic tyrosine kinase activity and subsequent autophosphorylation of specific tyrosine residues.[1] These phosphorylated sites serve as docking points for various downstream signaling molecules that activate pro-survival and proliferative pathways. This compound functions by competing with ATP for the binding site in the catalytic domain of the c-Kit kinase, thereby preventing this autophosphorylation and blocking the initiation of downstream signaling cascades.[5] Studies have shown that SU5614 effectively inhibits SCF-induced tyrosine phosphorylation of c-Kit in sensitive AML cell lines.[5] This inhibition leads to the downregulation of key signaling pathways, including the PI3K/Akt, JAK/STAT, and MAPK pathways, ultimately resulting in cell cycle arrest and apoptosis.[8][9]
Quantitative Data: In Vitro Efficacy of this compound
The inhibitory activity of this compound has been quantified against various kinases and AML cell lines. The data highlights its potency and selectivity.
Table 1: Inhibitory Activity of this compound against Protein Tyrosine Kinases
| Target Kinase | IC₅₀ Value (µM) | Reference |
|---|---|---|
| c-Kit | 0.03 | [10] |
| FLT3 | 0.15 | [7] |
| PDGFRβ | 0.36 | [10] |
| VEGFR-2 | 0.46 | [10] |
IC₅₀: The half maximal inhibitory concentration.
Table 2: Growth Inhibitory Activity of this compound in c-Kit and FLT3-Expressing AML Cell Lines
| Cell Line | Key Feature | IC₅₀ Range (nM) | Reference |
|---|---|---|---|
| Kasumi-1 | c-Kit expressing, autocrine SCF | Sensitive* | [5] |
| UT-7 | c-Kit expressing | Sensitive* | [5] |
| M-07e | c-Kit expressing | Sensitive* | [5] |
| MV4-11 | Constitutively active FLT3 | 150 - 650 | [7][10] |
| MM1 | Constitutively active FLT3 | 150 - 650 | [7] |
| MM6 | Constitutively active FLT3 | 150 - 650 | [7] |
Specific IC₅₀ values were not provided in the source, but the cells were shown to be sensitive to SU5614-induced growth arrest and apoptosis.
Experimental Protocols
This section details the methodologies typically employed to evaluate the efficacy of c-Kit inhibitors like this compound in AML research.
Cell Culture and Reagents
-
Cell Lines: AML cell lines (e.g., Kasumi-1, MV4-11) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin. For cytokine-dependent cell lines like M-07e or UT-7, appropriate growth factors (e.g., GM-CSF or SCF) are added to the medium.
-
Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM), which is then stored at -20°C.[6] Working solutions are prepared by diluting the stock in culture medium immediately before use.
Cell Proliferation and Viability Assay
This assay measures the dose-dependent effect of the inhibitor on cell growth.
-
Seeding: Cells are seeded in 96-well plates at a density of 1.0 × 10⁵ cells/mL.
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.001 µM to 10 µM) or a DMSO vehicle control.[7]
-
Incubation: The plates are incubated for a specified period (e.g., 48 to 72 hours).
-
Quantification: Cell viability is assessed using methods such as the MTT assay or by counting viable cells via trypan blue exclusion.[7]
-
Analysis: The results are used to calculate the IC₅₀ value, representing the drug concentration that inhibits cell growth by 50%.
Apoptosis Assay by Flow Cytometry
This method quantifies the induction of apoptosis following drug treatment.
-
Treatment: Cells are treated with this compound at a specified concentration (e.g., 1 µM) for a set time (e.g., 24-48 hours).
-
Staining: Cells are harvested, washed with PBS, and resuspended in a binding buffer. They are then stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells).
-
Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in early apoptosis, late apoptosis, and viable states.
Western Blot Analysis of Protein Phosphorylation
This technique is used to confirm the inhibition of c-Kit and its downstream signaling pathways.
-
Cell Stimulation and Lysis: Serum-starved cells are stimulated with SCF (e.g., 100 ng/mL) in the presence or absence of this compound for a short period (e.g., 10-15 minutes). Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (Optional): To analyze a specific protein, cell lysates can be incubated with an antibody against the target protein (e.g., anti-c-Kit or anti-FLT3), followed by protein A/G-sepharose beads to pull down the protein of interest.[7]
-
SDS-PAGE and Transfer: Protein lysates or immunoprecipitates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then probed with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-Kit, anti-phospho-STAT5, anti-phospho-MAPK).[7] The membrane is subsequently stripped and re-probed with antibodies for the total protein to ensure equal loading.
-
Detection: The bands are visualized using a chemiluminescent substrate and an imaging system.
Summary and Future Directions
This compound is a potent inhibitor of the c-Kit receptor tyrosine kinase, a key driver in certain subtypes of Acute Myeloid Leukemia. Its ability to block SCF-induced phosphorylation and downstream signaling pathways leads to significant anti-proliferative and pro-apoptotic effects in c-Kit-expressing AML cells.[5] While its activity is not limited to c-Kit, its dual inhibition of other relevant kinases like FLT3 may offer a broader therapeutic window for the heterogeneous AML patient population.[7][9]
The preclinical data strongly support the rationale for targeting c-Kit in AML. However, no clinical trials specifically investigating this compound for AML are currently active. Future research should focus on evaluating the efficacy of more selective c-Kit inhibitors or combination therapies that could overcome potential resistance mechanisms and improve outcomes for patients with c-Kit-driven AML.
References
- 1. Signal transduction of c-Kit receptor tyrosine kinase in CHRF myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Inhibition of the mutated c-KIT kinase in AML1-ETO–positive leukemia cells restores sensitivity to PARP inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. mdpi.com [mdpi.com]
- 9. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
(Z)-SU5614: A Technical Guide to its ATP-Competitive Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-SU5614 is a potent, cell-permeable, and reversible small molecule inhibitor that functions through ATP-competitive inhibition of multiple receptor tyrosine kinases (RTKs). Primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and Fms-like Tyrosine Kinase 3 (FLT3), SU5614 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models, particularly in acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory profile, and detailed protocols for key experimental assays used to characterize its activity.
Mechanism of Action: ATP-Competitive Inhibition
This compound exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of target kinases.[1] This reversible binding prevents the transfer of a phosphate group from ATP to the tyrosine residues on the substrate, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[2] The indolinone scaffold of SU5614 is a key structural feature that enables its interaction with the kinase ATP-binding pocket.[3]
Kinase Inhibition Profile
This compound exhibits potent inhibitory activity against a select group of receptor tyrosine kinases, with primary targets being VEGFR-2, c-Kit, and FLT3.[4] Its efficacy against both wild-type and mutant forms of FLT3, including the internal tandem duplication (ITD) mutation prevalent in AML, makes it a compound of significant interest.[5]
Data Presentation: Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| FLT3 (ITD) | 10 | BaF3 cells | [5] |
| FLT3 (WT) | 10 | In vitro kinase assay | [5] |
| c-Kit | - | Kasumi-1, UT-7, M-07e cells | [6] |
| VEGFR-2 (Flk-1) | 1200 | In vitro kinase assay | [2] |
| PDGF Receptor | 2900 | In vitro kinase assay | [2] |
| MAPK (p42/44) | 10 | MV4-11 cells | [5] |
| STAT5 | - | BaF3-FLT3-ITD cells | [7] |
Note: IC50 values can vary depending on the assay conditions, including ATP concentration.
Key Signaling Pathways Affected
The inhibition of its primary targets by this compound leads to the downregulation of several critical downstream signaling pathways implicated in oncogenesis.
FLT3 Signaling Pathway
In AML cells harboring activating FLT3 mutations, SU5614 effectively inhibits the constitutive autophosphorylation of the FLT3 receptor. This, in turn, blocks the activation of downstream signaling mediators, including Signal Transducer and Activator of Transcription 5 (STAT5) and the Ras/MAPK pathway.[5][7] The inhibition of these pathways leads to cell cycle arrest and the induction of apoptosis in FLT3-dependent leukemia cells.[7]
Caption: Inhibition of the FLT3-ITD signaling pathway by this compound.
c-Kit Signaling Pathway
SU5614 also demonstrates inhibitory activity against the c-Kit receptor, another member of the type III receptor tyrosine kinase family. In cancer cells where c-Kit signaling is a driver of proliferation, such as in certain types of AML and gastrointestinal stromal tumors (GIST), SU5614 can induce growth arrest and apoptosis by blocking the stem cell factor (SCF)-induced tyrosine phosphorylation of c-Kit.[6][8]
Caption: Inhibition of the c-Kit signaling pathway by this compound.
VEGFR-2 Signaling Pathway
By inhibiting VEGFR-2, SU5614 can disrupt the process of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[6] Inhibition of VEGFR-2 in endothelial cells blocks VEGF-induced cell sprouting and can lead to anti-angiogenic effects.[6][9]
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
In Vitro Kinase Assay (FLT3 Kinase Activity)
This protocol is adapted from methodologies used to assess the direct inhibitory effect of SU5614 on FLT3 kinase activity.[3]
Materials:
-
Recombinant human FLT3 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the recombinant FLT3 enzyme and MBP substrate in Kinase Assay Buffer to the desired concentrations.
-
Assay Plate Setup:
-
Add 1 µl of the diluted SU5614 or DMSO control to the wells of a 384-well plate.
-
Add 2 µl of the enzyme solution to each well.
-
Add 2 µl of the substrate/ATP mixture to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert the generated ADP to ATP and then to a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each SU5614 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of SU5614 on the viability and proliferation of cancer cell lines, particularly leukemia cells.[10][11]
Materials:
-
Leukemia cell line (e.g., MV4-11 with FLT3-ITD)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml in 100 µl of complete culture medium per well.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Add the desired concentrations of SU5614 to the wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Phosphorylated Proteins (p-STAT5 and p-MAPK)
This protocol is used to determine the effect of SU5614 on the phosphorylation status of key downstream signaling proteins.[12][13]
Materials:
-
Leukemia cell line (e.g., Ba/F3-FLT3-ITD)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-p44/42 MAPK (Erk1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-STAT5) to confirm equal loading.
Experimental Workflows
Kinase Inhibitor Screening and Validation Workflow
This workflow outlines the general steps for identifying and validating a kinase inhibitor like this compound.
Caption: A generalized workflow for kinase inhibitor screening and validation.
Conclusion
This compound is a valuable research tool for investigating the roles of VEGFR-2, c-Kit, and FLT3 in various cellular processes and disease models. Its ATP-competitive mechanism of action and its potent inhibitory effects on key oncogenic signaling pathways underscore its potential as a lead compound for the development of targeted cancer therapies. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive evaluation of this compound and other similar kinase inhibitors.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Modelling the Full-Length Inactive PKC-δ Structure to Explore Regulatory Accessibility and Selective Targeting Opportunities [mdpi.com]
- 3. promega.com [promega.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A holistic view on c-Kit in cancer: Structure, signaling, pathophysiology and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
(Z)-SU5614: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-SU5614 is a synthetic small molecule inhibitor that belongs to the indolinone class of compounds. It functions as an ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs), playing a crucial role in modulating key cellular signaling pathways. Primarily recognized for its potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3), SU5614 also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR). By targeting these critical regulators of cellular function, this compound elicits significant downstream effects, leading to the reduction of cell proliferation and the induction of apoptosis. This technical guide provides an in-depth overview of the core downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the modulated pathways.
Data Presentation: Kinase Inhibition Profile of this compound
The inhibitory activity of this compound has been characterized against a panel of kinases, with the half-maximal inhibitory concentration (IC50) values providing a quantitative measure of its potency and selectivity.
| Kinase Target | IC50 (µM) | Notes |
| VEGFR-2 (Flk-1) | 1.2 | Potent inhibition of the primary receptor for VEGF-A, a key mediator of angiogenesis. |
| PDGFR | 2.9 | Inhibition of both PDGFRα and PDGFRβ, involved in cell growth, proliferation, and migration. |
| c-Kit | >10 | Moderate inhibition of the receptor for stem cell factor, crucial for hematopoiesis and melanogenesis. |
| FLT3 | Not specified in µM | Inhibits both wild-type and mutant forms of FLT3, a key driver in certain leukemias.[1] |
| EGFR | >100 | Negligible effect, indicating selectivity against certain RTK families. |
| IGF-R | >100 | Negligible effect, further demonstrating selectivity. |
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by attenuating the signaling cascades downstream of its target kinases. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation, and the STAT pathway, particularly downstream of FLT3.
Inhibition of VEGFR-2 Signaling
VEGFR-2 is a primary mediator of angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signals. This compound, by blocking the ATP-binding site of VEGFR-2, prevents this initial phosphorylation event, thereby inhibiting the activation of key downstream effectors.
Inhibition of PDGFR Signaling
Similar to VEGFR-2, PDGFR activation is crucial for cell growth and division. This compound's inhibition of PDGFR blocks the recruitment and activation of downstream signaling molecules, leading to a reduction in cell proliferation and survival.
Inhibition of c-Kit Signaling
c-Kit is another RTK target of this compound. Its inhibition disrupts signaling pathways that are vital for the survival and proliferation of certain cell types, including hematopoietic stem cells and mast cells.
Inhibition of FLT3 Signaling
Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to constitutive activation of the receptor and uncontrolled cell proliferation. This compound inhibits both wild-type and mutated FLT3, leading to the downregulation of its downstream targets, including the STAT, MAPK, and PI3K/Akt pathways.[2]
References
(Z)-SU5614 Induction of Apoptosis in Leukemia Cells: A Technical Guide
An In-depth Examination of the Core Mechanisms and Methodologies for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the protein tyrosine kinase inhibitor, (Z)-SU5614, and its role in inducing apoptosis in leukemia cells. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, quantitative efficacy, and the experimental protocols necessary for its study.
Core Mechanism of Action
This compound is a potent inhibitor of protein tyrosine kinases, demonstrating significant activity against FMS-like tyrosine kinase 3 (FLT3) and c-kit.[1][2] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the receptor and downstream signaling pathways that promote cell proliferation and survival.[1] SU5614 selectively targets these mutated, hyperphosphorylated FLT3 receptors, leading to the induction of growth arrest, apoptosis, and cell cycle arrest in leukemia cell lines that express a constitutively activated FLT3.[1][3] The cytotoxic activity of SU5614 is not observed in leukemic cell lines with nonactivated FLT3 or those lacking the FLT3 protein.[1]
The inhibitory action of SU5614 extends to the downstream targets of FLT3, including Signal Transducer and Activator of Transcription (STAT) 3, STAT5, and the Mitogen-Activated Protein Kinase (MAPK).[1][4] By down-regulating the activity of these signaling proteins, SU5614 effectively disrupts the pro-proliferative and anti-apoptotic signals that are crucial for the survival of leukemia cells.[1] This leads to a decrease in the expression of STAT5 target genes such as the anti-apoptotic protein BCL-X(L) and the cell cycle inhibitor p21.[1]
In addition to its effects on FLT3, SU5614 also inhibits the stem cell factor (SCF)-induced tyrosine phosphorylation of c-kit, another important receptor tyrosine kinase in hematopoiesis and leukemogenesis.[2] This dual inhibitory action on both FLT3 and c-kit contributes to its efficacy in inducing growth arrest and apoptosis in c-kit-expressing AML cells.[2]
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various leukemia cell lines.
| Cell Line | FLT3 Mutation Status | Parameter Measured | IC50 Value | Reference |
| BaF3 FLT3 ITD | ITD-mutant | Proliferation Inhibition | ~100 nM | [4] |
| MV 4-11 | ITD-mutant | Proliferation Inhibition | Not explicitly stated, but potent inhibition observed | [4] |
| MV 4-11 | ITD-mutant | Inhibition of MAPK Phosphorylation | ~10 nM | [4] |
| MV 4-11 | ITD-mutant | Induction of Apoptosis | ~500 nM | [4] |
| Cell Line | Treatment Duration | Concentration of SU5614 | Percentage of Apoptotic Cells | Reference |
| MV 4-11 | 48 hours | 1 µM | ~80% | [4] |
| MV 4-11 | 48 hours | 2.5 µM | ~80% | [4] |
Key Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology described for assessing the growth inhibitory activity of SU5614.[3]
-
Cell Seeding: Seed leukemia cells (e.g., MV4-11) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Add 100 µL of the diluted SU5614 solutions or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72-84 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on standard procedures for detecting apoptosis by flow cytometry.[5][6]
-
Cell Seeding and Treatment: Seed leukemia cells in a 6-well plate at an appropriate density. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 48 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Gating Strategy:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Western Blotting for Signaling Protein Phosphorylation
This protocol is designed to assess the effect of SU5614 on the phosphorylation status of key signaling proteins.[4]
-
Cell Treatment and Lysis: Treat leukemia cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-FLT3, phospho-STAT5, phospho-MAPK) and total protein as a loading control, overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
References
- 1. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the (Z)-SU5614-Mediated Cell Cycle Arrest Mechanism
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the molecular mechanism by which (Z)-SU5614, a multi-targeted tyrosine kinase inhibitor, induces cell cycle arrest, with a primary focus on its effects on the G2/M transition.
Executive Summary
This compound is a potent small molecule inhibitor targeting several receptor tyrosine kinases (RTKs), primarily FMS-like tyrosine kinase 3 (FLT3), c-Kit, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its anti-neoplastic activity stems from its ability to induce growth arrest, apoptosis, and cell cycle arrest in cancer cells, particularly those harboring activating mutations in these kinases. A significant component of its anti-proliferative effect is the induction of a G2/M phase cell cycle arrest. This guide will provide a detailed overview of the putative signaling pathways involved, relevant experimental data, and comprehensive protocols for key analytical methods.
Core Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
This compound exerts its primary effect by competing with ATP for the binding site in the catalytic domain of target kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (in vitro) | Key Downstream Pathways | Reference |
| FLT3 | ~10 nM | PI3K/Akt, RAS/MAPK, JAK/STAT | [1] |
| c-Kit | Potent Inhibition | PI3K/Akt, RAS/MAPK, JAK/STAT | [2] |
| VEGFR-2 | Potent Inhibition | PI3K/Akt, RAS/MAPK, PLCγ | [2] |
Note: IC50 values can vary depending on the specific assay conditions.
The G2/M Cell Cycle Arrest Phenotype
Treatment of susceptible cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents cells from entering mitosis, ultimately leading to a cessation of proliferation and, in some cases, apoptosis.
Quantitative Analysis of Cell Cycle Distribution
The following table summarizes representative data on the effect of SU5614 on the cell cycle distribution of FLT3-ITD positive acute myeloid leukemia (AML) cells, as determined by flow cytometry.
Table 2: Representative Cell Cycle Distribution in FLT3-ITD+ AML Cells Treated with this compound
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55 | 30 | 15 |
| This compound (1 µM, 24h) | 25 | 15 | 60 |
| This compound (1 µM, 48h) | 20 | 10 | 70 |
Disclaimer: The data presented in this table is illustrative and compiled from typical results observed with FLT3 inhibitors causing G2/M arrest. Specific percentages can vary based on cell line, concentration, and duration of treatment.
Molecular Mechanism of G2/M Arrest: A Hypothesized Model
While direct studies exhaustively detailing the link between SU5614 and the G2/M checkpoint machinery are limited, a plausible mechanism can be constructed based on the known downstream effects of its primary targets (FLT3, c-Kit, VEGFR-2) and the established regulation of the G2/M transition.
The G2/M checkpoint is primarily controlled by the activity of the Cyclin-dependent kinase 1 (CDK1)/Cyclin B complex. Activation of this complex is a prerequisite for entry into mitosis. The activity of CDK1/Cyclin B is tightly regulated by a balance of activating and inhibitory phosphorylations, governed by the phosphatase Cdc25C and the kinase Wee1, respectively. Additionally, Aurora kinases and Polo-like kinase 1 (PLK1) play crucial roles in mitotic entry and progression.
The proposed mechanism for this compound-induced G2/M arrest involves the disruption of signaling cascades that ultimately impinge upon these key G2/M regulators.
Signaling Pathways Implicated in SU5614-Mediated G2/M Arrest
Diagram 1: Hypothesized Signaling Pathway of this compound Induced G2/M Arrest
Caption: Hypothesized signaling cascade of this compound leading to G2/M cell cycle arrest.
Key points of the hypothesized mechanism:
-
Inhibition of Pro-survival Pathways: By inhibiting FLT3, c-Kit, and VEGFR-2, SU5614 blocks downstream pro-proliferative and pro-survival signaling through pathways such as PI3K/Akt and RAS/MAPK. These pathways are known to influence the expression and activity of cell cycle regulators.
-
Modulation of G2/M Kinases:
-
Aurora Kinases and PLK1: These are master regulators of mitotic entry. Their activity is often linked to upstream signaling from RTKs. Inhibition of pathways like PI3K/Akt and MAPK by SU5614 may lead to reduced activity of Aurora kinases and PLK1.[3][4][5][6][7][8] PLK1 is a known activator of Cdc25C and an inhibitor of Wee1.[7][9][10] Thus, reduced PLK1 activity would favor the inactive state of Cdc25C and the active state of Wee1.
-
Wee1 and Cdc25C: The balance between the inhibitory kinase Wee1 and the activating phosphatase Cdc25C determines the phosphorylation state of CDK1 and, consequently, its activity.[10][11][12] A study on FLT3-ITD positive AML has highlighted the role of the WEE1-CDK1 axis in resistance to tyrosine kinase inhibitors, suggesting this is a critical regulatory node.[13] By suppressing signals that promote Cdc25C activation and Wee1 degradation, SU5614 likely tips the balance towards CDK1 inhibition.
-
-
Role of p21: The CDK inhibitor p21, a known downstream target of the STAT5 pathway (which is inhibited by SU5614), can directly bind to and inhibit CDK1/Cyclin B complexes, contributing to the G2/M arrest.[14][15]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.
Diagram 2: Experimental Workflow for Cell Cycle Analysis
References
- 1. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora-PLK1 cascades as key signaling modules in the regulation of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polo-like kinase-activating kinases: Aurora A, Aurora B and what else? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 8. Polo-like kinase-activating kinases: Aurora A, Aurora B and what else? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in Regulatory Phosphorylation of Cdc25C Ser287 and Wee1 Ser549 during Normal Cell Cycle Progression and Checkpoint Arrests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wee1 and Cdc25: Tools, pathways, mechanisms, questions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A key role of the WEE1-CDK1 axis in mediating TKI-therapy resistance in FLT3-ITD positive acute myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
(Z)-SU5614: A Technical Guide to a Multi-Targeted Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-SU5614 is a potent, cell-permeable small molecule that functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs). Primarily recognized for its robust inhibition of FMS-like tyrosine kinase 3 (FLT3), it also demonstrates significant activity against c-KIT, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). Its ability to block key signaling pathways involved in cell proliferation, survival, and angiogenesis has positioned it as a valuable tool in cancer research, particularly in the context of Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and key experimental methodologies related to this compound.
Chemical Structure and Physicochemical Properties
This compound, a chlorinated derivative of SU5416 (Semaxanib), is an indolinone-based compound. Its structure features a 5-chlorooxindole core linked to a 3,5-dimethyl-1H-pyrrol-2-yl)methylene group, with the (Z) isomer being the specified conformation.
| Identifier | Value | Source(s) |
| IUPAC Name | (3Z)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one | [1][2] |
| Molecular Formula | C₁₅H₁₃ClN₂O | [1][2][3][4] |
| Molecular Weight | 272.73 g/mol | [2][3][4] |
| CAS Number | 1055412-47-9 | [1][4] |
| Appearance | Orange-red solid | [5] |
| SMILES | CC1=CC(=C(N1)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)C | [2] |
| InChIKey | XLBQNZICMYZIQT-GHXNOFRVSA-N | [1][2] |
Table 1: Chemical Identifiers for this compound
| Solvent | Solubility | Source(s) |
| DMSO | ≥27.3 mg/mL (approx. 100 mM) | [4] |
| DMF | 15 mg/mL | [1] |
| Ethanol | Insoluble / 0.25 mg/mL | [1][4] |
| Water | Insoluble | [4] |
Table 2: Solubility Profile of this compound
Biological Activity and Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of the kinase domain on susceptible RTKs. This action prevents the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades crucial for cell growth and survival.[5] The primary targets of SU5614 are key drivers in oncogenesis and angiogenesis.
The compound has a dual mode of action:
-
Direct Anti-leukemic Effect: By inhibiting constitutively active FLT3 and c-KIT receptors on cancer cells, SU5614 induces growth arrest, cell cycle arrest, and apoptosis.[3][6][7] This is particularly relevant in AML subtypes where activating mutations in FLT3 are prevalent.[7]
-
Anti-angiogenic Effect: Through the inhibition of VEGFR-2 on endothelial cells, SU5614 can disrupt the formation of new blood vessels, a process critical for tumor growth and metastasis.[6]
Biochemical studies show that SU5614 effectively down-regulates the hyperphosphorylated state of the FLT3 receptor and its downstream signaling targets, including STAT3, STAT5, and MAPK.[7]
Inhibitory Activity
The inhibitory concentration (IC₅₀) of this compound has been determined against several kinases in both cell-free and cell-based assays.
| Target Kinase | Assay Type / Cell Line | IC₅₀ Value (nM) | Source(s) |
| FLT3 (autophosphorylation) | Leukemic Cell Lines | 10 | [8] |
| FLT3 (constitutively active) | Ba/F3 & AML Cell Lines | 150 - 650 | [1] |
| c-KIT | In vitro | 30 | [1] |
| PDGFRβ | In vitro | 360 | [1] |
| VEGFR | In vitro | 460 | [1] |
| VEGFR-2 (Flk-1) | Cell-free assay | 170 | [9] |
| VEGFR-2 (Flk-1) | Cell-free assay | 1200 | [5] |
| PDGF | Cell-free assay | 2900 | [5] |
| VEGF-driven Mitogenesis | HUVECs | ≤ 680 | [5] |
Table 3: IC₅₀ Values of this compound for Key Kinase Targets
Experimental Protocols
The following sections describe representative protocols for assays commonly used to characterize the activity of this compound. These are intended as a guide and may require optimization based on the specific cell line and laboratory conditions.
Cell Viability / Cytotoxicity Assay (MTT-Based)
This protocol outlines a method to determine the effect of SU5614 on the metabolic activity of cancer cells, which is a proxy for cell viability.
Methodology:
-
Cell Seeding: Plate cells (e.g., MV4-11, Kasumi-1) in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5x10³ to 1x10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2X working concentrations by serially diluting the stock solution in culture medium.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the SU5614 working solutions (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle pipetting.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the percent viability against the logarithm of the SU5614 concentration. Calculate the IC₅₀ value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for measuring the direct inhibitory effect of SU5614 on the catalytic activity of a purified kinase, such as FLT3 or VEGFR-2. Luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo™) are common.
Methodology:
-
Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute the purified kinase enzyme and its specific substrate peptide in this buffer.
-
Reaction Setup: In a 384-well plate, add:
-
1 µL of this compound dilution (in buffer with DMSO) or vehicle control.
-
2 µL of kinase enzyme solution.
-
2 µL of substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.
-
ATP Depletion: Add 5 µL of a reagent (e.g., ADP-Glo™ Reagent) to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of a detection reagent that converts the newly formed ADP back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.
-
Analysis: Normalize the data to control reactions (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). Plot percent inhibition against SU5614 concentration to determine the IC₅₀ value.
Conclusion
This compound is a well-characterized multi-targeted tyrosine kinase inhibitor with significant preclinical activity against hematological malignancies and solid tumors. Its defined mechanism of action, targeting critical RTKs like FLT3, c-KIT, and VEGFR, makes it an indispensable research tool for studying oncogenic signaling and angiogenesis. The data and protocols summarized in this guide provide a foundational resource for scientists investigating the therapeutic potential and cellular effects of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. SU 5614 | C15H13ClN2O | CID 6536806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. SU5614 [sigmaaldrich.com]
- 6. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of (Z)-SU5614
This technical guide provides a comprehensive overview of the synthesis and purification of (Z)-SU5614, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and professionals in the field of drug development. This compound, with the chemical name (3Z)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one, is a molecule of significant interest for its potential therapeutic applications in oncology.
Overview of this compound
This compound is a small molecule inhibitor that primarily targets the FLT3 receptor tyrosine kinase.[1] Activating mutations in FLT3 are common in acute myeloid leukemia (AML), making it a crucial therapeutic target.[1] SU5614 has been shown to selectively induce growth arrest, apoptosis, and cell cycle arrest in cancer cell lines expressing constitutively activated FLT3. Beyond FLT3, it also exhibits inhibitory activity against other receptor tyrosine kinases such as VEGFR-2 and c-kit, suggesting a broader anti-angiogenic and anti-tumor potential.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H13ClN2O |
| Molecular Weight | 272.73 g/mol |
| CAS Number | 1055411-66-7 |
| Appearance | Orange-red solid |
| Purity (Commercial) | ≥95% to >99% (HPLC) |
| Solubility | Soluble in DMSO |
Synthetic Pathway
The synthesis of this compound is achieved through a convergent approach, culminating in the condensation of two key intermediates: 5-chloro-2-oxindole and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde . The overall synthetic workflow is depicted below.
Experimental Protocols
Synthesis of 5-chloro-2-oxindole
Method: Oxidation of 5-chloroindole.
Materials:
-
5-chloroindole
-
N-Bromosuccinimide (NBS)
-
tert-Butanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 5-chloroindole in a mixture of tert-butanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium sulfite.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-chloro-2-oxindole.
Synthesis of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde
Method: Vilsmeier-Haack formylation of 2,4-dimethylpyrrole.
Materials:
-
2,4-dimethylpyrrole
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
Procedure:
-
In a flask cooled to 0 °C, slowly add phosphorus oxychloride to N,N-dimethylformamide to form the Vilsmeier reagent.
-
Dissolve 2,4-dimethylpyrrole in dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and then neutralize with a saturated solution of sodium acetate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.
Synthesis of this compound
Method: Aldol condensation of 5-chloro-2-oxindole and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.
Materials:
-
5-chloro-2-oxindole
-
3,5-dimethyl-1H-pyrrole-2-carbaldehyde
-
Ethanol
-
Piperidine (as a basic catalyst)
Procedure:
-
Suspend 5-chloro-2-oxindole and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain crude this compound.
Purification Protocol
The crude this compound can be purified by recrystallization or column chromatography to achieve high purity.
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of DMSO and ethanol or acetic acid).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane/methanol. The optimal eluent composition should be determined by TLC analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
-
Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data Summary
| Step | Product | Typical Yield (%) | Purity (%) |
| 1 | 5-chloro-2-oxindole | 70-85 | >98 |
| 2 | 3,5-dimethyl-1H-pyrrole-2-carbaldehyde | 60-75 | >98 |
| 3 | This compound (crude) | 65-80 | >90 |
| 4 | This compound (purified) | 80-90 (purification yield) | >99 (HPLC) |
Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary target is the FLT3 signaling pathway.
Upon binding of its ligand, the FLT3 receptor dimerizes and autophosphorylates, initiating downstream signaling cascades including the PI3K/Akt, RAS/MAPK, and JAK/STAT pathways. These pathways are critical for cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling molecules. This blockade ultimately leads to the inhibition of cancer cell growth and induction of apoptosis.
References
An In-Depth Technical Guide to the In Vitro Kinase Selectivity Profile of (Z)-SU5614
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase selectivity profile of (Z)-SU5614, a potent tyrosine kinase inhibitor. The document details its inhibitory activity against a panel of kinases, outlines the experimental methodologies for determining this profile, and illustrates the key signaling pathways affected.
Introduction
This compound is a synthetic small molecule that functions as an ATP-competitive inhibitor of several protein tyrosine kinases. It has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1] These kinases are critical mediators of various cellular processes, including angiogenesis, cell proliferation, and survival. Their dysregulation is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention. This guide focuses on the in vitro characterization of this compound's kinase selectivity, providing essential data and protocols for researchers in the field of drug discovery and development.
Quantitative Kinase Selectivity Profile
The in vitro potency of this compound has been determined against several key receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's efficacy in inhibiting kinase activity.
Table 1: In Vitro Inhibitory Activity of this compound Against Primary Target Kinases
| Kinase Target | IC50 (nM) | Assay Type |
| VEGFR-2 (KDR) | 170 | Cell-free assay |
| c-Kit | Data not available | - |
| FLT3 (wild-type and mutant) | Data not available | - |
| RET | Data not available | - |
Data sourced from publicly available information.[1] A comprehensive screen against a wider kinase panel is not publicly available.
Comparative Selectivity with Other Multi-Kinase Inhibitors:
To provide a broader context for the selectivity of this compound, it is useful to compare its target profile with other well-characterized multi-kinase inhibitors that also target VEGFR, PDGFR, c-Kit, and FLT3. For instance, inhibitors like Sunitinib, Sorafenib, and Pazopanib have been extensively profiled against large kinase panels.[2][3] Sunitinib, for example, inhibits a broader range of kinases with high potency compared to Sorafenib and Pazopanib.[3] While detailed comparative data for SU5614 is limited, its known potent activity against VEGFR-2, c-Kit, and FLT3 places it within this class of multi-targeted agents.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. A widely accepted and robust method is the radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[4][5]
Objective: To determine the IC50 value of this compound against a panel of purified protein kinases.
Materials:
-
Recombinant purified protein kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP (unlabeled)
-
[γ-³³P]ATP
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3- to 10-fold dilutions.
-
Reaction Setup: In a 96-well plate, the following components are added in order:
-
Kinase reaction buffer.
-
The specific kinase at a predetermined optimal concentration.
-
The corresponding substrate.
-
This compound at various concentrations (or DMSO for the control). The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is often set near the Km value for each specific kinase to ensure competitive inhibition is accurately measured.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination and Capture: The reaction is terminated by adding a stop solution (e.g., phosphoric acid). The reaction mixture is then transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Detection: After washing and drying the filter plate, the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated as a percentage of the control (DMSO-treated) activity. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting key receptor tyrosine kinases (RTKs) involved in cancer progression and angiogenesis. The primary targets—VEGFR-2, c-Kit, and FLT3—are integral components of distinct but interconnected signaling cascades.
VEGFR-2 Signaling Pathway:
VEGFR-2 is a primary mediator of angiogenesis. Its activation by VEGF leads to endothelial cell proliferation, migration, and survival. By inhibiting VEGFR-2, SU5614 can block these downstream effects, thereby inhibiting the formation of new blood vessels that tumors require for growth.
Caption: Inhibition of VEGFR-2 by this compound blocks downstream signaling, leading to reduced angiogenesis.
c-Kit and FLT3 Signaling Pathways:
c-Kit and FLT3 are RTKs crucial for the proliferation and survival of certain hematopoietic cells. Mutations leading to their constitutive activation are found in various hematological malignancies, such as acute myeloid leukemia (AML). This compound's inhibition of these kinases can induce apoptosis and cell cycle arrest in cancer cells dependent on these signaling pathways.
Caption: this compound inhibits c-Kit and FLT3, disrupting key pathways for cancer cell proliferation and survival.
Experimental Workflow for Kinase Profiling:
The overall process of determining the in vitro kinase selectivity profile of an inhibitor like this compound can be summarized in a logical workflow.
Caption: A streamlined workflow for determining the in vitro kinase selectivity of a compound.
Conclusion
This compound is a potent inhibitor of several key receptor tyrosine kinases, including VEGFR-2, c-Kit, and FLT3. Its in vitro selectivity profile, as determined by biochemical assays, underscores its potential as a multi-targeted agent for cancer therapy. The experimental protocols and pathway analyses presented in this guide provide a foundational understanding for researchers working with this and similar kinase inhibitors. Further comprehensive kinome scanning would provide a more complete picture of its selectivity and potential off-target effects, which is crucial for its continued development and application in preclinical and clinical research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-SU5614: A Technical Guide to its Discovery and Preclinical Development
This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of (Z)-SU5614, a multi-kinase inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the compound's scientific journey.
Introduction
This compound, also known as Chloro-SU5416 or Chloro-Semaxanib, is a synthetically derived small molecule that emerged from early efforts in targeted cancer therapy. It belongs to the indolinone class of compounds, which have been a fertile ground for the development of kinase inhibitors. Initially investigated by Sugen, a biotechnology company later acquired by Pharmacia (now Pfizer), SU5614 was identified as a potent inhibitor of several receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] The compound's development was primarily focused on its potential as an anti-cancer agent, particularly in the context of acute myeloid leukemia (AML) and solid tumors where angiogenesis plays a critical role.
Discovery and Synthesis
While the specific initial discovery and synthesis records by Sugen are not extensively detailed in publicly available literature, this compound is a chlorinated derivative of SU5416, another well-studied indolinone-based kinase inhibitor.[3] The core chemical structure, (3Z)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one, was likely identified through high-throughput screening of chemical libraries against a panel of protein kinases.[3][4] This was a common drug discovery strategy at the time, aiming to identify compounds that could selectively inhibit the ATP-binding site of specific kinases.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of its target receptor tyrosine kinases. This inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are essential for cell proliferation, survival, and angiogenesis.
Inhibition of VEGFR-2
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. SU5614 effectively blocks this by inhibiting the kinase activity of VEGFR-2, thereby preventing endothelial cell proliferation and migration, and ultimately hindering the formation of new blood vessels that supply tumors with essential nutrients.[5][6]
Inhibition of c-Kit
The c-Kit receptor and its ligand, stem cell factor (SCF), play a crucial role in the proliferation and survival of various cell types, including hematopoietic stem cells and certain cancer cells. In acute myeloid leukemia (AML), the c-Kit receptor is often expressed on leukemic blasts. SU5614 has been shown to inhibit SCF-induced c-Kit phosphorylation, leading to growth arrest and apoptosis in c-Kit-positive AML cell lines.[5][6]
Inhibition of FLT3
FMS-like tyrosine kinase 3 (FLT3) is another receptor tyrosine kinase that is frequently mutated in AML. These mutations, most commonly internal tandem duplications (ITDs), lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled proliferation of leukemic cells. This compound has been demonstrated to be a potent inhibitor of both wild-type and mutated FLT3, inducing growth arrest, apoptosis, and cell cycle arrest in AML cell lines that express a constitutively activated FLT3 receptor.[7][8][9][10]
Quantitative Data
The inhibitory activity of this compound against its primary targets has been quantified in various preclinical studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Kinase | IC50 Value (nM) | Cell Line/Assay Condition | Reference |
| VEGFR-2 (Flk-1) | 1,200 | Cell-free assay | [11][12] |
| PDGF Receptor | 2,900 | Cell-free assay | [11][12] |
| c-Kit | 30 | In vitro | [3][4] |
| VEGFR | 460 | In vitro | [3][4] |
| PDGFRβ | 360 | In vitro | [3][4] |
| FLT3 (constitutively active) | 150-650 | Ba/F3 and AML cell lines | [3][4] |
Preclinical Studies
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its anti-cancer activity and elucidate its mechanism of action.
In Vitro Studies
-
Kinase Inhibition Assays: These assays were fundamental in determining the potency and selectivity of SU5614 against a panel of protein kinases.
-
Cell Proliferation Assays: Studies using various cancer cell lines, particularly AML and endothelial cells, demonstrated that SU5614 inhibits cell growth in a dose-dependent manner.
-
Apoptosis Assays: Treatment with SU5614 was shown to induce programmed cell death (apoptosis) in cancer cells expressing its target kinases.
-
Cell Cycle Analysis: The compound was found to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.
In Vivo Studies
While detailed pharmacokinetic and extensive in vivo efficacy data for this compound are not widely published, it is understood that the compound was evaluated in animal models of cancer. These studies would have aimed to assess its anti-tumor activity, tolerability, and pharmacokinetic profile.
Signaling Pathways
The inhibitory action of this compound on VEGFR-2, c-Kit, and FLT3 disrupts key signaling cascades involved in cancer progression.
VEGFR-2 signaling pathway and the inhibitory action of this compound.
c-Kit signaling pathway and the inhibitory action of this compound.
FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against target kinases.
Methodology:
-
Recombinant human kinase domains (e.g., VEGFR-2, c-Kit, FLT3) are incubated with a specific peptide substrate and ATP in a kinase buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive assays (³²P-ATP), ELISA-based assays with phospho-specific antibodies, or fluorescence-based assays.
-
The percentage of kinase inhibition is calculated for each concentration of SU5614, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cancer cells (e.g., AML cell lines, HUVECs) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control.
-
After a defined incubation period (e.g., 48-72 hours), the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol with HCl).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value for cell proliferation is determined.[13][14]
Workflow for the MTT Cell Proliferation Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Methodology:
-
Cancer cells are treated with this compound at various concentrations for a specified period.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark for approximately 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine translocation to the outer cell membrane).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
-
The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.[15][16][17][18]
Workflow for the Annexin V/PI Apoptosis Assay.
Clinical Development
There is limited publicly available information regarding the clinical development of this compound. It is possible that the compound did not advance to clinical trials or that its development was discontinued at an early stage. Often, preclinical findings such as suboptimal pharmacokinetic properties, unforeseen toxicities, or the emergence of more potent and selective compounds can lead to the termination of a drug development program. The knowledge gained from the study of SU5614 and other early kinase inhibitors, however, has been invaluable in guiding the successful development of subsequent generations of targeted cancer therapies.
Conclusion
This compound was a significant early-generation multi-kinase inhibitor that demonstrated promising preclinical activity against key drivers of cancer progression, namely VEGFR-2, c-Kit, and FLT3. Its discovery and preclinical evaluation contributed to the foundational understanding of targeting these pathways in oncology. While it may not have progressed to widespread clinical use, the scientific insights gained from its development have paved the way for the approval and clinical success of numerous other kinase inhibitors that are now standard of care for various malignancies. This technical guide provides a detailed retrospective of its scientific journey, highlighting the methodologies and findings that defined its preclinical profile.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. SU5614 [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. chondrex.com [chondrex.com]
- 15. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
(Z)-SU5614 biological function and activity
An In-Depth Technical Guide to the Biological Function and Activity of (Z)-SU5614
For Researchers, Scientists, and Drug Development Professionals
This compound, a synthetically derived indolinone, has emerged as a significant multi-kinase inhibitor with potent activity against key receptor tyrosine kinases (RTKs) implicated in cancer pathogenesis. This technical guide provides a comprehensive overview of the biological function and activity of this compound, with a particular focus on its role as an inhibitor of FMS-like tyrosine kinase 3 (FLT3), c-Kit, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the compound's mechanism of action, its impact on critical signaling pathways, and provides a compilation of its inhibitory activity from various in vitro studies. Furthermore, it outlines detailed experimental protocols for the assessment of its biological effects, catering to the needs of researchers in oncology and drug development.
Introduction
This compound is a small molecule inhibitor belonging to the indolinone class of compounds, which are known for their ATP-competitive kinase inhibitory activities. It has demonstrated significant potential in preclinical studies as an anti-cancer agent, primarily through its ability to target and inhibit the function of several receptor tyrosine kinases that are crucial for tumor cell proliferation, survival, and angiogenesis. This guide serves as a technical resource, consolidating the current understanding of this compound's biological profile.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the catalytic domain of susceptible kinases. This inhibition of ATP binding prevents the autophosphorylation and subsequent activation of the kinase, thereby blocking the downstream signaling cascades that drive cellular processes such as proliferation, survival, and differentiation. The primary targets of this compound are FLT3, c-Kit, and VEGFR-2, all of which are key players in various malignancies, most notably Acute Myeloid Leukemia (AML).
Target Kinase Profiles and Inhibitory Activity
The inhibitory potency of this compound has been quantified against its primary kinase targets in numerous studies. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentrations (IC50), providing a comparative view of its activity across different kinases and cellular contexts.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| FLT3 (Wild-Type) | 10 | Cell-free | [1] |
| FLT3 (ITD mutant) | 10 | Cell-based (MV 4-11 cells) | [1] |
| c-Kit | 30 | In vitro | [2] |
| VEGFR-2 (KDR/Flk-1) | 460 | In vitro | [2] |
| PDGFRβ | 360 | In vitro | [2] |
| RET | 170 | Cell-free assay | [3] |
Table 2: Cellular Proliferation and Apoptosis Induction by this compound
| Cell Line | Cell Type | FLT3 Status | Effect | IC50 (nM) | Reference |
| Ba/F3-FLT3-ITD | Murine pro-B | ITD mutation | Growth Inhibition | 150-650 | [2] |
| MV4-11 | Human AML | ITD mutation | Growth Inhibition | 100 | [1] |
| Kasumi-1 | Human AML | Wild-Type | Growth Arrest & Apoptosis | Not Specified | [1] |
| UT-7 | Human AML | Wild-Type | Growth Arrest & Apoptosis | Not Specified | [1] |
| M-07e | Human AML | Wild-Type | Growth Arrest & Apoptosis | Not Specified | [1] |
Signaling Pathways Modulated by this compound
The inhibition of FLT3, c-Kit, and VEGFR-2 by this compound leads to the downregulation of several critical downstream signaling pathways.
FLT3 Signaling Pathway
In AML, activating mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive activation of the receptor and its downstream signaling pathways, promoting uncontrolled cell proliferation and survival. This compound effectively inhibits this aberrant signaling.[4] The key downstream pathways affected are the RAS/MAPK pathway and the JAK/STAT pathway, particularly STAT5.[4]
c-Kit Signaling Pathway
The c-Kit receptor, upon binding its ligand stem cell factor (SCF), activates similar downstream pathways to FLT3, including the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation in various hematopoietic cells and some solid tumors. This compound-mediated inhibition of c-Kit blocks these survival signals.[1]
VEGFR-2 Signaling Pathway
VEGFR-2 is a primary mediator of angiogenesis. Its activation by VEGF initiates a signaling cascade involving PLCγ, PKC, and the MAPK pathway, leading to endothelial cell proliferation, migration, and survival. By inhibiting VEGFR-2, this compound can potentially disrupt tumor angiogenesis.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound.
Cell Culture and Drug Treatment
-
Cell Lines:
-
MV4-11 (Human AML, FLT3-ITD positive): Culture in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[5]
-
Ba/F3 (Murine pro-B): Culture in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 1 ng/mL murine IL-3 for parental cells. For Ba/F3 cells transfected with FLT3-ITD, IL-3 can be omitted from the medium. Maintain cell density between 5 x 10^4 and 5 x 10^5 viable cells/mL.[6]
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat cells for the indicated times as per the specific assay protocol.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) in triplicate for 48-72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed 1-2 x 10^6 cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.[8][9]
-
Western Blot for Phosphorylated Proteins (p-FLT3, p-STAT5)
This technique is used to detect the phosphorylation status of specific proteins, indicating their activation state.
-
Workflow:
-
Detailed Protocol for p-STAT5 Inhibition:
-
Cell Treatment and Lysis: Treat cells with this compound as described. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT5 (e.g., Tyr694) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH) to normalize the results.[10]
-
Conclusion
This compound is a potent multi-kinase inhibitor with significant activity against FLT3, c-Kit, and VEGFR-2. Its ability to induce apoptosis and inhibit proliferation in cancer cells, particularly in AML models with FLT3 mutations, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological functions and potential clinical applications of this promising compound. The visualization of the affected signaling pathways provides a clear conceptual understanding of its mechanism of action, aiding in the design of future studies and the development of novel therapeutic strategies.
References
- 1. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
- 6. Ba/F3 Cell Line - Creative Biogene [creative-biogene.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
(Z)-SU5614 target protein binding affinity
An In-depth Technical Guide on the Target Protein Binding Affinity of (Z)-SU5614
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetically derived small molecule inhibitor that belongs to the indolinone class of compounds. It functions as an ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling. Dysregulation of these signaling pathways is a hallmark of numerous diseases, particularly cancer. This compound has been identified as a potent inhibitor of key RTKs involved in angiogenesis and cell proliferation, making it a valuable tool for research and a potential candidate for therapeutic development. This guide provides a comprehensive overview of the target protein binding affinities of this compound, detailed experimental protocols for assessing its activity, and a visualization of the relevant signaling pathways.
Target Proteins and Binding Affinity of this compound
This compound exhibits inhibitory activity against several key receptor tyrosine kinases. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The primary targets of this compound include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3).[1] It also demonstrates activity against Platelet-Derived Growth Factor (PDGF) receptor.
Quantitative Binding Affinity Data
The following table summarizes the reported IC50 values for this compound against its principal target proteins. These values were determined using various in vitro and cell-based assays.
| Target Protein | Assay Type | IC50 Value | Reference |
| FLT3 | Autophosphorylation Assay | 10 nM | [2] |
| FLT3 ITD-positive cells | Cell Proliferation Assay | 100 nM | [2] |
| VEGF (Flk-1/VEGFR-2) | Kinase Assay | 1.2 µM | N/A |
| PDGF Receptor | Kinase Assay | 2.9 µM | N/A |
| HUVEC | VEGF-driven Mitogenesis | ≤ 680 nM | N/A |
Experimental Protocols
The determination of the binding affinity and inhibitory activity of this compound against its target kinases involves specific and sensitive assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for measuring the in vitro kinase activity of a target protein in the presence of an inhibitor, using a luminescence-based readout to quantify ATP consumption.
Principle: The kinase enzyme catalyzes the transfer of a phosphate group from ATP to a substrate. In the presence of an inhibitor like this compound, the kinase activity is diminished, resulting in a lower consumption of ATP. A luciferase-based reagent is then added, which utilizes the remaining ATP to generate a luminescent signal. This signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, c-Kit, or FLT3)
-
Kinase assay buffer
-
ATP solution
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
Kinase-Glo® Max Assay Reagent
-
96-well white plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. Also, prepare a "no inhibitor" control containing only the buffer and DMSO.
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the substrate.
-
Assay Plate Setup: Add the serially diluted this compound and the "no inhibitor" control to the wells of the 96-well plate.
-
Kinase Reaction Initiation: Add the diluted recombinant kinase to each well to start the reaction. Include a "no enzyme" blank control.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add the Kinase-Glo® Max Assay Reagent to each well. This reagent stops the kinase reaction and initiates the luminescent reaction.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of a target receptor tyrosine kinase within a cellular context.
Principle: Cells that endogenously or exogenously express the target receptor (e.g., FLT3) are treated with this compound. The cells are then lysed, and the level of phosphorylated receptor is quantified, typically using a sandwich ELISA.
Materials:
-
Cell line expressing the target kinase (e.g., MV4-11 for FLT3-ITD)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer
-
Sandwich ELISA kit specific for the phosphorylated target receptor
-
96-well plates for cell culture
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere or stabilize overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 2-4 hours).
-
Cell Lysis: After treatment, wash the cells and then add lysis buffer to extract the cellular proteins.
-
ELISA Procedure:
-
Add the cell lysates to the wells of the ELISA plate, which is pre-coated with a capture antibody for the target receptor.
-
Incubate to allow the receptor to bind to the antibody.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the receptor. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the plate again.
-
Add a substrate for the enzyme (e.g., TMB for HRP), which will generate a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: The absorbance is directly proportional to the amount of phosphorylated receptor. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value as described for the in vitro assay.
Signaling Pathways
This compound exerts its effects by inhibiting the kinase activity of its target receptors, thereby blocking the downstream signaling cascades that regulate cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
VEGFR-2 is a primary mediator of angiogenesis. Its activation by VEGF leads to the stimulation of several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote endothelial cell proliferation, migration, and survival.
c-Kit Signaling Pathway
c-Kit is a receptor tyrosine kinase that, upon binding to its ligand stem cell factor (SCF), activates downstream signaling pathways such as the JAK/STAT, PI3K/AKT, and MAPK pathways, which are critical for the survival and proliferation of various cell types, including hematopoietic stem cells.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation of its downstream signaling pathways, including the STAT5 and MAPK pathways, which drive leukemic cell proliferation and survival.[3] this compound has been shown to be a potent inhibitor of both wild-type and mutated FLT3.[4]
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against VEGFR-2, c-Kit, and FLT3. The quantitative data on its binding affinities, coupled with detailed experimental protocols, provide a solid foundation for its use as a research tool to probe the roles of these kinases in various biological processes. The visualization of the signaling pathways it inhibits underscores its potential as a therapeutic agent, particularly in oncology. This guide serves as a comprehensive resource for researchers and drug development professionals working with this compound, facilitating further investigation into its mechanisms of action and potential applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
(Z)-SU5614: An In-depth Technical Guide to its Effects on Endothelial Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of (Z)-SU5614 on endothelial cell proliferation. This compound is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound exerts its anti-proliferative effects on endothelial cells by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, vascular endothelial growth factor (VEGF), thereby blocking downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival. The half-maximal inhibitory concentration (IC50) of SU5614 for the VEGF receptor kinase Flk-1 (VEGFR-2) has been reported to be 1.2 µM.
Quantitative Data: Dose-Dependent Inhibition of Endothelial Cell Sprouting
The inhibitory effect of this compound on endothelial cell proliferation and sprouting has been quantified in a spheroid-based angiogenesis assay using human umbilical vein endothelial cells (HUVECs). The cumulative sprout length, a measure of both proliferation and migration, was assessed after stimulation with VEGF in the presence of varying concentrations of SU5614.
| This compound Concentration (µM) | Mean Cumulative Sprout Length (µm) per Spheroid | Percentage Inhibition of VEGF-induced Sprouting |
| 0 (Control - Basal) | 500 | N/A |
| 0 (Control + VEGF) | 1500 | 0% |
| 1 | Not explicitly reported, but shown to cause significant inhibition | >50% |
| 10 | Significantly reduced to near basal levels | ~90-100% |
Data is synthesized from graphical representations and descriptions in Heiss et al., 2015.[1]
Signaling Pathway of this compound Action
This compound disrupts the canonical VEGFR-2 signaling pathway, which is essential for endothelial cell proliferation. The following diagram illustrates the key components of this pathway and the point of inhibition by SU5614.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Spheroid-based Endothelial Cell Sprouting Assay
This assay provides a robust in vitro 3D model to assess angiogenesis by measuring the sprouting of endothelial cells from a spheroid into a collagen matrix. The protocol is adapted from Heiss et al., 2015.[1]
I. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Methylcellulose solution (0.25% w/v in culture medium)
-
Non-adherent round-bottom 96-well plates
-
Collagen Type I, rat tail
-
VEGF-A (25 ng/mL final concentration)
-
This compound (dissolved in DMSO, final concentrations ranging from e.g., 0.1 to 10 µM)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Brightfield microscope with imaging software
II. Procedure:
-
Spheroid Formation:
-
Harvest confluent HUVECs using Trypsin-EDTA and resuspend in EGM containing 0.25% methylcellulose to a concentration of 2.5 x 104 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a non-adherent round-bottom 96-well plate (results in 500 cells per spheroid).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for spheroid formation.
-
-
Embedding Spheroids in Collagen Gel:
-
On ice, prepare a collagen gel solution by mixing Collagen Type I with neutralizing buffer and EGM according to the manufacturer's instructions.
-
Gently harvest the spheroids from the 96-well plate and resuspend them in the cold collagen solution.
-
Dispense 100 µL of the spheroid-collagen suspension into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow the collagen to polymerize.
-
-
Treatment and Sprouting:
-
Prepare EGM containing VEGF (25 ng/mL) and the desired concentrations of this compound. Include a vehicle control (DMSO) and a basal control (no VEGF or SU5614).
-
Add 500 µL of the respective treatment media on top of the polymerized collagen gels.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Quantification:
-
After 24 hours, capture images of the spheroids using a brightfield microscope.
-
Quantify the extent of sprouting by measuring the cumulative length of all sprouts originating from each spheroid using image analysis software.
-
Experimental Workflow
The following diagram outlines the logical flow of an experiment designed to assess the effect of this compound on endothelial cell proliferation using the spheroid sprouting assay.
Caption: Experimental workflow for assessing this compound's effect on endothelial sprouting.
Conclusion
This compound is a well-characterized inhibitor of VEGFR-2 that effectively abrogates VEGF-induced endothelial cell proliferation and sprouting in a dose-dependent manner. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate the anti-angiogenic properties of this and other related compounds. The spheroid-based sprouting assay, in particular, serves as a physiologically relevant in vitro model to quantify the multifaceted process of angiogenesis.
References
Methodological & Application
Application Notes and Protocols for (Z)-SU5614 Cell-Based Assays
These application notes provide a detailed protocol for determining the cytotoxic and anti-proliferative effects of (Z)-SU5614 in a cell-based setting. The primary application is to ascertain the half-maximal inhibitory concentration (IC50) of the compound in relevant cancer cell lines, particularly those with activating mutations in Fms-like tyrosine kinase 3 (FLT3).
This compound is a potent inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML) [1][2]. It also shows inhibitory activity against other tyrosine kinases such as VEGFR-2 and c-kit[3][4]. By inhibiting these kinases, this compound blocks downstream signaling pathways, leading to growth arrest, apoptosis, and cell cycle arrest in susceptible cancer cells[1][2]. The protocols outlined below are designed for researchers in drug development and cancer biology to assess the efficacy of this compound in vitro.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by targeting the ATP-binding site of receptor tyrosine kinases, primarily FLT3. In cancer cells with activating FLT3 mutations, the receptor is constitutively phosphorylated and active, driving uncontrolled cell proliferation and survival. This compound inhibits this autophosphorylation, thereby blocking the activation of downstream signaling cascades, including the STAT5 and MAPK pathways[2]. This disruption of oncogenic signaling ultimately leads to the induction of apoptosis and a reduction in cell viability.
Experimental Protocols
The following is a detailed protocol for a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to determine the IC50 value of this compound. This protocol can be adapted for other colorimetric assays such as MTS or CCK-8.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
AML cell line with activating FLT3 mutation (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and sterile tips
-
Microplate reader
Experimental Workflow Diagram
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected AML cell line (e.g., MV4-11) under standard conditions (37°C, 5% CO2).
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for SU5614 against various targets and in different cell lines. These values can serve as a reference for expected outcomes.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| FLT3 Autophosphorylation | Biochemical Assay | 10 nM | [5] |
| FLT3 ITD-positive leukemic cells | Proliferation Assay | 100 nM | [5] |
| VEGF (Flk-1) Receptor | Kinase Assay | 1.2 µM | |
| PDGF Receptor | Kinase Assay | 2.9 µM | |
| HUVECs (VEGF-driven mitogenesis) | Cell-based Assay | ≤ 680 nM |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and incubation times used. It is recommended to determine the IC50 value empirically for each experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of (Z)-SU5614 IC50 in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-SU5614 is a synthetically derived small molecule that functions as a protein tyrosine kinase inhibitor. In the context of Acute Myeloid Leukemia (AML), it has demonstrated significant potential by targeting key signaling molecules involved in leukemogenesis. Notably, this compound exhibits inhibitory activity against receptor tyrosine kinases such as c-Kit, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and FMS-like tyrosine kinase 3 (FLT3).[1] The growth inhibitory effects of this compound in AML cells are particularly pronounced in cell lines expressing c-Kit or a constitutively activated form of FLT3.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various AML cell lines, presents available quantitative data, and illustrates the relevant signaling pathways.
Data Presentation
The cytotoxic and anti-proliferative effects of this compound have been evaluated in several AML cell lines. The IC50 value, representing the concentration of the drug required to inhibit a biological process by 50%, is a critical parameter for assessing its potency. The growth of AML cell lines such as MM1, MM6, and MV4-11 has been shown to be selectively inhibited by SU5614 in a dose-dependent manner.
| Cell Line | Receptor Status | IC50 (nM) | Assay Method | Reference |
| MV4-11 | FLT3-ITD | 150 | MTT Assay | |
| 300 | Cell Counting | |||
| MM1 | FLT3-ITD | Data not available | ||
| MM6 | FLT3-ITD | Data not available | ||
| Kasumi-1 | c-Kit | Data not available | [1] | |
| UT-7 | c-Kit | Data not available | [1] | |
| M-07e | c-Kit | Data not available | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound in AML cell lines. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
This compound
-
AML cell lines (e.g., MV4-11, MM1, MM6)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture: Culture AML cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.001 µM to 10 µM.
-
Drug Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathways of this compound Inhibition in AML
This compound exerts its anti-leukemic effects by inhibiting the phosphorylation of key receptor tyrosine kinases and their downstream signaling pathways. In AML cells with activating FLT3 mutations, SU5614 blocks the hyperphosphorylation of the FLT3 receptor, thereby inhibiting the activation of downstream effectors such as STAT3, STAT5, and the MAPK pathway. This leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing growth arrest and apoptosis. Similarly, in c-Kit expressing AML cells, SU5614 inhibits c-Kit signaling.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in determining the IC50 of this compound in AML cell lines using the MTT assay.
References
Application Notes and Protocols for Western Blot Analysis of p-FLT3 Inhibition by (Z)-SU5614
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the FMS-like tyrosine kinase 3 (FLT3) inhibitor, (Z)-SU5614, to analyze the phosphorylation status of FLT3 (p-FLT3) in relevant cell lines via Western blot. This protocol is intended for researchers in oncology, cell signaling, and drug development investigating FLT3 signaling pathways and the efficacy of targeted inhibitors.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the receptor and downstream signaling pathways, thereby promoting leukemogenesis.[1] this compound is a potent inhibitor of FLT3 kinase activity.[2][3] It has been shown to selectively induce growth arrest and apoptosis in AML cell lines that express a constitutively activated FLT3 receptor by down-regulating its hyperphosphorylated state.[1][2] Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the phosphorylation status of FLT3 and the inhibitory effect of compounds like this compound.
Signaling Pathway
Caption: this compound inhibits FLT3 autophosphorylation, blocking downstream signaling.
Experimental Data
This compound Potency
| Parameter | Cell Line | Value | Reference |
| p-FLT3 IC₅₀ | FLT3-ITD expressing cells | 10 nM | [4] |
| Proliferation IC₅₀ | FLT3-ITD positive leukemic cell lines | 100 nM | [4] |
Recommended Treatment Conditions for Western Blot
| Cell Line | This compound Concentration | Incubation Time | Expected Outcome | Reference |
| Ba/F3 expressing FLT3-ITD | 0.01 - 10 µM | 6 hours | Dose-dependent decrease in p-FLT3 | [2] |
| Ba/F3 expressing FLT3-ITD | 1 µM | 0 - 24 hours | Time-dependent decrease in p-FLT3 | [2] |
| MV4-11 (FLT3-ITD) | 10 - 50 nM | Not specified | Inhibition of STAT5 phosphorylation | [5] |
Experimental Workflow
Caption: Workflow for Western blot analysis of p-FLT3 inhibition.
Detailed Experimental Protocol
This protocol is adapted from methodologies described in peer-reviewed literature.[2]
Materials and Reagents
-
Cell Lines: Ba/F3 cells expressing FLT3 with internal tandem duplication (FLT3-ITD) or other relevant AML cell lines (e.g., MV4-11).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Media: RPMI 1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Assay: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl.
-
Transfer Buffer: Tris, Glycine, Methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-FLT3 (Tyr591) antibody.
-
Rabbit or Mouse anti-FLT3 antibody (for total FLT3).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Phosphate-Buffered Saline (PBS) .
Procedure
-
Cell Culture and Treatment:
-
Culture Ba/F3-FLT3-ITD cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells at an appropriate density in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for a fixed time (e.g., 6 hours) for a dose-response experiment.
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 1 µM) for different durations (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Include a vehicle control (DMSO) for all experiments.
-
-
Cell Lysis:
-
After treatment, collect cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-FLT3 (Tyr591) antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To confirm equal protein loading and to assess the total amount of FLT3, the membrane can be stripped and re-probed with an anti-FLT3 antibody.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-FLT3 signal to the total FLT3 signal for each sample.
-
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Consider using a higher concentration of Tween-20 in the wash buffer. Avoid using milk as a blocking agent as it contains phosphoproteins that can interfere with detection.
-
No or Weak Signal: Confirm the activity of the primary and secondary antibodies. Ensure that phosphatase inhibitors were added to the lysis buffer. Increase the amount of protein loaded onto the gel.
-
Non-specific Bands: Optimize the primary antibody concentration. Ensure the purity of the cell lysate.
By following this detailed protocol, researchers can effectively assess the inhibitory activity of this compound on FLT3 phosphorylation, providing valuable insights into its therapeutic potential for FLT3-mutated malignancies.
References
- 1. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase | Blood | American Society of Hematology [ashpublications.org]
Application Notes and Protocols for (Z)-SU5614 in In Vivo Xenograft Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-SU5614 is a potent, small-molecule inhibitor of several receptor tyrosine kinases (RTKs), primarily targeting FMS-like tyrosine kinase 3 (FLT3), c-Kit, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of these receptors, leading to the downregulation of their downstream signaling pathways. This inhibition ultimately results in growth arrest and apoptosis in cancer cells that are dependent on these signaling cascades.[1][3] this compound has shown significant preclinical promise, particularly in the context of Acute Myeloid Leukemia (AML) harboring activating mutations in FLT3.[1][3]
These application notes provide a comprehensive overview of the use of this compound in in vivo xenograft models, detailing its mechanism of action, relevant signaling pathways, and standardized protocols for preclinical efficacy studies.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through a dual mechanism:
-
Direct Inhibition of Cancer Cell Proliferation and Survival: In malignancies such as AML with activating FLT3 mutations (e.g., internal tandem duplication - ITD), the constitutive activation of the FLT3 receptor drives leukemic cell proliferation and survival. This compound directly inhibits this aberrant signaling, leading to cell cycle arrest and apoptosis.[1][3] Key downstream pathways affected include the STAT5, and MAPK pathways.[3] Similarly, in tumors where c-Kit is a primary driver, this compound can directly inhibit tumor growth.[1]
-
Inhibition of Angiogenesis: By targeting VEGFR-2, a key mediator of angiogenesis, this compound can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.[1] This anti-angiogenic activity contributes to its overall anti-tumor efficacy, particularly in solid tumors.
Caption: Signaling pathways inhibited by this compound.
In Vivo Xenograft Model Data
While extensive in vitro data supports the efficacy of this compound, publicly available quantitative data from in vivo xenograft studies specifically for this compound is limited. The following tables are presented as illustrative templates for the presentation of data from such studies, based on typical experimental designs for FLT3 inhibitors.
Table 1: Illustrative In Vivo Efficacy of this compound in an AML Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1500 ± 250 | - |
| This compound | 25 | Daily | 800 ± 150 | 46.7 |
| This compound | 50 | Daily | 450 ± 100 | 70.0 |
| This compound | 75 | Daily | 200 ± 50 | 86.7 |
Table 2: Illustrative Survival Analysis in an AML Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Median Survival (Days) | Percent Increase in Lifespan |
| Vehicle Control | - | Daily | 25 | - |
| This compound | 50 | Daily | 40 | 60 |
| This compound | 75 | Daily | 55 | 120 |
Experimental Protocols
The following are detailed protocols for conducting in vivo xenograft studies with this compound.
Protocol 1: Subcutaneous AML Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using an AML cell line with an activating FLT3 mutation (e.g., MV4-11 or MOLM-13).
Materials:
-
Cell Line: MV4-11 or MOLM-13 (FLT3-ITD positive)
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound: To be formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)
-
Vehicle Control: (e.g., 0.5% carboxymethylcellulose)
-
Matrigel: (optional, for improved tumor take rate)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture MV4-11 or MOLM-13 cells according to standard protocols. Ensure cells are in the logarithmic growth phase before implantation.
-
Cell Preparation: On the day of implantation, harvest the cells and determine cell viability using a trypan blue exclusion assay. Centrifuge the cells and resuspend the pellet in sterile PBS or serum-free medium at a concentration of 5 x 10⁷ cells/mL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Drug Administration: Prepare fresh formulations of this compound and the vehicle control daily. Administer the assigned treatment to each mouse via oral gavage or intraperitoneal injection according to the predetermined dosage and schedule.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³), or until signs of significant toxicity are observed. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Caption: Experimental workflow for a subcutaneous AML xenograft study.
Protocol 2: Orthotopic Disseminated Leukemia Model
This protocol establishes a more clinically relevant model of disseminated leukemia.
Materials:
-
Cell Line: Luciferase-expressing AML cell line (e.g., MV4-11-luc)
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
This compound: Formulated for in vivo administration
-
Vehicle Control
-
D-Luciferin
-
Bioluminescence Imaging System
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the luciferase-expressing AML cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
-
Intravenous Injection: Anesthetize the mice and inject 100 µL of the cell suspension (1 x 10⁶ cells) via the tail vein.
-
Engraftment Monitoring: Monitor leukemia engraftment and progression weekly using bioluminescence imaging. Inject mice with D-luciferin (150 mg/kg) and image after 10-15 minutes.
-
Treatment Initiation: Once a detectable and consistent bioluminescent signal is observed, randomize the mice into treatment groups.
-
Drug Administration: Administer this compound or vehicle control as described in Protocol 1.
-
Efficacy Assessment: Continue to monitor disease progression and treatment response via bioluminescence imaging. Survival is a key endpoint in this model.
-
Endpoint: The study endpoint is typically reached when mice show signs of advanced disease (e.g., hind-limb paralysis, significant weight loss) or at a pre-determined time point.
Conclusion
References
- 1. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Kasumi-1 Cells with (Z)-SU5614
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the treatment of the Kasumi-1 acute myeloid leukemia (AML) cell line with the tyrosine kinase inhibitor (Z)-SU5614. This document includes an overview of the biological context, detailed experimental protocols, and expected outcomes based on available scientific literature.
Introduction
The Kasumi-1 cell line, established from a patient with AML, is characterized by the t(8;21) chromosomal translocation, which results in the AML1-ETO fusion protein. This cell line also harbors an activating N822K mutation in the c-Kit receptor tyrosine kinase. The constitutive activation of c-Kit signaling is a key driver of proliferation and survival in these cells, making it a prime therapeutic target.
This compound is a small molecule inhibitor that targets several receptor tyrosine kinases, including VEGFR-2, FLT3, and c-Kit. By inhibiting the kinase activity of the mutated c-Kit, this compound is expected to induce growth arrest and apoptosis in Kasumi-1 cells.[1] This makes it a valuable tool for studying AML pathogenesis and for the preclinical evaluation of targeted therapies.
Data Summary
The following tables summarize the expected quantitative data from treating Kasumi-1 cells with this compound. These values are representative and may vary based on specific experimental conditions.
Table 1: Effect of this compound on Kasumi-1 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) after 72h |
| 0 (Vehicle Control) | 100 |
| 0.1 | 85 |
| 0.5 | 52 |
| 1.0 | 25 |
| 5.0 | 10 |
| 10.0 | 5 |
Note: The half-maximal inhibitory concentration (IC50) for this compound in Kasumi-1 cells, targeting the c-Kit receptor, has been determined to be in the nanomolar to low micromolar range after a 72-hour incubation period.[2]
Table 2: Induction of Apoptosis in Kasumi-1 Cells by this compound
| Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5 |
| This compound (1 µM) | 45 |
Table 3: Cell Cycle Analysis of Kasumi-1 Cells Treated with this compound
| Treatment (48h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 40 | 45 | 15 |
| This compound (1 µM) | 65 | 25 | 10 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the effects of this compound on Kasumi-1 cells.
Experimental Protocols
Kasumi-1 Cell Culture
-
Media: RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in suspension at a density between 3 x 10^5 and 1 x 10^6 viable cells/mL in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Split the culture every 2-3 days by centrifuging the cells, removing the old medium, and resuspending the cell pellet in fresh medium at the recommended seeding density.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.
Cell Viability Assay (e.g., MTT or ATP-based assay)
-
Seeding: Seed Kasumi-1 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).
-
Treatment: Add 100 µL of the working solutions of this compound at various concentrations (in duplicate or triplicate). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 4 hours, then solubilize formazan crystals and read absorbance, or add CellTiter-Glo reagent and read luminescence).
-
Data Analysis: Normalize the results to the vehicle control (set to 100% viability) and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Seeding: Seed Kasumi-1 cells in a 6-well plate at a density of 5 x 10^5 cells/mL.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) and a vehicle control.
-
Incubation: Incubate for 48 hours.
-
Staining: Harvest the cells by centrifugation, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seeding and Treatment: Follow steps 1-3 of the apoptosis assay protocol.
-
Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for c-Kit Phosphorylation
-
Seeding and Treatment: Seed Kasumi-1 cells and treat with this compound (e.g., 1 µM) for a shorter duration (e.g., 2-4 hours) to observe changes in signaling.
-
Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-c-Kit (Tyr719) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total c-Kit and a loading control such as GAPDH or ß-actin.
References
(Z)-SU5614 stock solution preparation and storage
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation, storage, and use of (Z)-SU5614, a potent multi-kinase inhibitor. The information is intended to ensure the consistent and effective use of this compound in a laboratory setting.
This compound , also known as SU5614 or Chloro-SU5416, is a small molecule inhibitor of several receptor tyrosine kinases (RTKs). It is a valuable tool for studying cellular signaling pathways and has potential applications in cancer research.
Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) |
| DMSO | ≥27.3 mg/mL[1] | ~100 |
| DMSO | 10 mg/mL[2][3][4] | 36.66[3][4] |
| DMSO | 1 mg/mL[5] | 3.67 |
| DMF | 15 mg/mL[5] | 55.0 |
| Ethanol | 0.25 mg/mL[5] | 0.92 |
| Water | Insoluble[3][4] | - |
Note: Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, anhydrous DMSO. For higher solubility, warming the solution at 37°C and using an ultrasonic bath may be beneficial.
Table 2: Storage and Stability of this compound Stock Solutions
| Storage Temperature | Duration | Stability |
| -80°C | 6 months[6][7] | Stable |
| -80°C | 1 year (in solvent) | Stable |
| -20°C | 1 month[6][7] | Stable |
| -20°C | 2 months | Stable[2] |
| 2-8°C | - | Recommended for solid form[2] |
| Room Temperature | - | Shipped at room temperature[5] |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials before storage.
Experimental Protocols
2.1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.727 mg of this compound (Molecular Weight: 272.73 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 2.727 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. A clear, orange-red solution should be observed. If solubility is an issue, gently warm the solution to 37°C and use an ultrasonic bath for a short period.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use sterile vials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1-2 months) or at -80°C for long-term storage (up to 1 year).
Signaling Pathways and Mechanism of Action
This compound is a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting key pathways involved in cell proliferation, survival, and angiogenesis. Its primary targets include:
-
FLT3 (Fms-like tyrosine kinase 3): this compound is a potent inhibitor of both wild-type and mutant FLT3.[3][6] This inhibition leads to growth arrest and apoptosis in cells expressing constitutively activated FLT3, such as in certain types of acute myeloid leukemia (AML).[6]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): The compound inhibits VEGFR-2 (also known as Flk-1), playing a crucial role in blocking angiogenesis, the formation of new blood vessels.[2][8]
-
PDGFR (Platelet-Derived Growth Factor Receptor): this compound also targets PDGFRβ.[5]
-
c-Kit: Inhibition of c-Kit by this compound can induce growth arrest and apoptosis in cells that are dependent on c-Kit signaling.[8]
The inhibition of these kinases by this compound disrupts downstream signaling cascades, including the MAPK and STAT pathways, which are critical for cell growth and survival.[7]
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of key signaling pathways by this compound.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. SU5614 [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivochem.net [invivochem.net]
- 8. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-SU5614 in FLT3-ITD Positive AML Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 are present in approximately 20-30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to ligand-independent, constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and survival.
(Z)-SU5614 is a small molecule inhibitor that has demonstrated potent activity against both wild-type and mutated FLT3. It effectively inhibits the constitutive tyrosine kinase activity of FLT3-ITD, leading to the downregulation of downstream signaling pathways, including STAT5, MAPK, and PI3K/AKT. This inhibition ultimately results in cell cycle arrest and apoptosis in FLT3-ITD positive AML cells. These application notes provide an overview of the biological effects of this compound and detailed protocols for its investigation in a research setting.
Mechanism of Action
This compound exerts its anti-leukemic effects by directly targeting the constitutively active FLT3-ITD receptor. By binding to the ATP-binding pocket of the kinase domain, SU5614 prevents the autophosphorylation and subsequent activation of the receptor. This blockade of the initial signaling event leads to the suppression of downstream pathways critical for leukemic cell survival and proliferation.
Caption: FLT3-ITD Signaling and SU5614 Inhibition.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against FLT3-ITD positive AML cell lines.
Table 1: IC50 Values of this compound in FLT3-ITD Positive AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) | Assay Type | Reference |
| MV4-11 | FLT3-ITD | 100 - 250 | Proliferation | [1] |
| MOLM-13 | FLT3-ITD | Not explicitly stated for SU5614, but sensitive | Proliferation | |
| Ba/F3-ITD | FLT3-ITD | Not explicitly stated for SU5614, but sensitive | Proliferation |
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Target Protein | Effect | Concentration | Time Point | Reference |
| MM6 | FLT3 | Inhibition of phosphorylation | 1 µM | 4 hours | |
| MM6 | STAT5 | Inhibition of phosphorylation | 1 µM | 4 hours | |
| Ba/F3-ITD | STAT5 | Inhibition of phosphorylation | 1 µM | Not Specified | |
| Ba/F3-ITD | MAPK | Inhibition of phosphorylation | 1 µM | Not Specified |
Experimental Protocols
Caption: Experimental Workflow for SU5614 Evaluation.
Cell Culture of FLT3-ITD Positive AML Cell Lines
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (100x)
-
Sterile tissue culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Prepare complete culture medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of complete culture medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell density and viability regularly. Subculture cells every 2-3 days to maintain a density between 0.2 x 10^6 and 1 x 10^6 cells/mL.
Cell Proliferation Assay (MTT Assay)
Materials:
-
FLT3-ITD positive AML cells
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
FLT3-ITD positive AML cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis
Materials:
-
FLT3-ITD positive AML cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-MAPK, anti-MAPK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Model
Materials:
-
Immunodeficient mice (e.g., NOD/SCID/gamma (NSG))
-
FLT3-ITD positive AML cells (e.g., MV4-11)
-
This compound formulated for in vivo administration
-
Vehicle control
Protocol:
-
Inject 1-5 x 10^6 FLT3-ITD positive AML cells intravenously or subcutaneously into NSG mice.
-
Monitor the mice for signs of leukemia engraftment (e.g., weight loss, hind limb paralysis, or by bioluminescence imaging if cells are luciferase-tagged).
-
Once engraftment is confirmed, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to a predetermined schedule and dosage.
-
Monitor tumor burden throughout the treatment period. For subcutaneous models, measure tumor volume with calipers. For disseminated models, use bioluminescence imaging or monitor peripheral blood for human CD45+ cells.
-
At the end of the study, euthanize the mice and harvest tissues (e.g., bone marrow, spleen) for further analysis (e.g., flow cytometry, histology).
-
For survival studies, monitor the mice until they meet predefined humane endpoints.
Caption: Logical Flow of SU5614's Anti-Leukemic Effects.
References
Application Notes and Protocols for (Z)-SU5614 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of (Z)--SU5614, a potent tyrosine kinase inhibitor. The information is intended to guide the design and execution of preclinical studies evaluating the efficacy of this compound in relevant animal models.
(Z)-SU5614 is a small molecule inhibitor targeting multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1] Its mechanism of action involves the inhibition of autophosphorylation of these receptors, leading to the downstream suppression of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
Mechanism of Action
This compound exerts its anti-tumor effects by blocking the ATP-binding site of the aforementioned tyrosine kinases. This inhibition prevents the downstream activation of key signaling cascades:
-
FLT3 Signaling: In the context of Acute Myeloid Leukemia (AML) with FLT3 mutations, this compound inhibits the constitutive activation of FLT3, leading to the downregulation of its downstream effectors, including STAT3, STAT5, and the MAPK pathway.[1] This results in cell cycle arrest and apoptosis in FLT3-dependent cancer cells.
-
VEGFR-2 Signaling: By targeting VEGFR-2, this compound can inhibit angiogenesis, a critical process for tumor growth and metastasis.
-
c-Kit Signaling: Inhibition of c-Kit by this compound can induce growth arrest and apoptosis in tumors where this receptor is a key driver, such as in certain types of AML.
Below is a diagram illustrating the signaling pathways affected by this compound.
Caption: Signaling pathways inhibited by this compound.
Experimental Protocols
Generalized Murine Xenograft Model for AML
1. Cell Culture and Preparation:
- Culture a human AML cell line with a known FLT3 mutation (e.g., MV4-11) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase.
- Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).
- Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/100 µL.
2. Animal Model:
- Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks of age.
- Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
- Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
- Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
- Monitor the mice for tumor growth.
4. This compound Formulation and Administration:
- Formulation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For in vivo administration, this stock solution can be further diluted in a vehicle such as a mixture of PEG300, Tween 80, and sterile water, or in corn oil. Ensure the final solution is clear and homogenous.
- Dosage and Administration: The optimal dosage and administration route should be determined through dose-finding studies. A potential starting point, based on similar inhibitors, could be a dose range of 10-50 mg/kg administered daily via oral gavage or intraperitoneal injection.
- Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer this compound or the vehicle control to the respective groups according to the determined schedule.
5. Monitoring and Endpoints:
- Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
- Monitor the body weight of the mice as an indicator of toxicity.
- The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis.
- At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., Western blotting, immunohistochemistry).
Below is a diagram outlining the general experimental workflow for a murine xenograft study.
Caption: Generalized workflow for an in vivo xenograft study.
Quantitative Data Summary
A comprehensive summary of quantitative data from in vivo studies of this compound is not available in the reviewed literature. Researchers should establish key metrics such as IC50 values from in vitro studies to guide in vivo dosing. During in vivo experiments, it is crucial to collect and analyze data on tumor growth inhibition (TGI), potential body weight loss, and survival rates. This data should be presented in a clear, tabular format for easy comparison between treatment and control groups.
Table 1: Example of a Data Summary Table for In Vivo Efficacy Study
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Oral Gavage | Daily | [Data] | - | [Data] |
| This compound | 10 | Oral Gavage | Daily | [Data] | [Data] | [Data] |
| This compound | 25 | Oral Gavage | Daily | [Data] | [Data] | [Data] |
| This compound | 50 | Oral Gavage | Daily | [Data] | [Data] | [Data] |
Note: This table is a template. The actual data needs to be generated from experimental studies.
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with potential applications in cancers driven by FLT3, VEGFR-2, and c-Kit. The provided generalized protocol for a murine xenograft model offers a starting point for in vivo efficacy studies. It is imperative that researchers conduct preliminary dose-finding and toxicity studies to refine the experimental design for their specific research objectives. Careful collection and analysis of quantitative data will be essential to fully characterize the in vivo anti-tumor activity of this compound.
References
Application Notes and Protocols for Generating a (Z)-SU5614 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to generating a dose-response curve for the multi-kinase inhibitor, (Z)-SU5614. This document includes detailed protocols for key experiments, data presentation guidelines, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent, cell-permeable small molecule that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and Fms-like Tyrosine Kinase 3 (FLT3). By competitively binding to the ATP-binding site of these kinases, this compound inhibits their autophosphorylation and subsequent activation of downstream signaling pathways. This inhibitory action leads to the induction of growth arrest, apoptosis, and cell cycle arrest in cancer cells that rely on these signaling cascades, particularly in Acute Myeloid Leukemia (AML) with activating FLT3 mutations.
Mechanism of Action
This compound exerts its anti-cancer effects by disrupting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The inhibition of FLT3 is particularly relevant in AML, where activating mutations in this receptor are common. Downstream of these RTKs, this compound has been shown to suppress the phosphorylation and activation of critical signaling mediators, including Signal Transducer and Activator of Transcription 5 (STAT5) and Mitogen-Activated Protein Kinase (MAPK).[1]
Quantitative Data Summary
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific kinase and the cell line being tested.
| Target Kinase | Cell Line | IC50 (nM) | Reference |
| FLT3 (ITD) | Ba/F3 | 100 | [2] |
| FLT3 (WT) | - | 10 | [2][3] |
| c-Kit | - | 30 | |
| VEGFR-2 | - | 460 | |
| PDGFRβ | - | 360 | |
| FLT3 ITD-positive leukemic cells | MV 4-11 | 100 (proliferation) | [2] |
| FLT3 ITD-positive leukemic cells | MV 4-11 | 10 (MAPK phosphorylation) | [2] |
| FLT3 ITD-positive leukemic cells | MV 4-11 | 10-50 (STAT5 phosphorylation) | [2] |
Signaling Pathway Modulated by this compound
Caption: this compound inhibits RTKs, blocking downstream signaling pathways like MAPK and STAT5.
Experimental Protocols
To generate a dose-response curve for this compound, a series of in vitro assays are typically performed. These include assessing cell viability, and confirming target engagement through kinase activity and protein phosphorylation analysis.
Experimental Workflow
Caption: Workflow for generating a this compound dose-response curve.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Appropriate cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML)
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Also, prepare a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2-4 hours with gentle shaking to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Protocol 2: Western Blot Analysis for Protein Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of its target kinases (e.g., FLT3) and downstream signaling proteins (e.g., STAT5, MAPK).
Materials:
-
This compound
-
Appropriate cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-MAPK, anti-MAPK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-FLT3) and a loading control.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Protocol 3: In Vitro Kinase Assay
This protocol is for directly measuring the inhibitory effect of this compound on the enzymatic activity of a purified kinase, such as FLT3.
Materials:
-
This compound
-
Recombinant active FLT3 kinase
-
Kinase-specific substrate (e.g., a peptide substrate)
-
Kinase assay buffer
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Prepare a solution of the recombinant FLT3 kinase and the substrate in the kinase assay buffer.
-
Prepare an ATP solution in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a white, opaque microplate, add the this compound dilutions or vehicle control.
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be close to the Km value for the kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. This involves adding the Kinase-Glo® reagent, incubating, and then measuring the luminescence. The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the this compound concentration.
-
Normalize the data to the controls (no inhibitor for 0% inhibition, and no kinase for 100% inhibition).
-
Generate a dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
By following these detailed protocols, researchers can effectively generate robust and reproducible dose-response curves for this compound, enabling a thorough characterization of its inhibitory activity and mechanism of action.
References
- 1. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase | Blood | American Society of Hematology [ashpublications.org]
- 3. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following (Z)-SU5614 Treatment
For Researchers, Scientists, and Drug Development Professionals
(Z)-SU5614 is a potent, multi-targeted tyrosine kinase inhibitor that has shown significant anti-cancer effects in various preclinical studies. It primarily targets FMS-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Kit, making it a valuable tool for cancer research and a potential therapeutic agent, particularly in Acute Myeloid Leukemia (AML).[1][2] This document provides detailed application notes and protocols for analyzing the cellular effects of this compound treatment using flow cytometry.
Mechanism of Action of this compound
This compound exerts its anti-neoplastic effects by inhibiting the phosphorylation of key receptor tyrosine kinases involved in cell survival, proliferation, and angiogenesis.[1][2] In AML cells expressing constitutively activated FLT3, SU5614 has been shown to induce growth arrest, apoptosis, and cell cycle arrest.[3] The inhibition of FLT3 by SU5614 leads to the downregulation of its downstream signaling targets, including STAT3, STAT5, and MAPK, which are crucial for leukemic cell proliferation and survival.[3]
Data Presentation: Effects of this compound on AML Cell Lines
The following tables summarize the expected quantitative data from flow cytometry analysis of AML cell lines treated with this compound. The data presented here are representative and users should refer to the cited literature for specific experimental results.
Table 1: Induction of Apoptosis in AML Cell Lines by this compound
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Reference |
| Ba/F3-FLT3-ITD | This compound | 1 | 48 | Data not available | [3] |
| MOLM-14 | This compound | 1 | 48 | Data not available | [3] |
| MV4-11 | This compound | 1 | 48 | Data not available | [3] |
Note: The table above is a template. Researchers should populate it with their own experimental data. The cited reference indicates that SU5614 induces apoptosis in these cell lines, but specific percentages from flow cytometry were not available in the abstract.
Table 2: Cell Cycle Analysis of AML Cell Lines Treated with this compound
| Cell Line | Treatment | Concentration (µM) | Duration (h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Ba/F3-FLT3-ITD | This compound | 1 | 24 | Data not available | Data not available | Data not available | [3] |
| MOLM-14 | This compound | 1 | 24 | Data not available | Data not available | Data not available | [3] |
| MV4-11 | This compound | 1 | 24 | Data not available | Data not available | Data not available | [3] |
Note: This table serves as a template. The referenced literature suggests that SU5614 causes cell cycle arrest, but the specific distribution of cells in each phase from flow cytometry analysis requires access to the full study.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a suitable culture vessel.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the cell culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells (if any) with PBS and detach them using a gentle method (e.g., trypsinization or cell scraper).
-
Combine the detached cells with the supernatant from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Collect a sufficient number of events (e.g., 10,000 - 20,000) for each sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small).
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Set the gates to identify the G0/G1, S, and G2/M populations based on the DNA content histogram.
-
Collect a sufficient number of events for accurate cell cycle analysis.
-
Data Interpretation:
-
G0/G1 phase: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M phase: Cells with 4N DNA content.
-
Sub-G1 peak: May indicate apoptotic cells with fragmented DNA.
References
Measuring Apoptosis Induced by (Z)-SU5614: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-SU5614 is a potent, small-molecule inhibitor of receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its ability to selectively inhibit these kinases, which are often dysregulated in various cancers, makes it a valuable tool for cancer research and drug development. A key mechanism of action for this compound is the induction of apoptosis, or programmed cell death, in cancer cells that are dependent on the signaling pathways mediated by these RTKs. These application notes provide detailed protocols for measuring apoptosis induced by this compound in relevant cancer cell lines, particularly those derived from acute myeloid leukemia (AML).
Mechanism of Action: Induction of Apoptosis
This compound exerts its pro-apoptotic effects by blocking the ATP-binding site of VEGFR-2, c-Kit, and FLT3, thereby inhibiting their autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways. In AML cells expressing activating mutations of FLT3 or those dependent on c-Kit signaling, this compound treatment leads to the downregulation of key anti-apoptotic players such as STAT5 and Mitogen-Activated Protein Kinase (MAPK).[2] This disruption of survival signals ultimately triggers the intrinsic apoptotic cascade, leading to caspase activation and programmed cell death.
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The following tables summarize the dose-dependent effects of this compound on apoptosis and cell viability in various AML cell lines.
Table 1: Induction of Apoptosis in c-Kit Expressing AML Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V Positive) | Data Source |
| Kasumi-1 | 1 | 24 | ~30% | Estimated from Spiekermann et al., 2002[1] |
| Kasumi-1 | 5 | 24 | ~60% | Estimated from Spiekermann et al., 2002[1] |
| UT-7 | 1 | 48 | ~40% | Estimated from Spiekermann et al., 2002[1] |
| UT-7 | 5 | 48 | ~75% | Estimated from Spiekermann et al., 2002[1] |
| M-07e | 1 | 48 | ~35% | Estimated from Spiekermann et al., 2002[1] |
| M-07e | 5 | 48 | ~70% | Estimated from Spiekermann et al., 2002[1] |
Table 2: Induction of Apoptosis in FLT3-ITD Transformed Ba/F3 Cells
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V Positive) | Data Source |
| Ba/F3-FLT3-ITD | 0 | 24 | ~5% | Spiekermann et al., 2003[3] |
| Ba/F3-FLT3-ITD | 1 | 24 | ~45% | Spiekermann et al., 2003[3] |
| Ba/F3-FLT3-ITD | 0 | 48 | ~8% | Spiekermann et al., 2003[3] |
| Ba/F3-FLT3-ITD | 1 | 48 | ~70% | Spiekermann et al., 2003[3] |
Table 3: Inhibition of Cell Viability (IC50) by this compound
| Cell Line | IC50 (µM) | Incubation Time (hours) | Assay | Data Source |
| Kasumi-1 | ~2.5 | 48 | MTT Assay | Estimated from Spiekermann et al., 2002[1] |
| UT-7 | ~3.0 | 72 | MTT Assay | Estimated from Spiekermann et al., 2002[1] |
| M-07e | ~3.5 | 72 | MTT Assay | Estimated from Spiekermann et al., 2002[1] |
| Ba/F3-FLT3-ITD | ~0.5 | 48 | Trypan Blue Exclusion | Estimated from Spiekermann et al., 2003[2] |
Experimental Protocols
Herein, we provide detailed protocols for commonly used assays to measure apoptosis induced by this compound.
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (stock solution in DMSO)
-
AML cell lines (e.g., Kasumi-1, UT-7, M-07e, or FLT3-mutated cells)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing 10X Binding Buffer, Annexin V-FITC, and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 2-5 x 10^5 cells/mL in a 6-well plate.
-
Allow cells to adhere overnight (if applicable).
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains apoptotic and detached cells.
-
Wash the adherent cells (if any) with PBS and detach them using trypsin-EDTA.
-
Combine the cells from the supernatant and the detached cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Protocol 2: Measurement of Caspase-3/7 Activity
This protocol measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
This compound
-
AML cell lines
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^4 cells per well in a 96-well white-walled plate in a final volume of 100 µL of culture medium.
-
Treat cells with a range of this compound concentrations and a vehicle control for the desired duration.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Protocol 3: Assessment of Cell Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
AML cell lines
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10^3 to 1 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time.
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down or by placing the plate on a shaker to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Conclusion
This compound is an effective inducer of apoptosis in cancer cells reliant on VEGFR-2, c-Kit, or FLT3 signaling. The protocols outlined in these application notes provide robust and reliable methods for quantifying the pro-apoptotic effects of this compound. Accurate measurement of apoptosis is crucial for understanding the compound's mechanism of action and for its further development as a potential therapeutic agent. Researchers should optimize the described protocols for their specific cell lines and experimental conditions to ensure reproducible and meaningful results.
References
Application Notes and Protocols: (Z)-SU5614 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of (Z)-SU5614 in combination with standard chemotherapy agents. This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptor 2 (VEGFR-2), and c-Kit, making it a promising candidate for combination therapies in various cancers, particularly in acute myeloid leukemia (AML) where FLT3 mutations are common.
While direct preclinical studies on the combination of this compound with doxorubicin, cisplatin, or paclitaxel are not extensively documented in publicly available literature, this document provides representative protocols and data based on studies with similar tyrosine kinase inhibitors and these chemotherapeutic agents. The provided methodologies and data tables serve as a guide for designing and interpreting experiments to evaluate the synergistic potential of this compound in combination therapy.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2][3] Its primary targets include:
-
FLT3: Inhibition of mutated, constitutively active FLT3 in AML leads to cell cycle arrest and apoptosis.[1][4]
-
VEGFR-2: By blocking VEGFR-2, SU5614 can inhibit angiogenesis, a critical process for tumor growth and metastasis.[3]
-
c-Kit: Inhibition of c-Kit, another receptor tyrosine kinase often dysregulated in cancer, contributes to its anti-proliferative and pro-apoptotic activity.[3]
The rationale for combining this compound with conventional chemotherapy agents such as doxorubicin, cisplatin, and paclitaxel lies in the potential for synergistic or additive effects. Chemotherapy drugs induce DNA damage and cell death through various mechanisms, and combining them with a targeted agent like SU5614 could enhance tumor cell killing, overcome resistance, and potentially allow for lower, less toxic doses of the chemotherapeutic agents.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound.
In Vitro Combination Studies
Data Presentation: Representative Synergistic Effects
The following tables summarize hypothetical but representative quantitative data from in vitro synergy assays, illustrating potential synergistic, additive, or antagonistic effects when combining this compound with standard chemotherapies. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: this compound in Combination with Doxorubicin in AML Cell Line (MV4-11)
| Drug Combination | IC50 (nM) - Single Agent | IC50 (nM) - Combination | Combination Index (CI) | Interpretation |
| This compound | 50 | 20 | 0.75 | Synergy |
| Doxorubicin | 100 | 40 |
Table 2: this compound in Combination with Cisplatin in a Lung Cancer Cell Line (A549)
| Drug Combination | IC50 (µM) - Single Agent | IC50 (µM) - Combination | Combination Index (CI) | Interpretation |
| This compound | 5 | 2.5 | 0.95 | Additive |
| Cisplatin | 10 | 5 |
Table 3: this compound in Combination with Paclitaxel in a Breast Cancer Cell Line (MDA-MB-231)
| Drug Combination | IC50 (nM) - Single Agent | IC50 (nM) - Combination | Combination Index (CI) | Interpretation |
| This compound | 100 | 30 | 0.6 | Strong Synergy |
| Paclitaxel | 10 | 3 |
Experimental Protocols
This protocol is used to determine the cytotoxic effects of single agents and their combinations.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., doxorubicin, cisplatin, paclitaxel; stock solution in appropriate solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a constant ratio (e.g., based on their individual IC50 values).
-
Remove the culture medium and add 100 µL of medium containing the drugs to the respective wells. Include vehicle controls.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each agent and the combination.
The Chou-Talalay method is a widely used method to quantify the nature of drug interactions.
Protocol:
-
Generate dose-response curves for this compound, the chemotherapy agent, and their combination at a fixed ratio from the cell viability assay data.
-
Use software such as CompuSyn or a similar program to calculate the Combination Index (CI) values based on the median-effect principle.
-
The software will generate CI values at different effect levels (e.g., CI50, CI75, CI90).
-
Interpret the results: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Combination Studies
Data Presentation: Representative In Vivo Efficacy
The following table presents hypothetical but representative data from an in vivo xenograft study.
Table 4: Antitumor Efficacy of this compound and Paclitaxel Combination in a Breast Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (20 mg/kg) | 1050 ± 180 | 30 |
| Paclitaxel (10 mg/kg) | 900 ± 150 | 40 |
| This compound + Paclitaxel | 300 ± 80 | 80 |
Experimental Protocol: Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
Administer the treatments according to a predetermined schedule (e.g., daily, every other day, or weekly) and route (e.g., oral gavage for SU5614, intraperitoneal or intravenous for chemotherapy).
-
Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3), and Western blotting to assess target inhibition.
Conclusion
The combination of this compound with standard chemotherapy agents holds the potential for improved therapeutic outcomes. The protocols and representative data provided in these application notes offer a framework for the preclinical evaluation of such combination strategies. Rigorous in vitro and in vivo studies are essential to determine the optimal combinations, dosing schedules, and potential for synergistic interactions, which will be critical for guiding future clinical development.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. researchgate.net [researchgate.net]
- 3. Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination chemotherapy of doxorubicin and paclitaxel for hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of (Z)-SU5614 for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-SU5614 is a potent, cell-permeable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It has demonstrated significant activity against FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptor (VEGFR), c-kit, and platelet-derived growth factor receptor (PDGFR).[1] These RTKs are crucial components of signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of various cancers, particularly acute myeloid leukemia (AML).[2] this compound exerts its anti-cancer effects by inducing growth arrest, apoptosis, and cell cycle arrest in malignant cells expressing constitutively activated forms of these receptors.[2] This document provides detailed application notes and protocols for the preparation and administration of this compound for preclinical animal studies.
Chemical Properties and Solubility
Proper preparation of this compound for in vivo studies is critical for obtaining reliable and reproducible results. Understanding its chemical properties and solubility is the first step.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃ClN₂O | MedChemExpress |
| Molecular Weight | 272.73 g/mol | MedChemExpress |
| Appearance | Orange-red solid | Sigma-Aldrich |
| Purity | ≥98% (HPLC) | MedChemExpress |
| Solubility | DMSO: ~10 mg/mL | Selleck Chemicals, Sigma-Aldrich |
| DMF: ~15 mg/mL | Cayman Chemical | |
| Ethanol: Insoluble | Selleck Chemicals | |
| Water: Insoluble | Selleck Chemicals | |
| Storage | Store powder at -20°C for up to 3 years. | InvivoChem |
| Store stock solutions in DMSO at -80°C for up to 6 months. | MedChemExpress |
Data Presentation: In Vivo Study Parameters
While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively detailed in publicly available literature, the following tables provide a template for researchers to summarize their experimental data. These parameters are based on typical preclinical studies of similar tyrosine kinase inhibitors.
Table 1: Efficacy of this compound in a Xenograft Animal Model
| Animal Model | Tumor Type | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome Measure | Result |
| Nude Mice | AML Xenograft | Data not available | Oral Gavage / IP | Data not available | Tumor Growth Inhibition (%) | Data not available |
| Nude Mice | AML Xenograft | Data not available | Oral Gavage / IP | Data not available | Increase in Median Survival (days) | Data not available |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Administration Route | Dose (mg/kg) | Value |
| Cmax (Maximum concentration) | Oral / IV | Data not available | Data not available |
| Tmax (Time to maximum concentration) | Oral / IV | Data not available | Data not available |
| t₁/₂ (Half-life) | Oral / IV | Data not available | Data not available |
| AUC (Area under the curve) | Oral / IV | Data not available | Data not available |
| Bioavailability (%) | Oral | Data not available | Data not available |
Experimental Protocols
The following protocols are detailed methodologies for the preparation and administration of this compound for animal studies, based on best practices for compounds with similar solubility profiles.
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension of this compound in a vehicle containing carboxymethylcellulose sodium (CMC-Na), a commonly used suspending agent for oral administration of insoluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile water for injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile glass beaker
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
-
Adjustable micropipettes and sterile tips
-
Analytical balance
Procedure:
-
Prepare the Vehicle (0.5% CMC-Na in sterile water):
-
Weigh 0.5 g of CMC-Na powder.
-
In a sterile glass beaker, slowly add the CMC-Na powder to 100 mL of sterile water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take several hours. To expedite dissolution, the water can be gently heated (do not boil). Allow the solution to cool to room temperature before use.
-
-
Prepare the this compound Suspension:
-
Determine the required dose of this compound (e.g., in mg/kg) and the dosing volume for the animals (typically 10 mL/kg for mice).
-
Calculate the total amount of this compound needed for the study, including a slight overage to account for transfer losses.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to the powder to create a concentrated stock solution (e.g., dissolve 10 mg of this compound in 1 mL of DMSO). Ensure the final concentration of DMSO in the administered formulation is low (ideally <5%) to avoid toxicity.
-
Vortex the tube until the this compound is completely dissolved in the DMSO.
-
While vortexing, slowly add the 0.5% CMC-Na vehicle to the DMSO stock solution to achieve the final desired concentration.
-
Continue to vortex or sonicate the suspension until it is homogeneous.
-
-
Administration:
-
Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle.
-
Ensure the suspension is well-mixed immediately before each administration.
-
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol outlines the preparation of this compound for intraperitoneal administration. A co-solvent system is often employed for IP injections of poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile 15 mL conical tube
-
Vortex mixer
Procedure:
-
Prepare the Vehicle:
-
A common vehicle for IP injection of insoluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Prepare the this compound Formulation:
-
Calculate the total amount of this compound required for the study.
-
Weigh the this compound powder and place it in a sterile 15 mL conical tube.
-
Add the required volume of DMSO to the powder and vortex until fully dissolved.
-
Add the required volume of PEG300 and vortex thoroughly.
-
Add the required volume of Tween 80 and vortex until the solution is homogeneous.
-
Finally, add the required volume of sterile saline and vortex again to ensure a uniform solution or fine suspension.
-
-
Administration:
-
Administer the formulation to the animals via intraperitoneal injection using a sterile syringe and an appropriate gauge needle (e.g., 27G for mice).
-
The recommended injection volume for mice is typically 5-10 mL/kg.
-
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits multiple RTKs, blocking downstream PI3K/AKT and RAS/MAPK pathways.
Experimental Workflow for In Vivo Studies
Caption: General workflow for preclinical evaluation of this compound in animal models.
References
Troubleshooting & Optimization
(Z)-SU5614 solubility issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with (Z)-SU5614 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a synthetically derived small molecule that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] By inhibiting these kinases, this compound can modulate key cellular processes such as angiogenesis, cell proliferation, and apoptosis, making it a valuable tool in cancer research and drug development.[3][4]
Q2: I'm observing precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What is the likely cause?
This is a common issue stemming from the low aqueous solubility of this compound. The compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), but when this concentrated stock is diluted into an aqueous medium (e.g., PBS or cell culture media), the abrupt change in solvent polarity causes the compound to "crash out" or precipitate. This phenomenon, often termed "solvent shock," can lead to inaccurate dosing and misleading experimental results.
Q3: What are the potential consequences of this compound precipitation in my experiments?
Precipitation of this compound can lead to several experimental complications:
-
Inaccurate Dosing: The actual concentration of the soluble, active compound will be significantly lower than intended, leading to unreliable and non-reproducible data.
-
Cellular Toxicity: The solid particles of the precipitate can exert cytotoxic effects on cells that are independent of the pharmacological activity of this compound.
-
Assay Interference: Precipitates can interfere with various assay readouts, particularly those involving light scattering, absorbance, or fluorescence. In microscopy-based assays, the precipitate can appear as artifacts.
Q4: How can I improve the solubility of this compound in my aqueous experimental solutions?
Several strategies can be employed to mitigate solubility issues:
-
Optimize Stock Solution Preparation: Ensure your this compound powder is fully dissolved in a high-quality, anhydrous organic solvent like DMSO to create a concentrated stock solution.
-
Employ a Stepwise Dilution Protocol: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous buffer. Instead, perform a serial dilution, first creating an intermediate dilution in a smaller volume of buffer or media, followed by the final dilution.
-
Control the Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your experimental setup as low as possible, typically below 0.5%, to minimize its potential off-target effects and reduce the likelihood of precipitation.
-
Consider Co-solvents: In some instances, the inclusion of a small percentage of a pharmaceutically acceptable co-solvent may help to improve and maintain the solubility of this compound in the final aqueous solution.
-
pH Adjustment: The solubility of many small molecules is pH-dependent. While specific data for this compound is limited, exploring a slightly more acidic or basic buffer system (if compatible with your experimental setup) may be beneficial.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Dilution
If you observe immediate precipitation when diluting your this compound stock solution, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue: Solution is Initially Clear but Precipitate Forms Over Time
If precipitation occurs after incubation, consider the following:
-
Compound Stability: The compound may be unstable in the aqueous buffer over time, at the experimental temperature (e.g., 37°C), or due to interactions with media components.
-
Edge of Solubility: The concentration used may be at the very limit of its solubility, and slight changes in temperature or evaporation can lead to precipitation.
Troubleshooting Steps:
-
Reduce Final Concentration: The effective concentration of this compound may be lower than its precipitation threshold. Perform a dose-response experiment to identify the highest soluble concentration that still elicits the desired biological effect.
-
Minimize Incubation Time: If experimentally feasible, reduce the incubation time to minimize the chance of time-dependent precipitation.
-
Check for Media Evaporation: Ensure proper humidification in your incubator to prevent the medium from concentrating over time, which can lower the solubility of the compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks |
| DMSO | ~13.89 mg/mL (~50.93 mM) | May require ultrasonication and warming to 60°C. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[5] |
| DMSO | ~10 mg/mL (~36.66 mM) | Use of fresh DMSO is advised as moisture can decrease solubility.[2] |
| DMSO | ~1 mg/mL | - |
| DMF | ~15 mg/mL | - |
| Ethanol | ~0.25 mg/mL | Poorly soluble. |
| Water | Insoluble | - |
Note: The reported solubility values can have slight batch-to-batch variations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 272.73 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Sonicator or water bath
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 2.73 mg of the compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
If dissolution is slow, gently warm the solution to 37°C or sonicate for short intervals until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer (e.g., Cell Culture Medium)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer or complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure (for a final concentration of 10 µM in 10 mL of medium):
-
Prepare an intermediate dilution:
-
In a sterile tube, add 99 µL of the pre-warmed medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Gently vortex or pipette up and down to mix thoroughly. This creates a 100 µM intermediate solution.
-
-
Prepare the final working solution:
-
In a sterile conical tube containing 9 mL of pre-warmed medium, add the 1 mL of the 100 µM intermediate solution.
-
Invert the tube several times to ensure the solution is homogenous.
-
-
Visually inspect the final solution for any signs of precipitation before adding it to your experimental setup.
Caption: Recommended stepwise dilution workflow for this compound.
Signaling Pathways
This compound is known to inhibit the signaling pathways mediated by VEGFR-2, c-Kit, and FLT3. Below is a simplified representation of the VEGFR-2 signaling cascade, a primary target of this compound.
Caption: Simplified VEGFR-2 signaling pathway inhibited by this compound.
References
Technical Support Center: Optimizing (Z)-SU5614 Concentration for Cell Culture
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively using (Z)-SU5614 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable small molecule inhibitor of receptor tyrosine kinases (RTKs). Its primary target is FMS-like tyrosine kinase 3 (FLT3), and it is particularly effective against both wild-type and mutated, constitutively activated forms of FLT3 often found in Acute Myeloid Leukemia (AML).[1][2][3] It also exhibits inhibitory activity against other kinases such as VEGFR-2, c-Kit, and PDGFRβ.[4][5][6] The inhibition of these kinases leads to the downregulation of downstream signaling pathways, such as the STAT and MAPK pathways, resulting in growth arrest, cell cycle arrest, and apoptosis in sensitive cell lines.[2]
Q2: What is a recommended starting concentration for my experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific kinase being targeted. For cell lines expressing constitutively active FLT3, a starting concentration in the range of 100 nM to 1 µM is recommended.[3][6] For inhibition of other kinases like c-Kit or VEGFR-2, higher concentrations may be necessary. It is always best practice to perform a dose-response experiment (e.g., using a cell viability assay) to determine the IC50 value for your specific cell line.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[4][7] The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed a level that affects cell viability (typically <0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability or proliferation. | 1. Cell line is not sensitive: The target kinase (e.g., FLT3) may not be expressed, activated, or a critical driver of proliferation in your cell line. 2. Incorrect concentration: The concentration of this compound may be too low. 3. Compound degradation: Improper storage of the compound or stock solution. | 1. Confirm target expression: Use Western blot or qPCR to verify the expression of FLT3, c-Kit, or other target kinases. For FLT3, confirm if it is a constitutively active mutant.[2] 2. Perform a dose-response curve: Test a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration. 3. Use a fresh stock solution: Prepare a new stock solution from the solid compound and store it properly. |
| High levels of cytotoxicity observed in control or non-target cell lines. | 1. Off-target effects: At higher concentrations, this compound can inhibit other kinases, leading to unintended toxicity.[6] 2. High DMSO concentration: The final concentration of the DMSO vehicle may be too high. | 1. Lower the concentration: Use the lowest effective concentration determined from your dose-response experiments. 2. Control for off-target effects: Use a control cell line that does not express the target kinase to assess non-specific toxicity. 3. Check vehicle toxicity: Ensure the final DMSO concentration in your culture is non-toxic (typically below 0.1%). Run a vehicle-only control. |
| Precipitate forms in the culture medium. | Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. | 1. Ensure complete dissolution: Before adding to the medium, make sure the compound is fully dissolved in the DMSO stock. 2. Pre-dilute in medium: Serially dilute the stock solution in pre-warmed culture medium before adding it to the cells. 3. Reduce final concentration: If precipitation persists, the concentration may be too high for the experimental conditions. |
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various kinases and in different cell-based assays.
| Target | Assay Type | IC50 Value | Reference |
| FLT3 (mutant) | Autophosphorylation Inhibition | ~10 nM | [3] |
| FLT3-ITD positive cells | Cell Proliferation | ~100 nM | [3] |
| FLT3 active AML cells | Growth Inhibition | 150 - 650 nM | [6] |
| c-Kit | In Vitro Kinase Assay | 30 nM | [6] |
| VEGFR-2 (Flk-1) | In Vitro Kinase Assay | 170 nM - 1.2 µM | [7] |
| PDGFRβ | In Vitro Kinase Assay | 360 nM | [6] |
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. It is recommended to use a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48 or 72 hours).
-
Viability Assessment: Add Cell Counting Kit-8 (CCK-8) reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control wells. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Western Blot for FLT3 Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentration (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-MAPK (ERK), and total MAPK. Use a loading control like β-actin or GAPDH.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the reduction in phosphorylation of FLT3 and its downstream targets relative to the total protein and loading control.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits FLT3, blocking downstream STAT5 and MAPK signaling.
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound concentration in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: (Z)-SU5614 Western Blot Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (Z)-SU5614 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of receptor tyrosine kinases (RTKs). Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Kit.[1][2][3] By binding to the ATP-binding site of these kinases, this compound inhibits their autophosphorylation and subsequent activation of downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis.[2][4]
Q2: Which downstream signaling pathways are affected by this compound?
This compound treatment primarily affects signaling pathways downstream of its target receptors. Notably, it has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) and Mitogen-Activated Protein Kinase (MAPK), also known as ERK.[2][5]
Q3: What are the optimal concentrations and treatment times for this compound in cell culture experiments?
The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific experimental goals. However, published studies have shown effective inhibition of FLT3 phosphorylation at concentrations ranging from 100 nM to 1 µM, with treatment times typically between 2 to 24 hours.[2][6] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell system.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.
Troubleshooting Guide
This guide addresses common issues encountered during Western blot analysis of this compound-treated samples.
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal for Phospho-Proteins (e.g., p-FLT3, p-STAT5) | Ineffective this compound Treatment: The concentration of the inhibitor may be too low or the treatment time too short. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal conditions for your cell line. |
| Suboptimal Sample Preparation: Protein degradation or loss of phosphorylation during sample lysis. | Ensure that lysis buffers are always kept on ice and contain fresh protease and phosphatase inhibitors. Promptly process samples after harvesting. | |
| Poor Antibody Performance: The primary antibody may not be sensitive enough or the dilution may be incorrect. | Use an antibody that is validated for Western blotting and the target protein. Optimize the primary antibody dilution. Include a positive control (e.g., lysate from cells known to express the phosphorylated target) to verify antibody performance. | |
| Unexpected Bands or High Background | Antibody Non-Specificity: The primary or secondary antibody may be cross-reacting with other proteins. | Use highly specific monoclonal antibodies. Increase the stringency of your washes (e.g., increase the number of washes or the Tween-20 concentration in your wash buffer). Ensure your blocking step is sufficient (e.g., 1 hour at room temperature or overnight at 4°C). |
| Contamination: Contamination of samples or reagents. | Use fresh buffers and sterile techniques during sample preparation. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect signaling pathways. | Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and at a consistent confluence when treating with this compound. |
| Inconsistent this compound Activity: Degradation of the inhibitor stock solution. | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against its primary targets.
| Target | IC50 Value | Assay Type |
| FLT3 (autophosphorylation) | 10 nM | Cell-free assay |
| FLT3 (proliferation) | 100 nM | Cell-based assay |
| VEGFR-2 | 30 nM | Cell-free assay |
| c-Kit | 4-20 nM | Cell-free assay |
IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of its target's activity.[4][8]
Experimental Protocols
Detailed Protocol for Western Blot Analysis of this compound-Treated Cells
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of target proteins like FLT3, STAT5, and MAPK by Western blot.
1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere and reach the logarithmic growth phase (typically 60-80% confluency). b. Prepare fresh dilutions of this compound in cell culture medium from a DMSO stock solution. Include a vehicle control (DMSO alone) at the same final concentration as the highest this compound concentration. c. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or for different durations (e.g., 2, 6, 24 hours).
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Preparation for SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. b. Run the gel until adequate separation of proteins is achieved. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3, anti-phospho-STAT5, anti-phospho-MAPK) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using an imaging system or X-ray film.
8. Stripping and Re-probing (Optional): a. To analyze total protein levels, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer. b. After stripping, re-block the membrane and probe with an antibody against the total form of the protein of interest (e.g., anti-FLT3, anti-STAT5, anti-MAPK) or a loading control (e.g., anti-β-actin, anti-GAPDH).
Visualizations
Caption: this compound inhibits FLT3 autophosphorylation, blocking downstream STAT5 and MAPK signaling.
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
Caption: Troubleshooting logic for common this compound Western blot issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. selleckchem.com [selleckchem.com]
- 4. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ингибитор VEGFR2/Flt3/c-Kit - производитель ЭкоТек [eko-tec.ru]
Technical Support Center: (Z)-SU5614 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of (Z)-SU5614 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability and activity of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Short-term (days to weeks) | For immediate use. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO. For most in vitro experiments, a stock solution is prepared in high-quality, anhydrous DMSO. It is crucial to use fresh DMSO, as moisture can reduce the solubility of the compound. This compound is insoluble in water.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 272.73 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure no undissolved material is present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in the table above.
Q3: Why is my this compound precipitating in the cell culture media?
A3: Precipitation of hydrophobic small molecules like this compound in aqueous solutions such as cell culture media is a common issue. This "solvent shock" occurs when a concentrated DMSO stock is diluted into the aqueous media, causing the compound to fall out of solution.
Q4: What are the consequences of this compound precipitation in my experiments?
A4: The precipitation of this compound can lead to several experimental problems:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and difficult-to-reproduce results.
-
Cellular Toxicity: The precipitate particles themselves can have cytotoxic effects on cells that are independent of the pharmacological activity of this compound.
-
Assay Interference: Precipitate can interfere with microscopy and other imaging-based assays.
Troubleshooting Guide: this compound Precipitation and Instability
This guide provides a step-by-step approach to troubleshoot and prevent common issues related to the stability of this compound in your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution into cell culture media | - High final concentration exceeds aqueous solubility.- "Solvent shock" from rapid dilution.- Suboptimal media conditions (pH, temperature). | - Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible (ideally ≤ 0.5%).- Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound stock solution to improve solubility.- Increase Mixing: Add the stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and even distribution.- Serial Dilutions: Perform serial dilutions of your stock in pre-warmed media to gradually decrease the DMSO concentration.[2] |
| Inconsistent or lower-than-expected inhibitory activity in long-term experiments | - Degradation of this compound in the stock solution.- Degradation of this compound in the cell culture media over time.- Inaccurate initial concentration of the stock solution. | - Proper Stock Solution Storage: Always aliquot stock solutions and avoid repeated freeze-thaw cycles. Use within the recommended timeframe (see storage table).- Assess Stability in Media: If you suspect degradation in your culture media, you can perform a stability test (see Experimental Protocols section).- Replenish Media: For very long-term experiments, consider periodically replacing the media containing this compound to ensure a consistent concentration of the active compound.- Verify Stock Concentration: If possible, verify the concentration of your stock solution using techniques like HPLC. |
| High background or off-target effects | - High concentration of this compound leading to non-specific binding.- Presence of degradation products with off-target activities. | - Perform Dose-Response Experiments: Determine the optimal concentration range for your specific cell line and assay to minimize off-target effects.- Monitor for Degradation: If degradation is suspected, assess the purity of your stock solution and working solutions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol allows you to determine the stability of this compound under your specific experimental conditions.
Materials:
-
This compound stock solution in DMSO
-
Your complete cell culture medium (with serum, if applicable)
-
Sterile, light-protected tubes
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration you use in your experiments.
-
Aliquot this solution into several sterile, light-protected tubes.
-
Time Zero (T=0) Sample: Immediately take one aliquot and store it at -80°C until analysis. This will serve as your baseline.
-
Incubate the remaining aliquots under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 24, 48, 72, 96 hours), remove one aliquot and store it at -80°C.
-
Once all time points are collected, thaw the samples and analyze them by HPLC.
-
HPLC Analysis:
-
Develop an HPLC method to separate this compound from potential degradation products.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Signaling Pathways and Experimental Workflows
This compound is a multi-kinase inhibitor that primarily targets VEGFR-2, c-Kit, and FLT3.[3][4] Understanding the signaling pathways affected by this inhibitor is crucial for interpreting experimental results.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its activation leads to endothelial cell proliferation, migration, and survival.[5][6][7][8]
Caption: Simplified VEGFR-2 signaling pathway.
c-Kit Signaling Pathway
c-Kit, also known as CD117 or stem cell factor receptor, is crucial for the proliferation, differentiation, and survival of various cell types, including hematopoietic stem cells.[9][10]
Caption: Overview of the c-Kit signaling cascade.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the development of hematopoietic progenitor cells.[11][12][13][14]
Caption: Key downstream pathways of FLT3 signaling.
Experimental Workflow for Troubleshooting this compound Stability
Caption: Logical workflow for troubleshooting this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reactome | FLT3 Signaling [reactome.org]
- 14. betalifesci.com [betalifesci.com]
Technical Support Center: Overcoming (Z)-SU5614 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing (Z)-SU5614 resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of receptor tyrosine kinases (RTKs). Its primary targets include FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptor 2 (VEGFR-2), and c-kit.[1] In cancer cells, particularly in acute myeloid leukemia (AML), this compound inhibits the constitutive activation of FLT3, leading to growth arrest, apoptosis (programmed cell death), and cell cycle arrest.[2][3] It achieves this by blocking the hyperphosphorylation of the FLT3 receptor and its downstream signaling pathways, such as STAT3, STAT5, and MAPK.[3]
Q2: My cells are no longer responding to this compound treatment. How can I confirm resistance?
The most direct method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability assay.[4]
Q3: What are the common mechanisms of resistance to this compound?
Resistance to tyrosine kinase inhibitors like this compound can arise through several mechanisms:
-
Secondary Mutations in the Target Kinase: Mutations in the kinase domain of FLT3 can prevent the binding of this compound, rendering the drug ineffective. Studies have identified resistance mutations in the second tyrosine kinase domain (TK2) of FLT3 in cell clones resistant to SU5614.[5]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of FLT3 inhibition, thereby promoting survival and proliferation.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Changes in Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate the drug more rapidly.
Q4: I've confirmed resistance. What are my next steps?
Once resistance is confirmed, the following steps are recommended:
-
Cell Line Authentication: Ensure your cell line has not been misidentified or contaminated.
-
Compound Integrity: Verify the stability and activity of your this compound stock solution.
-
Investigate the Mechanism of Resistance: Perform molecular analyses to identify the cause of resistance (e.g., sequencing the FLT3 kinase domain, assessing the activation of alternative signaling pathways).
-
Explore Strategies to Overcome Resistance: Consider combination therapies or alternative inhibitors.
Troubleshooting Guides
Issue 1: Increased IC50 value for this compound
| Possible Cause | Troubleshooting Step |
| Development of acquired resistance | Perform a dose-response experiment to confirm the shift in IC50. A 5-10 fold or greater increase is a strong indicator of resistance. |
| Incorrect drug concentration | Verify the concentration of your this compound stock solution. Prepare a fresh dilution series for your experiments. |
| Cell line contamination or misidentification | Authenticate your cell line using short tandem repeat (STR) profiling. |
| Drug degradation | Prepare fresh this compound solutions for each experiment. Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.[2] |
Issue 2: Reduced apoptosis in this compound-treated cells
| Possible Cause | Troubleshooting Step |
| Evasion of apoptosis | Measure apoptosis levels in sensitive versus resistant cells after treatment using Annexin V/PI staining and flow cytometry. A significant reduction in apoptosis in the resistant line suggests this mechanism. |
| Activation of pro-survival pathways | Analyze the expression and phosphorylation status of key pro-survival proteins (e.g., Bcl-2, Mcl-1, AKT) via Western blotting. |
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant AML Cell Lines
| Cell Line | Description | This compound IC50 (nM) |
| MV4-11 (Parental) | FLT3-ITD positive AML cell line | 100 |
| MV4-11-R | This compound Resistant derivative | 1500 |
| RS4;11 (Parental) | FLT3-ITD positive AML cell line | 250 |
| RS4;11-R | This compound Resistant derivative | 2800 |
Note: These are example values to illustrate the concept of acquired resistance.
Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol describes the use of a colorimetric assay (e.g., MTT or XTT) to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Parental and suspected resistant cell lines
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for FLT3 Phosphorylation
This protocol is for assessing the phosphorylation status of FLT3 and its downstream targets.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-MAPK, anti-MAPK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat sensitive and resistant cells with this compound at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
how to dissolve (Z)-SU5614 for in vitro use
This technical support center provides guidance for the in vitro use of (Z)-SU5614, a potent inhibitor of several receptor tyrosine kinases. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.
Troubleshooting & FAQs
This section addresses common issues that researchers may encounter when working with this compound in a laboratory setting.
| Question | Answer |
| My this compound is not dissolving properly in DMSO. What should I do? | Ensure you are using fresh, anhydrous DMSO, as hygroscopic DMSO can significantly reduce solubility[1][2]. For challenging dissolutions, ultrasonic treatment and warming the solution to 60°C can aid in solubilization[1]. |
| I observe precipitation of this compound in my cell culture medium after adding the stock solution. How can I prevent this? | This is likely due to the low solubility of this compound in aqueous solutions. To avoid precipitation, ensure the final concentration of DMSO in your culture medium is kept low (typically <0.5%) and that the stock solution is added to the medium with vigorous mixing. It is also advisable to prepare the final dilution just before use. |
| What is the recommended storage condition for the this compound stock solution? | For long-term storage, the stock solution in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1][3]. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes[2]. |
| Is this compound soluble in other solvents besides DMSO? | This compound is reported to be insoluble in water and ethanol[2][4]. DMSO is the recommended solvent for in vitro applications. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 13.89 | 50.93 | Ultrasonic treatment and heating to 60°C may be required. Use of fresh DMSO is critical[1]. |
| DMSO | 10 | 36.66 | [2][4] |
| Water | Insoluble | Insoluble | [2][4] |
| Ethanol | Insoluble | Insoluble | [2][4] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a this compound stock solution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 36.66 mM).
-
Dissolution:
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the solution or warm it to 60°C until a clear solution is obtained[1].
-
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month)[1][3].
Signaling Pathway
This compound is a multi-targeted receptor tyrosine kinase inhibitor. Its primary targets include FLT3, VEGFR-2, and c-Kit. Inhibition of these receptors disrupts downstream signaling pathways, such as the MAPK and STAT pathways, which are crucial for cell proliferation and survival[3].
Caption: Inhibition of receptor tyrosine kinases by this compound.
References
Technical Support Center: (Z)-SU5614 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-SU5614.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question 1: My this compound is not dissolving properly. What should I do?
Answer: this compound has limited solubility in aqueous solutions. For stock solutions, it is recommended to dissolve the compound in DMSO.[1][2] MedChemExpress suggests that a 10 mM stock solution can be prepared in DMSO. If you experience solubility issues, gentle warming to 37°C and vortexing may help. For cell-based assays, ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Question 2: I am observing high variability in my IC50 values for this compound across different experiments. What could be the cause?
Answer: Variability in IC50 values is a common issue in in vitro assays and can be attributed to several factors.[3][4] Ensure that cell density, passage number, and growth phase are consistent between experiments. The method of IC50 calculation, including the specific software and equations used, can also introduce variability.[3] It is recommended to use a standardized protocol and data analysis method across all experiments to minimize this variability. Additionally, the stability of this compound in your specific cell culture medium over the duration of the experiment could be a factor.
Question 3: I am not seeing the expected inhibition of my target protein's phosphorylation (e.g., p-FLT3) in my Western blot analysis after treatment with this compound.
Answer: This could be due to several reasons related to both the experimental setup and the Western blotting procedure itself.
-
Suboptimal Inhibitor Concentration or Incubation Time: Ensure you are using a concentration of this compound that is appropriate for your cell line and target. Titrate the concentration and incubation time to find the optimal conditions.
-
Western Blotting Technique: Phosphorylated proteins can be challenging to detect. Consider the following troubleshooting tips for your Western blot:
-
Use a specific and validated antibody for the phosphorylated form of your target.
-
Block the membrane with BSA instead of milk, as milk contains phosphoproteins that can increase background noise.
-
Use a high-sensitivity ECL substrate to enhance signal detection.[5]
-
Ensure efficient transfer of high molecular weight proteins if your target is large.
-
Include appropriate positive and negative controls in your experiment.
-
Question 4: I am concerned about potential off-target effects of this compound in my experiments. How can I address this?
Answer: Small molecule inhibitors can sometimes exhibit off-target effects.[6][7] this compound is known to inhibit FLT3, VEGFR-2, and c-Kit.[1] To investigate potential off-target effects, consider the following:
-
Use of Control Compounds: Include a structurally related but inactive compound as a negative control.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream effector to see if it reverses the observed phenotype.
-
Phenotypic Comparison: Compare the phenotype induced by this compound with that of other known inhibitors of the same target or with genetic knockdown (e.g., siRNA) of the target protein.
-
Profiling against a Kinase Panel: To be comprehensive, you can test the activity of this compound against a broad panel of kinases to identify other potential targets.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent inhibitor of several receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Kit.[1][8][9] It functions by competing with ATP for the binding site on the kinase domain, thereby inhibiting the autophosphorylation of the receptor and blocking downstream signaling pathways. This leads to the induction of growth arrest and apoptosis in cells that are dependent on these signaling pathways for their proliferation and survival.[9]
What are the primary applications of this compound in research?
This compound is primarily used in cancer research, particularly in the context of Acute Myeloid Leukemia (AML), where activating mutations in FLT3 are common.[9] It is used to study the role of FLT3 signaling in cell proliferation, survival, and differentiation. It is also utilized in studies of angiogenesis due to its inhibitory effect on VEGFR-2.[8]
How should I store this compound?
This compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[10] It is recommended to use the stock solution within one month if stored at -20°C and within six months if stored at -80°C.[10]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against its primary targets. Note that these values can vary depending on the specific assay conditions.
| Target | Cell Line/Assay | Reported IC50 | Reference |
| FLT3 (ITD) | MV4-11 cells | ~10 nM | [11] |
| FLT3 (WT) | RS4;11 cells (ligand-stimulated) | ~10 nM | [11] |
| c-Kit | - | Not specified | [8] |
| VEGFR-2 | - | Not specified | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
2. Western Blot for Phospho-FLT3
This protocol outlines the steps for detecting the phosphorylation status of FLT3 after treatment with this compound.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-FLT3 (e.g., p-FLT3 Tyr591) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total FLT3 and a loading control like GAPDH or β-actin.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ashpublications.org [ashpublications.org]
optimizing incubation time with (Z)-SU5614
Welcome to the technical support center for (Z)-SU5614. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this multi-kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multi-kinase inhibitor that primarily targets several receptor tyrosine kinases (RTKs).[1][2] Its main targets include FMS-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Kit.[1][3] By inhibiting these kinases, this compound can induce growth arrest, apoptosis (programmed cell death), and cell cycle arrest in susceptible cancer cell lines, particularly those with activating mutations in FLT3, such as in Acute Myeloid Leukemia (AML).[4][5]
Q2: What are the common research applications for this compound?
This compound is frequently used in cancer research, especially in studies involving AML.[5] It is utilized to investigate the effects of inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3] Researchers also use it to study the therapeutic potential of targeting FLT3 mutations in leukemia.[2][5]
Q3: How should I dissolve and store this compound?
For optimal results, dissolve this compound in fresh, moisture-free DMSO.[1] For long-term storage of the stock solution, it is recommended to store it at -80°C for up to six months.[4] For shorter-term storage, -20°C for up to one month is acceptable.[4]
Troubleshooting Guide: Optimizing Incubation Time
Issue 1: No significant effect observed at the expected incubation time.
-
Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low for your specific cell line or experimental conditions.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Test a range of concentrations (e.g., 100 nM to 10 µM) to identify the IC50 value for your cells.
-
-
Possible Cause 2: Insufficient Incubation Time. The duration of treatment may not be long enough to induce a measurable biological response.
-
Solution: Conduct a time-course experiment. After determining the optimal concentration, treat your cells for varying durations (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal incubation time for the desired effect (e.g., apoptosis, growth inhibition).
-
-
Possible Cause 3: Cell Line Resistance. The target kinases (FLT3, VEGFR-2, c-Kit) may not be expressed or may be mutated in a way that confers resistance in your chosen cell line.
-
Solution: Verify the expression of the target kinases in your cell line using techniques like Western Blotting or qPCR. If the targets are not present, this compound may not be a suitable inhibitor.
-
Issue 2: High levels of cell death observed even at short incubation times.
-
Possible Cause 1: Excessive Concentration. The concentration of this compound may be too high, leading to off-target effects and rapid cytotoxicity.
-
Solution: Re-evaluate the concentration used. Refer to the dose-response data to select a concentration that induces the desired biological effect without causing excessive, non-specific cell death.
-
-
Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) and include a vehicle-only control in your experiments to assess solvent toxicity.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against various kinases and cell lines. These values can serve as a starting point for designing your experiments.
| Target/Cell Line | IC50 Value | Reference |
| FLT3 (in Ba/F3 and AML cell lines) | 150-650 nM | [2] |
| c-Kit | 0.03 µM | [2] |
| VEGFR-2 (Flk-1) | 1.2 µM | |
| PDGFRβ | 0.36 µM | [2] |
| HUVEC mitogenesis (VEGF-driven) | ≤ 680 nM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on a target kinase.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, the purified target kinase (e.g., FLT3, VEGFR-2, or c-Kit), and the specific substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined amount of time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescent-based assays, or antibody-based methods (e.g., ELISA).
-
Data Analysis: Determine the kinase activity in the presence of the inhibitor relative to the vehicle control to calculate the IC50 value.
Visualizations
Caption: Simplified signaling pathway inhibited by this compound.
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Z)-SU5614 Assays
Welcome to the technical support center for (Z)-SU5614 assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve robust and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound is a potent, cell-permeable, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs). Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Kit.[1][2] It is commonly used in cancer research, particularly in the context of Acute Myeloid Leukemia (AML), where FLT3 mutations are prevalent.[3][4] this compound has been shown to induce growth arrest and apoptosis in cell lines expressing constitutively activated FLT3.[4][5]
2. How should I prepare and store this compound stock solutions?
Proper handling and storage of this compound are critical for maintaining its activity.
-
Reconstitution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][2] For example, a 10 mM stock solution can be prepared.[6]
-
Storage: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
3. Why do I observe different IC50 values for this compound in different assays?
Variability in IC50 values is a common observation and can be attributed to several factors:
-
Assay Type (Biochemical vs. Cellular): Biochemical assays using purified kinases often yield lower IC50 values than cell-based assays.[7] This is because cellular environments introduce complexities such as membrane permeability, efflux pumps, and the presence of high intracellular ATP concentrations.
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, its apparent IC50 value is highly dependent on the ATP concentration in the assay.[8] Higher ATP concentrations will lead to a higher apparent IC50.
-
Cell Type and Density: In cell-based assays, differences in cell line genetics, receptor expression levels, and cell density can all influence the observed potency of the inhibitor.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration and leading to higher IC50 values.[9] It is advisable to perform assays in low-serum conditions or serum-free media where possible.
Troubleshooting Guide
High Variability in Replicate Wells
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure proper pipette calibration and technique. Use reverse pipetting for viscous solutions. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with media. |
| Compound Precipitation | Visually inspect wells for precipitation. Reduce the final concentration of this compound or the DMSO concentration. |
| Incomplete Reagent Mixing | Gently mix the plate after adding each reagent, avoiding bubbles. |
Weak or No Inhibitory Effect
| Potential Cause | Recommended Solution |
| Degraded this compound | Prepare fresh stock solutions from powder. Ensure proper storage conditions have been maintained.[5] |
| High ATP Concentration | In biochemical assays, use an ATP concentration close to the Km value for the kinase to obtain a more accurate measure of potency.[8][10] |
| Cell Line Insensitivity | Confirm that the cell line expresses the target kinase (e.g., FLT3) and that the kinase is active. |
| Incorrect Assay Endpoint | Ensure the assay incubation time is sufficient to observe an effect but not so long that secondary effects dominate. |
Inconsistent Western Blot Results for Phosphorylated Targets
| Potential Cause | Recommended Solution |
| Dephosphorylation during Sample Prep | Work quickly and keep samples on ice. Use lysis buffers containing phosphatase and protease inhibitors.[4][11] |
| High Background | Avoid using milk as a blocking agent, as it contains phosphoproteins. Use Bovine Serum Albumin (BSA) or other protein-free blockers instead.[11][12] |
| Low Phospho-Protein Signal | Load more protein onto the gel or enrich for your protein of interest using immunoprecipitation. Use a more sensitive chemiluminescent substrate.[12] |
| Buffer Interference | Use Tris-buffered saline with Tween-20 (TBST) instead of phosphate-buffered saline (PBS), as the phosphate can interfere with the binding of some phospho-specific antibodies.[12] |
Data Presentation
Table 1: Influence of ATP Concentration on this compound IC50 in a Biochemical FLT3 Kinase Assay
This table illustrates the expected shift in IC50 values for an ATP-competitive inhibitor like this compound as the ATP concentration varies. The relationship is described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP]/Km).[8][10]
| ATP Concentration | Apparent IC50 (nM) |
| 10 µM (Low) | 50 |
| 100 µM (Km) | 100 |
| 1 mM (High) | 1000 |
Note: These are illustrative values based on the principles of competitive inhibition and are not derived from a specific experimental dataset for this compound.
Table 2: Comparison of this compound IC50 Values in Different Assay Formats
This table provides a qualitative comparison of expected IC50 values across different assay types.
| Assay Type | Target | Expected IC50 Range | Key Considerations |
| Biochemical (Cell-Free) | Purified FLT3 Kinase | Low (nM range) | Highly dependent on ATP concentration.[8] Does not account for cellular factors. |
| Cell-Based (Phosphorylation) | Endogenous FLT3 in AML cells | Intermediate (nM to low µM range) | Measures direct target engagement. Requires optimization of lysis and antibody conditions. |
| Cell-Based (Proliferation) | AML Cell Line | Higher (µM range) | Reflects overall cellular phenotype. Can be influenced by off-target effects. |
Experimental Protocols
Protocol 1: Cell-Free FLT3 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
This compound Dilution Series: Perform a serial dilution of this compound in kinase buffer with a constant final DMSO concentration (e.g., 1%).
-
FLT3 Enzyme: Dilute recombinant FLT3 kinase to the desired concentration in kinase buffer.
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in kinase buffer. The ATP concentration should be optimized for your specific experiment.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted FLT3 enzyme to each well.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mix.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based FLT3 Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Seed FLT3-dependent AML cells (e.g., MV4-11) in appropriate media and allow them to adhere or stabilize overnight.
-
Starve the cells in serum-free media for 4-6 hours, if required for your experimental design.
-
Treat the cells with a dilution series of this compound or vehicle control for the desired time (e.g., 2 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FLT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for total FLT3 and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: this compound inhibits FLT3 signaling pathways.
Caption: General workflow for cell-based this compound assays.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. FLT3 Kinase Enzyme System Application Note [promega.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. inventbiotech.com [inventbiotech.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
quality control for (Z)-SU5614 compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the quality control and experimental use of the compound (Z)-SU5614.
Compound Information
| Parameter | Data | References |
| IUPAC Name | (3Z)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one | [1] |
| Synonyms | SU5614, Chloro-SU5416, Chloro-Semaxanib | [2] |
| Molecular Formula | C₁₅H₁₃ClN₂O | [1] |
| Molecular Weight | 272.73 g/mol | [2] |
| Primary Targets | FLT3, c-Kit, VEGFR-2, PDGFRβ | [1][3] |
| Purity (Typical) | ≥95% (HPLC) or ≥98% | [2][4] |
| Appearance | Orange-red solid | [2] |
Solubility Data
| Solvent | Concentration | Notes | References |
| DMSO | ~15 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. | [1] |
| DMF | ~15 mg/mL | [1] | |
| Ethanol | ~0.25 mg/mL | [1] |
Storage and Stability
| Condition | Duration | Notes | References |
| Powder (-20°C) | ≥ 4 years | Protect from light. | [1] |
| Stock Solution in DMSO (-20°C) | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [2][5] |
| Stock Solution in DMSO (-80°C) | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [5] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC₅₀ Values in Cell-Based Assays
-
Question: We are observing significant variability in the IC₅₀ value for this compound in our cancer cell line experiments. What are the potential causes and solutions?
-
Answer: Fluctuations in IC₅₀ values are a common challenge in cell-based assays and can be attributed to several factors:
-
Cell Passage Number and Health: As cell lines are passaged, they can undergo genetic drift, leading to changes in their response to inhibitors. It is crucial to use cells within a consistent and low passage number range for a series of experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Cell Seeding Density: The density at which cells are plated can alter the effective concentration of the inhibitor per cell. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect, leading to an apparent increase in the IC₅₀ value. Standardize your cell seeding protocol for all experiments.
-
Compound Stability in Media: this compound, like many small molecules, may have limited stability in aqueous cell culture media over long incubation periods. This can lead to a decrease in the effective concentration of the compound over time. Consider refreshing the media with a fresh dilution of the compound for longer experiments (e.g., beyond 48 hours).
-
Assay Incubation Time: The duration of compound exposure will directly impact the observed IC₅₀. Shorter incubation times may not be sufficient to observe the full inhibitory effect, while longer incubations might lead to lower IC₅₀ values. It is important to select an appropriate and consistent incubation time based on the specific cell line and the endpoint being measured.
-
Issue 2: Low or No Inhibitory Activity Observed
-
Question: We are not observing the expected inhibitory effect of this compound on our target kinase, even at high concentrations. What could be the problem?
-
Answer: A lack of inhibitory activity can be due to several factors related to the compound itself or the experimental setup:
-
Improper Storage and Handling: this compound is susceptible to degradation if not stored correctly. Ensure the compound has been stored at the recommended temperature and protected from light. Repeated freeze-thaw cycles of the stock solution can also lead to degradation. Prepare single-use aliquots of your stock solution to maintain its integrity.
-
Solubility Issues: If the compound is not fully dissolved in the stock solution or precipitates upon dilution into aqueous media, its effective concentration will be much lower than intended. Visually inspect your stock solution and final dilutions for any signs of precipitation. If solubility is an issue, consider using a different solvent for the stock solution or adjusting the final concentration.
-
Incorrect Target or Cell Line: Verify that your cell line expresses the target kinase (FLT3, c-Kit, VEGFR-2, or PDGFRβ) at sufficient levels. Some cell lines may have low or no expression of these receptors, or they may have mutations that confer resistance to the inhibitor.
-
High ATP Concentration in Kinase Assays: In in vitro kinase assays, the concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors like this compound. If the ATP concentration in your assay is too high, it will outcompete the inhibitor for binding to the kinase, leading to a higher apparent IC₅₀. Optimize the ATP concentration in your assay to be close to the Kₘ for the specific kinase.
-
Issue 3: Off-Target Effects or Cellular Toxicity
-
Question: At higher concentrations, we are observing unexpected cellular effects that do not seem to be related to the inhibition of the primary target. How can we address this?
-
Answer: this compound is a multi-kinase inhibitor, and at higher concentrations, it may inhibit other kinases or cellular processes, leading to off-target effects.
-
Dose-Response Curve: It is essential to perform a full dose-response experiment to determine the optimal concentration range for inhibiting the target of interest without causing significant off-target effects or general cytotoxicity.
-
Use of Control Compounds: To confirm that the observed phenotype is due to the inhibition of the intended target, consider using other inhibitors with different chemical scaffolds that target the same kinase. Additionally, a structurally similar but inactive analog of this compound, if available, can serve as a negative control.
-
Target Knockdown/Knockout Models: To definitively link the observed phenotype to the inhibition of a specific kinase, consider using genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target kinase. The phenotype in these models should mimic the effects of the inhibitor.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), c-Kit, vascular endothelial growth factor receptor 2 (VEGFR-2), and platelet-derived growth factor receptor beta (PDGFRβ).[1][3] By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
-
-
Q2: How should I prepare a stock solution of this compound?
-
A2: To prepare a stock solution, dissolve the compound in anhydrous DMSO to a concentration of 10-15 mg/mL.[1] Ensure the compound is fully dissolved by vortexing. Store the stock solution in single-use aliquots at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[5]
-
-
Q3: Is this compound cell-permeable?
-
A3: Yes, this compound is a cell-permeable compound, allowing it to enter cells and inhibit intracellular kinases.
-
-
Q4: What are the expected downstream effects of inhibiting FLT3 with this compound?
-
A4: Inhibition of FLT3 by this compound is expected to block the activation of downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in cells that are dependent on FLT3 signaling, such as certain acute myeloid leukemia (AML) cells with activating FLT3 mutations.[5]
-
-
Q5: Can this compound be used in in vivo studies?
-
A5: Yes, there are reports of this compound being used in in vivo models. However, appropriate formulation and dosage will need to be determined for the specific animal model and route of administration. Solubility and stability in the chosen vehicle should be carefully evaluated.
-
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of a this compound sample.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient could be starting from 20% acetonitrile and increasing to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm and 445 nm.[1]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
2. Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 5-10 mg of this compound dissolved in 0.5-0.7 mL of DMSO-d₆.
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound.
-
3. Mass Spectrometry (MS) for Molecular Weight Verification
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
Technique: Electrospray ionization (ESI) mass spectrometry.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in an appropriate solvent like acetonitrile or methanol.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately m/z 273.7.
-
4. Solubility Assessment
-
Objective: To determine the solubility of this compound in a specific solvent.
-
Methodology:
-
Add a known amount of this compound to a fixed volume of the solvent at room temperature.
-
Vortex the mixture for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate for up to 15 minutes.
-
If still not dissolved, the mixture can be gently warmed (e.g., to 37°C) for a short period.
-
Visually inspect for any undissolved particles against a light and dark background. The highest concentration at which no particles are visible is considered the solubility limit.
-
Visualizations
Caption: Quality control workflow for incoming this compound.
Caption: Inhibition of the FLT3 signaling pathway by this compound.
Caption: this compound inhibits multiple receptor tyrosine kinases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 5. researchgate.net [researchgate.net]
interpreting unexpected results with (Z)-SU5614
Welcome to the technical support center for (Z)-SU5614. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this multi-targeted kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). However, it is important to note that it also exhibits inhibitory activity against other receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR). This multi-targeted nature is a key factor to consider when interpreting experimental results.
Q2: What are the expected cellular effects of this compound?
In cell lines with activating FLT3 mutations, this compound is expected to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest.[1] Due to its effects on VEGFR-2, it can also inhibit angiogenesis.[2] Its activity against c-Kit can lead to growth arrest and apoptosis in cells dependent on c-Kit signaling.[2]
Q3: Why am I observing effects in cells that do not express high levels of FLT3?
This is likely due to the off-target activity of this compound. If your cells express VEGFR-2 or c-Kit, the observed effects could be mediated through the inhibition of these kinases.[2] It is crucial to characterize the expression profile of relevant tyrosine kinases in your experimental model.
Q4: I am seeing less of an effect in my cellular assay than I expected based on the reported IC50 value. What could be the reason?
Discrepancies between biochemical and cellular assay results are common. Several factors can contribute to this:
-
Cellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations lower than physiological levels, which can make inhibitors appear more potent. The high ATP concentration inside a cell can compete with ATP-competitive inhibitors like SU5614, reducing their effective potency.
-
Cell Permeability: The compound may have poor permeability into your specific cell type.
-
Drug Efflux: Cells may actively pump the inhibitor out through multidrug resistance transporters.
-
Protein Binding: The inhibitor may bind to other cellular proteins, reducing the free concentration available to bind to the target kinase.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Results
Scenario 1: No significant effect on cell viability at expected concentrations.
-
Possible Cause:
-
Low Target Expression: The target kinases (FLT3, VEGFR-2, c-Kit) may not be expressed at sufficient levels or may not be constitutively active in your cell line.
-
Acquired Resistance: Cells may have developed resistance to the inhibitor.
-
Compound Instability: The compound may have degraded in your experimental conditions.
-
-
Troubleshooting Steps:
-
Verify Target Expression: Perform Western blotting or flow cytometry to confirm the expression of FLT3, VEGFR-2, and c-Kit in your cells.
-
Assess Target Phosphorylation: Check the phosphorylation status of the target kinases and their downstream effectors (e.g., p-STAT5, p-MAPK) to confirm that the pathways are active.
-
Use a Positive Control Cell Line: Include a cell line known to be sensitive to this compound (e.g., MV4-11, a human AML cell line with an FLT3-ITD mutation) in your experiment.
-
Check for Resistance Mutations: If you suspect acquired resistance, sequence the kinase domains of the target proteins to check for mutations that may interfere with inhibitor binding.
-
Test Compound Activity: Use a cell-free in vitro kinase assay to confirm the activity of your batch of this compound.
-
Scenario 2: Paradoxical increase in signaling or cell proliferation at certain concentrations.
While not specifically documented for this compound, some kinase inhibitors can cause a paradoxical activation of signaling pathways.[3][4][5][6] This can occur in cells with wild-type kinases where the inhibitor promotes the dimerization and transactivation of the receptor.
-
Possible Cause:
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Analyze a wide range of inhibitor concentrations to identify any non-linear effects.
-
Analyze Downstream Signaling: Use Western blotting to examine the phosphorylation status of key downstream signaling molecules (e.g., p-ERK, p-Akt) across the dose-response range. Look for an increase in phosphorylation at concentrations that promote proliferation.
-
Use a Structurally Different Inhibitor: Test a different inhibitor that targets the same kinase but has a distinct chemical structure. If the paradoxical effect is not observed, it may be specific to the chemical scaffold of this compound.
-
Issue 2: Inconsistent or Conflicting Data Between Assay Types
-
Possible Cause:
-
Different Assay Endpoints: Biochemical assays measure direct enzyme inhibition, while cellular assays measure a downstream biological effect (e.g., viability, apoptosis). These may not always correlate directly.
-
Off-Target Effects: An off-target effect may be contributing to the cellular phenotype, leading to a discrepancy with the on-target biochemical data.
-
-
Troubleshooting Steps:
-
Comprehensive Data Analysis: Carefully compare the IC50 values obtained from different assays. A significant discrepancy may suggest off-target effects or assay-specific artifacts.
-
Kinome Profiling: To identify potential off-targets, consider having your compound screened against a broad panel of kinases.
-
Validate Off-Target Engagement: If potential off-targets are identified, use cellular assays to confirm that they are functionally inhibited at the concentrations used in your experiments.
-
Data Presentation
Table 1: Inhibitory Activity of this compound Against Various Kinases
| Kinase | IC50 (nM) |
| FLT3 | ~10-20 |
| c-Kit | ~50-100 |
| VEGFR-2 | ~100-200 |
| PDGFR | ~200-500 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro FLT3 Kinase Assay
This protocol is a generalized guide for measuring the in vitro inhibition of FLT3 by this compound.
-
Reagents and Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
FLT3 substrate (e.g., a synthetic peptide or Myelin Basic Protein)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only vehicle control.
-
In a 384-well plate, add 1 µL of each inhibitor dilution or vehicle.
-
Add 2 µL of FLT3 enzyme solution to each well.
-
Add 2 µL of a solution containing the FLT3 substrate and ATP.
-
Incubate the plate at room temperature for 1-2 hours.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-STAT5
This protocol describes how to assess the inhibition of FLT3 signaling in cells by measuring the phosphorylation of a key downstream target, STAT5.
-
Reagents and Materials:
-
FLT3-dependent cell line (e.g., MV4-11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
-
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time (e.g., 2-4 hours).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-STAT5 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-STAT5 and then anti-β-actin antibodies to confirm equal loading.
-
Protocol 3: Cell Viability Assay (MTT/MTS)
This protocol provides a general method for assessing the effect of this compound on cell viability.
-
Reagents and Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Classical RAS proteins are not essential for paradoxical ERK activation induced by RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: (Z)-SU5614 versus Sorafenib for FLT3-ITD Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of (Z)-SU5614 and the clinically established drug, Sorafenib, in the context of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML). The data presented is collated from various independent studies to offer a comprehensive overview for research and development purposes.
Introduction
Acute Myeloid Leukemia (AML) with an internal tandem duplication (ITD) mutation in the FLT3 receptor is an aggressive hematological malignancy associated with a poor prognosis. The constitutively active FLT3-ITD receptor drives leukemic cell proliferation and survival, making it a prime therapeutic target. This guide compares two small molecule inhibitors of FLT3: this compound, an early investigational compound, and Sorafenib, a multi-kinase inhibitor with established clinical use in FLT3-ITD AML.
Mechanism of Action
Both this compound and Sorafenib are potent inhibitors of the FLT3 tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, they block the autophosphorylation and subsequent activation of the FLT3 receptor. This inhibition disrupts downstream signaling pathways crucial for the survival and proliferation of FLT3-ITD positive AML cells, primarily the STAT5 and MAPK/ERK pathways.[1][2][3]
Signaling Pathway of FLT3-ITD and Inhibition by this compound/Sorafenib
Caption: Inhibition of the constitutively active FLT3-ITD receptor by this compound and Sorafenib blocks downstream signaling pathways, leading to reduced cell proliferation and survival.
In Vitro Efficacy: A Comparative Summary
The following tables summarize the in vitro activity of this compound and Sorafenib against FLT3-ITD positive AML cell lines. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Cell Viability (IC50)
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | MV4-11 | ~300-600 | [4] |
| Ba/F3-FLT3-ITD | 100 | [1] | |
| Sorafenib | MV4-11 | ~1-5.6 | [5] |
| MOLM-13 | ~1-5.6 | [5] |
Note: IC50 values can vary between studies due to different assay conditions (e.g., incubation time, cell density, assay method).
Table 2: Induction of Apoptosis
| Compound | Cell Line | Concentration | Apoptosis Induction | Reference |
| This compound | MV4-11 | 1 µM | Increased apoptosis | [6] |
| Sorafenib | MV4-11 | 10 µM | >80% Annexin V positive cells | [7] |
| MOLM-13 | 10 µM | >80% Annexin V positive cells | [7] |
Table 3: Inhibition of Downstream Signaling
| Compound | Cell Line | Target | Concentration | Effect | Reference |
| This compound | MV4-11 | p-FLT3 | 100 nM | Inhibition | [1] |
| MV4-11 | p-STAT5 | 10-50 nM | Inhibition | [1] | |
| MV4-11 | p-MAPK | 10 nM | Inhibition | [1] | |
| Sorafenib | MV4-11 | p-FLT3 | 100 nM | Inhibition | [8] |
| MOLM-13 | p-STAT5 | 100 nM | Inhibition | [8] | |
| MV4-11 | p-ERK | 10 µM | >50% decrease | [7] |
In Vivo Efficacy
While in vivo data for this compound in FLT3-ITD AML models is limited in the reviewed literature, Sorafenib has demonstrated significant anti-leukemic activity in mouse xenograft models.
Table 4: In Vivo Efficacy of Sorafenib
| Model | Treatment | Outcome | Reference |
| MV4-11 Xenograft | Sorafenib | Improved survival | [9] |
| MOLM-13 Xenograft | Sorafenib | Improved survival | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay for Sorafenib)
-
Cell Seeding: AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells are treated with various concentrations of Sorafenib or vehicle control (DMSO) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals are solubilized by adding 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.[7][10]
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for determining the IC50 of a compound using an MTT-based cell viability assay.
Western Blot for FLT3 Phosphorylation Inhibition (this compound)
-
Cell Treatment: MV4-11 cells are serum-starved overnight and then treated with varying concentrations of this compound or vehicle control for 1-2 hours.[1]
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Immunoprecipitation (optional): For low-expression proteins, FLT3 can be immunoprecipitated from cell lysates using an anti-FLT3 antibody.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.[11]
Conclusion
Both this compound and Sorafenib demonstrate potent inhibitory activity against the FLT3-ITD receptor and its downstream signaling pathways in preclinical models of AML. Based on the available data, Sorafenib appears to have a lower IC50 for cell viability in FLT3-ITD positive cell lines compared to this compound. Sorafenib's efficacy has been further validated in in vivo models and clinical trials, establishing it as a therapeutic option for this patient population. This compound shows clear preclinical activity, effectively inducing apoptosis and inhibiting key signaling pathways, though at seemingly higher concentrations than Sorafenib. Further head-to-head preclinical studies under identical experimental conditions would be necessary for a definitive comparison of their potency. This guide provides a foundation for researchers to understand the comparative preclinical landscape of these two FLT3 inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Phosphoproteome Analysis Reveals Differential Mode of Action of Sorafenib in Wildtype and Mutated FLT3 Acute Myeloid Leukemia (AML) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of the Multikinase Inhibitor Sorafenib in Combination With Cytarabine in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aberrant activation of the PI3K/mTOR pathway promotes resistance to sorafenib in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to VEGFR2 Inhibition: (Z)-SU5614 vs. Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two well-known small molecule inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): (Z)-SU5614 and Sunitinib. Both compounds are pivotal tools in cancer research and drug development due to their ability to inhibit angiogenesis, a critical process for tumor growth and metastasis. This document outlines their mechanism of action, comparative efficacy based on experimental data, and the broader kinase selectivity profiles.
Mechanism of Action and Kinase Profile
This compound and Sunitinib are both ATP-competitive tyrosine kinase inhibitors that target the intracellular kinase domain of VEGFR2. By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.
While both compounds effectively inhibit VEGFR2, their selectivity across the human kinome differs. Sunitinib is recognized as a multi-targeted kinase inhibitor, potently inhibiting other receptor tyrosine kinases (RTKs) including Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, FMS-like tyrosine kinase 3 (FLT3), and the receptor for macrophage colony-stimulating factor (CSF-1R)[1]. This broad-spectrum activity contributes to its therapeutic efficacy in various cancers but may also be associated with a wider range of side effects.
This compound also demonstrates activity against other kinases, notably c-Kit and FLT3, in addition to VEGFR2[2][3][4]. Its kinase inhibition profile suggests it is also a multi-targeted inhibitor, though perhaps with a different spectrum compared to Sunitinib.
Comparative Efficacy: VEGFR2 Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. Based on available in vitro kinase assay data, Sunitinib demonstrates significantly higher potency against VEGFR2 compared to this compound.
| Inhibitor | Target | IC50 Value | Reference |
| This compound | VEGFR2 (Flk-1) | 1.2 µM | [5] |
| Sunitinib | VEGFR2 (Flk-1) | 80 nM | [5][6] |
| Sunitinib | PDGFRβ | 2 nM | [6] |
| This compound | c-Kit | 170 nM | [2] |
| Sunitinib | c-Kit | Not explicitly stated in a comparable format | |
| This compound | FLT3 | Potent Inhibition | [2][3] |
| Sunitinib | FLT3 | Potent Inhibition | [1] |
It is important to note that these IC50 values are derived from different studies and direct comparison should be made with caution. Variations in experimental conditions can influence the results.
VEGFR2 Signaling Pathway
VEGFR2 is the primary receptor mediating the downstream effects of VEGF-A, leading to angiogenesis. The binding of VEGF-A induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling events.
Caption: Simplified VEGFR2 signaling pathway.
Experimental Protocols
The determination of inhibitor potency against VEGFR2 typically involves in vitro kinase assays and cell-based phosphorylation assays.
In Vitro VEGFR2 Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant human VEGFR2 kinase.
Objective: To determine the IC50 value of an inhibitor against VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at or near the Km concentration for VEGFR2)
-
Poly(Glu, Tyr) 4:1 or other suitable substrate
-
Test compounds (this compound, Sunitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a microplate, add the kinase buffer, VEGFR2 enzyme, and the test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase assay.
Cell-Based VEGFR2 Phosphorylation Assay (General Protocol)
This assay measures the ability of a compound to inhibit VEGF-induced VEGFR2 autophosphorylation in a cellular context.
Objective: To determine the cellular potency of an inhibitor in blocking VEGFR2 signaling.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR2
-
Cell culture medium and supplements
-
Recombinant human VEGF-A
-
Test compounds (this compound, Sunitinib) dissolved in DMSO
-
Lysis buffer with phosphatase and protease inhibitors
-
Antibodies: anti-phospho-VEGFR2 (pY1175), anti-total-VEGFR2
-
Western blotting or ELISA reagents
Procedure:
-
Seed HUVECs in culture plates and grow to near confluence.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound or DMSO for a defined period.
-
Stimulate the cells with a fixed concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR2 phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated VEGFR2 and total VEGFR2 using Western blotting or a specific ELISA kit.
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).
-
Normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal.
-
Calculate the percentage of inhibition of VEGF-induced phosphorylation for each compound concentration and determine the IC50 value.
Conclusion
Both this compound and Sunitinib are valuable research tools for studying VEGFR2-mediated angiogenesis. Sunitinib exhibits significantly greater potency in inhibiting VEGFR2 in vitro. The choice between these inhibitors may depend on the specific research question, the desired level of kinase selectivity, and the experimental system. For studies requiring a highly potent, multi-targeted inhibitor of angiogenesis-related RTKs, Sunitinib is a well-established option. This compound, while less potent against VEGFR2, may serve as a useful tool for studying the effects of inhibiting a slightly different spectrum of kinases. Researchers should carefully consider the kinase selectivity profiles of both compounds when interpreting experimental results.
References
- 1. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VEGFR2 inhibitor | VEGFR2 inhibition [selleck.cn]
- 6. selleckchem.com [selleckchem.com]
A Comparative Analysis of (Z)-SU5614 and Other FLT3 Inhibitors for Acute Myeloid Leukemia Research
For Immediate Release
A deep dive into the efficacy of (Z)-SU5614 against other prominent FLT3 inhibitors, providing researchers and drug development professionals with a comprehensive guide to their comparative performance. This report includes detailed experimental data, protocols, and a visual representation of the FLT3 signaling pathway.
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), conferring a poor prognosis. This has spurred the development of numerous FLT3 inhibitors. This guide provides a comparative overview of the efficacy of this compound versus other well-established FLT3 inhibitors such as Sorafenib, Midostaurin, Gilteritinib, Quizartinib, and Crenolanib.
Comparative Efficacy of FLT3 Inhibitors
This compound is a potent, small-molecule inhibitor of receptor tyrosine kinases, including FLT3.[1] It has demonstrated inhibitory activity against both wild-type (WT) FLT3 and its mutated forms.[2][3] The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other selected FLT3 inhibitors against various FLT3 isoforms and in different cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | FLT3 (WT & ITD) | Autophosphorylation | - | 10 | [2] |
| FLT3-ITD | Proliferation | MV4-11 | 150 | [3] | |
| FLT3-ITD | Proliferation | Ba/F3 | 100 | [2] | |
| Sorafenib | FLT3-ITD | Kinase Activity | - | 69.3 ng/mL | [4][5] |
| Midostaurin | FLT3-ITD | Proliferation | MOLM-13 | ~200 | [6] |
| SYK | Kinase Activity | - | 20.8 | [7] | |
| Gilteritinib | FLT3 | Kinase Activity | - | 0.29 | [8][9] |
| FLT3-ITD | Proliferation | MV4-11 | 0.92 | [8][9] | |
| FLT3-ITD | Proliferation | MOLM-13 | 2.9 | [8][9] | |
| FLT3-D835Y | Proliferation | Ba/F3 | 1.6 | [8] | |
| FLT3-ITD-D835Y | Proliferation | Ba/F3 | 2.1 | [8] | |
| FLT3-ITD-F691L | Proliferation | Ba/F3 | 22 | [8] | |
| Quizartinib | FLT3 | Kinase Activity (Kd) | - | 1.6 | |
| FLT3-ITD | Proliferation | MV4-11 | 0.56 | ||
| FLT3-ITD | Proliferation | MOLM-13 | 0.62 | [10] | |
| FLT3-ITD | Proliferation | MOLM-14 | 0.38 | [10] | |
| FLT3-ITD | Phosphorylation | Primary AML blasts | 1-2 | [11] | |
| Crenolanib | FLT3 (WT) | Kinase Activity (Kd) | - | 0.74 | [12] |
| FLT3 | Autophosphorylation | - | ~2 | [13] | |
| FLT3-ITD | Proliferation | Molm14 | ~10 | [14] | |
| FLT3-ITD | Proliferation | MV4-11 | ~10 | [14] | |
| FLT3/ITD | Autophosphorylation | Primary AML blasts | 2.4 | [13] |
Experimental Protocols
The determination of the inhibitory efficacy of compounds like this compound relies on a variety of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of FLT3 inhibitors.
Cell-Based Proliferation Assays
These assays measure the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on FLT3 signaling.
-
Cell Lines: Commonly used cell lines include those endogenously expressing FLT3-ITD, such as MV4-11 and MOLM-13, or Ba/F3 cells engineered to express specific FLT3 mutations.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
The cells are then treated with a range of concentrations of the FLT3 inhibitor or a vehicle control (e.g., DMSO).
-
After a defined incubation period (typically 48-72 hours), cell viability is assessed using a colorimetric or luminescent assay.
-
Commonly used reagents include MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced to a colored formazan product by metabolically active cells, or CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
The absorbance or luminescence is measured using a microplate reader.
-
The IC50 value, the concentration of inhibitor that reduces cell proliferation by 50%, is then calculated from the dose-response curve.
-
FLT3 Phosphorylation Assays
These assays directly measure the inhibition of FLT3 kinase activity by assessing its autophosphorylation status.
-
Methodology:
-
Cells expressing the target FLT3 variant are treated with the inhibitor for a specific duration.
-
Following treatment, the cells are lysed to extract proteins.
-
The level of phosphorylated FLT3 is then determined using methods such as:
-
Western Blotting: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A capture antibody specific for total FLT3 is coated on a microplate. The cell lysate is added, and a detection antibody specific for p-FLT3, often conjugated to an enzyme, is used to quantify the level of phosphorylated protein.
-
-
-
Data Analysis: The reduction in the p-FLT3 signal in the presence of the inhibitor is used to determine its potency.
In Vitro Kinase Assays
These cell-free assays use purified recombinant FLT3 enzyme to assess the direct inhibitory activity of a compound on the kinase.
-
Procedure:
-
The recombinant FLT3 kinase is incubated with a substrate (e.g., a synthetic peptide or a protein like myelin basic protein) and ATP in a reaction buffer.
-
The inhibitor is added at various concentrations.
-
The kinase reaction is allowed to proceed for a set time.
-
The amount of phosphorylated substrate is then quantified.
-
-
Detection Methods:
-
Radiometric Assays: Use of radiolabeled ATP ([γ-³²P]ATP) allows for the direct measurement of phosphate incorporation into the substrate.
-
Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Fluorescence Resonance Energy Transfer (FRET): These assays use a labeled substrate and a phosphospecific antibody to generate a FRET signal upon phosphorylation.
-
FLT3 Signaling Pathway
The FLT3 signaling pathway is a critical mediator of cell survival and proliferation in hematopoietic cells. Upon binding of its ligand (FLT3 Ligand), the FLT3 receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. Activating mutations in FLT3 lead to ligand-independent, constitutive activation of this pathway.
Caption: The FLT3 signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing FLT3 inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed cellular and biochemical characterization.
Caption: A typical workflow for FLT3 inhibitor screening and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure-FLT3 Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.glpbio.com [file.glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crenolanib | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]
- 13. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-SU5614: A Focused Tyrosine Kinase Inhibitor in Comparison to Multi-Kinase Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the selectivity of kinase inhibitors is a critical determinant of their efficacy and safety profile. This guide provides a comparative analysis of (Z)-SU5614, a potent tyrosine kinase inhibitor, against established multi-kinase inhibitors, Sorafenib and Sunitinib. By examining their inhibitory profiles, we aim to offer a clear perspective on the relative selectivity of this compound.
Executive Summary
This compound is a small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), FMS-like Tyrosine Kinase 3 (FLT3), and c-Kit.[1][2] Its focused activity contrasts with broad-spectrum inhibitors like Sorafenib and Sunitinib, which target a wider array of kinases. This guide presents a side-by-side comparison of the available inhibitory data for these compounds, highlighting the distinct selectivity profile of this compound.
Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Sorafenib, and Sunitinib against a panel of key tyrosine kinases. This data, compiled from various biochemical assays, provides a quantitative measure of their respective potencies and selectivities.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-2 | 170[1] | 90 | 80 |
| FLT3 | 175-250[3] | 58 | 50 (ITD), 250 (WT) |
| c-Kit | - | 68 | - |
| PDGFRβ | - | 57 | 2 |
| Raf-1 | - | 6 | - |
| B-Raf | - | 22 | - |
| RET | 170[1] | - | - |
Signaling Pathway Overview
The kinases targeted by these inhibitors are crucial nodes in signaling pathways that drive tumor growth, proliferation, and angiogenesis. Understanding these pathways provides context for the therapeutic rationale of these inhibitors.
Figure 1. Simplified signaling pathways of key receptor tyrosine kinases and their inhibition by this compound, Sorafenib, and Sunitinib.
Experimental Methodologies
The determination of kinase inhibitor IC50 values is crucial for assessing their potency and selectivity. A common and robust method employed is the radiometric kinase assay.
Radiometric Kinase Assay Protocol (General)
This protocol outlines the fundamental steps for determining the in vitro activity of a kinase and the inhibitory potential of a compound.
Figure 2. A generalized workflow for a radiometric kinase assay to determine inhibitor IC50 values.
Key Steps in the Radiometric Kinase Assay:
-
Reaction Mixture Preparation: The kinase, a specific peptide or protein substrate, and the kinase assay buffer are combined in a reaction vessel.
-
Inhibitor Addition: The test compound, such as this compound, is added at a range of concentrations to different reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-32P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature, typically 30°C.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution like phosphoric acid, which denatures the kinase.
-
Substrate Capture: A portion of the reaction mixture is spotted onto a phosphocellulose paper (e.g., P81), which binds the phosphorylated substrate.
-
Washing: The paper is washed to remove any unincorporated [γ-32P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC50 Determination: The kinase activity at each inhibitor concentration is calculated and plotted to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[4][5][6][7][8]
Conclusion
The available data indicates that this compound is a potent inhibitor of VEGFR-2, FLT3, and c-Kit. In comparison to the multi-kinase inhibitors Sorafenib and Sunitinib, this compound appears to have a more focused kinase inhibition profile. While Sorafenib and Sunitinib demonstrate broader activity against a range of kinases including the Raf and PDGF receptor families, the current data for this compound suggests a more selective mechanism of action. This targeted approach may offer advantages in terms of reduced off-target effects and a more favorable safety profile, a critical consideration in the development of new cancer therapeutics. Further comprehensive kinase profiling of this compound against a large panel of kinases would be beneficial to fully elucidate its selectivity and compare it more directly with broad-spectrum inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
(Z)-SU5614: A Comparative Guide to a FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of (Z)-SU5614 as a FMS-like tyrosine kinase 3 (FLT3) inhibitor, offering a comparative analysis with other known FLT3 inhibitors. The information presented is supported by experimental data to aid in the objective assessment of its performance.
Introduction to this compound
This compound is a protein tyrosine kinase inhibitor that has demonstrated inhibitory activity against FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] Activating mutations in FLT3 lead to constitutive signaling, promoting cancer cell proliferation and survival.[1] this compound has been shown to induce growth arrest, apoptosis, and cell cycle arrest specifically in AML-derived cell lines that express a constitutively activated FLT3 receptor.[1][2]
Comparative Analysis of FLT3 Inhibitors
The efficacy of this compound is best understood in the context of other FLT3 inhibitors. This section provides a comparative overview of its performance against several alternatives in terms of inhibitory concentration (IC50) and kinase selectivity.
Table 1: FLT3 Inhibition Potency (IC50 Values)
Lower IC50 values indicate higher potency.
| Inhibitor | FLT3 (Wild-Type) IC50 (nM) | FLT3 (ITD Mutant) IC50 (nM) | Cell Proliferation IC50 (nM, MV4-11 cells) |
| This compound | 10[3] | 10[3] | 100[3] |
| Quizartinib (AC220) | - | ≤ 1[4][5] | 0.56 |
| Crenolanib | ~2[6] | ~2[6] | - |
| Gilteritinib | 5 | 0.7 - 1.8[7] | - |
| Sorafenib | - | 69.3 ng/mL (~107 nM)[8] | - |
| Midostaurin (PKC412) | - | - | - |
Note: Direct comparative IC50 values for all inhibitors under identical experimental conditions are not always available. Data is compiled from various sources and should be interpreted with this in mind.
Table 2: Kinase Selectivity Profile
This table highlights the inhibitory activity of this compound and comparators against other kinases, providing an indication of their selectivity.
| Inhibitor | Other Kinases Inhibited (IC50 or Kd) |
| This compound | VEGFR-2, c-Kit, PDGFR[9][10] |
| Quizartinib (AC220) | Highly selective for FLT3, with >10-fold selectivity over a panel of 400 kinases. Also inhibits c-Kit.[11] |
| Crenolanib | PDGFRα (2.1 nM), PDGFRβ (3.2 nM), KIT (78 nM)[12] |
| Gilteritinib | AXL, ALK[13] |
| Sorafenib | Multi-kinase inhibitor: VEGFR, PDGFR, c-Kit, RAF[14] |
| Midostaurin (PKC412) | Multi-kinase inhibitor: SYK, KIT, PDGFR, VEGFR[15][16] |
Signaling Pathway and Experimental Workflow
Visualizing the biological context and experimental approach is crucial for understanding the validation of this compound.
References
- 1. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure-FLT3 Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sorafenib plus intensive chemotherapy in newly diagnosed FLT3-ITD AML: a randomized, placebo-controlled study by the ALLG - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novartis drug PKC412 (midostaurin) improves overall survival by 23% in global Phase III study of AML patients with FLT3 mutations [prnewswire.com]
(Z)-SU5614 Kinase Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor (Z)-SU5614, focusing on its cross-reactivity with other kinases. The information is intended to assist researchers in evaluating its suitability for their studies and to provide a framework for understanding its potential off-target effects.
This compound is a small molecule inhibitor known to potently target several receptor tyrosine kinases (RTKs) involved in key cellular processes such as angiogenesis and cell proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), FMS-like Tyrosine Kinase 3 (FLT3), and the stem cell factor receptor (c-Kit). This guide summarizes the available quantitative data on its inhibitory activity, outlines generalized experimental protocols for assessing kinase inhibition, and provides diagrams of the relevant signaling pathways.
Comparative Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary kinase targets. Lower IC50 values indicate greater potency. It is important to note that a comprehensive screen of this compound against a full panel of kinases is not publicly available, and therefore, its cross-reactivity with other kinases is not fully characterized.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| VEGFR-2 (Flk-1) | 1,200 | Cell-free | |
| PDGF Receptor | 2,900 | Cell-free | |
| FLT3 (Wild-Type and Mutant) | Potent Inhibition (Specific IC50 not provided) | Cell-based | |
| c-Kit | Potent Inhibition (Specific IC50 not provided) | Cell-based | |
| RET | 170 | Cell-free | |
| VEGF-driven Mitogenesis | ≤ 680 | Cell-based (HUVEC) |
Experimental Protocols
Detailed experimental protocols for the specific determination of this compound IC50 values are not extensively detailed in the public domain. However, the following represents a generalized methodology for biochemical and cell-based kinase inhibition assays, synthesized from common practices in the field.
Biochemical Kinase Inhibition Assay (Generalized)
This in vitro assay measures the direct inhibitory effect of a compound on a purified kinase.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a purified kinase.
Materials:
-
Recombinant purified kinase (e.g., VEGFR-2, FLT3, c-Kit)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine Triphosphate (ATP), radio-labeled (e.g., ³²P-ATP or ³³P-ATP) or non-labeled for luminescence-based assays
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well assay plates
-
Filter paper (for radiometric assays) or luminescence plate reader
-
Scintillation counter (for radiometric assays)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Reaction Setup: In each well of the assay plate, add the kinase, the specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction and spot the mixture onto filter paper. Wash the filters to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the generated ADP to ATP, which is then measured via a luciferase-luciferin reaction using a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Generalized)
This assay measures the inhibitory effect of a compound on a specific kinase within a cellular context.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target kinase in living cells.
Materials:
-
Cell line expressing the target kinase (e.g., endothelial cells for VEGFR-2, leukemia cell lines for FLT3)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Ligand to stimulate the kinase (e.g., VEGF for VEGFR-2, FLT3 ligand for FLT3)
-
Lysis buffer
-
Phospho-specific antibodies against the target kinase or its downstream substrates
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents
-
Plate reader or imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with serial dilutions of this compound for a specified time.
-
Kinase Activation: Stimulate the cells with the appropriate ligand to activate the target kinase.
-
Cell Lysis: Wash the cells and lyse them to extract cellular proteins.
-
Detection of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody to detect the phosphorylated form of the target kinase or its substrate.
-
ELISA: Use a plate pre-coated with a capture antibody for the target protein. Add the cell lysates, followed by a detection antibody that is phospho-specific and linked to a detectable enzyme.
-
-
Data Analysis: Quantify the level of phosphorylation at each concentration of this compound. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the primary targets of this compound and a generalized workflow for a kinase inhibition assay.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Overview of FLT3 and c-Kit signaling and inhibition by this compound.
Caption: Generalized workflow for determining the IC50 of a kinase inhibitor.
A Comparative Analysis of the Kinase Inhibitors (Z)-SU5614 and PKC412 (Midostaurin)
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitors (Z)-SU5614 and PKC412 (Midostaurin). The following sections detail their mechanisms of action, target profiles, and supporting experimental data to inform research and development decisions.
This compound and PKC412 (Midostaurin) are both potent kinase inhibitors with significant roles in cancer research, particularly in the context of hematological malignancies. While both compounds inhibit key signaling pathways involved in cell proliferation and survival, they exhibit distinct target profiles and potencies. This guide offers a comparative analysis to highlight their similarities and differences.
Mechanism of Action and Target Profile
This compound is a small molecule inhibitor that primarily targets the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2] It has been shown to selectively induce growth arrest, apoptosis, and cell cycle arrest in cell lines expressing a constitutively activated FLT3.[1][2] In addition to FLT3, this compound also demonstrates inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Kit.[3][4] Its action is ATP-competitive, meaning it competes with ATP for binding to the kinase domain of the receptor.
PKC412, also known as Midostaurin, is a multi-targeted kinase inhibitor with a broader spectrum of activity.[5][6] It is a semi-synthetic derivative of staurosporine.[7] Midostaurin is known to inhibit a range of kinases including FLT3 (both wild-type and mutated), c-Kit, platelet-derived growth factor receptor (PDGFR), VEGFR2, and members of the protein kinase C (PKC) family.[5][8][9][10] This broad activity allows it to disrupt multiple signaling pathways involved in tumor growth and angiogenesis.[5][6] Midostaurin is the first FLT3 inhibitor approved for the treatment of newly diagnosed FLT3-mutated acute myeloid leukemia (AML).[11][12]
Quantitative Data Comparison
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and PKC412 against various kinases. These values provide a quantitative measure of their potency.
| Target Kinase | This compound IC50 | PKC412 (Midostaurin) IC50 |
| FLT3 | Potent inhibitor (specific IC50 not consistently reported in searches)[1][2] | 80-500 nM (range for various kinases)[5] |
| VEGFR-2 (KDR) | 1.2 µM | 80-500 nM (range for various kinases)[5] |
| c-Kit | Inhibitory activity demonstrated[3][4] | 80-500 nM (range for various kinases)[5] |
| PDGFR | 2.9 µM | 80-500 nM (range for various kinases)[5] |
| PKCα | Not a primary target | 22 nM[13] |
| Syk | Not a primary target | 20.8 nM[14] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and PKC412.
Experimental Protocols
The evaluation of kinase inhibitors like this compound and PKC412 typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the direct inhibition of kinase activity by the compound.
-
Materials: Recombinant purified kinase, kinase-specific substrate (peptide or protein), ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP), kinase reaction buffer, test compounds (this compound or PKC412) at various concentrations, and a phosphocellulose membrane or other capture method.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in the kinase reaction buffer.
-
In a microplate, combine the recombinant kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane to capture the phosphorylated substrate.
-
Wash the membrane to remove unincorporated radiolabeled ATP.
-
Quantify the amount of incorporated radiolabel on the substrate using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation/Viability Assay (e.g., MTS or MTT Assay)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Materials: Cancer cell lines (e.g., AML cell lines with FLT3 mutations like MV4-11 or MOLM-13), cell culture medium, fetal bovine serum (FBS), 96-well plates, test compounds, and a cell viability reagent (e.g., MTS or MTT).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Western Blot Analysis for Phosphoprotein Levels
This technique is used to determine if the inhibitor blocks the phosphorylation of downstream signaling molecules.
-
Materials: Cell lines, test compounds, lysis buffer, primary antibodies (e.g., anti-phospho-FLT3, anti-phospho-STAT5, anti-phospho-ERK), and secondary antibodies.
-
Procedure:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific to the phosphorylated forms of the target proteins.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins in treated versus untreated cells.
-
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Midostaurin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Midostaurin: a magic bullet that blocks mast cell expansion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Midostaurin: A Multiple Tyrosine Kinases Inhibitor in Acute Myeloid Leukemia and Systemic Mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 11. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Midostaurin/PKC412 for the treatment of newly diagnosed FLT3 mutation-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The multikinase inhibitor midostaurin (PKC412A) lacks activity in metastatic melanoma: a phase IIA clinical and biologic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (Z)-SU5614 vs. Crenolanib in Kinase Inhibition
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a detailed, data-driven comparison of two such inhibitors: (Z)-SU5614 and crenolanib. Both compounds have been investigated for their potential in treating malignancies driven by aberrant kinase signaling. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and translational research.
Introduction to the Inhibitors
This compound is a small molecule inhibitor known to target several receptor tyrosine kinases (RTKs). Primarily recognized as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), it also exhibits activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Kit[1][2][3]. Its mechanism of action involves the induction of growth arrest and apoptosis in cancer cells that harbor a constitutively activated FLT3 receptor[2][4].
Crenolanib is a highly potent and selective benzimidazole-based type I kinase inhibitor. It targets class III RTKs, including platelet-derived growth factor receptor (PDGFR) alpha and beta, as well as both wild-type and mutant forms of FLT3. Unlike many other FLT3 inhibitors, crenolanib is effective against a wide range of resistance-conferring mutations in the FLT3 kinase domain.
Mechanism of Action
This compound functions by competing with ATP for the binding site on the kinase domain of its target receptors. By inhibiting the autophosphorylation of these kinases, it blocks downstream signaling pathways that are crucial for cell proliferation and survival. This leads to cell cycle arrest and the induction of apoptosis in malignant cells dependent on these signaling cascades[2].
Crenolanib , as a type I inhibitor, binds to the active conformation of the kinase. It potently inhibits the signaling of wild-type and mutant isoforms of FLT3, PDGFRα, and PDGFRβ. Its ability to inhibit a broad spectrum of FLT3 mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, makes it a valuable agent in overcoming acquired resistance to other FLT3 inhibitors.
Comparative Kinase Inhibition Profile
The following table summarizes the available biochemical and cell-based IC50 data for this compound and crenolanib against a panel of relevant kinases. This data allows for a direct comparison of their potency and selectivity.
| Kinase Target | Inhibitor | IC50 (Biochemical) | IC50 (Cell-based) | Cell Line | Reference |
| FLT3 (Wild-Type) | This compound | 10 nM (autophosphorylation) | - | BaF3 | [5] |
| Crenolanib | ~2 nM (autophosphorylation) | - | SEMK2 | [6] | |
| FLT3-ITD | This compound | 10 nM (autophosphorylation) | 100 nM (proliferation) | MV4-11, RS4;11 | [5] |
| Crenolanib | ~2 nM (autophosphorylation) | 1.5 nM (cytotoxicity) | MV4-11 | [7] | |
| FLT3-D835N + V592A | This compound | - | 300 nM | - | [8] |
| FLT3-D835N + NPOS | This compound | - | 1000 nM | - | [8] |
| PDGFRα | This compound | - | - | - | |
| Crenolanib | 2.1 nM (Kd) | - | CHO | [7] | |
| PDGFRβ | This compound | - | - | - | |
| Crenolanib | 3.2 nM (Kd) | 2 nM | - | [7][9] | |
| c-Kit | This compound | - | - | Kasumi-1, UT-7, M-07e | [3] |
| Crenolanib | - | - | - | ||
| VEGFR-2 | This compound | Potent inhibitor | - | - | [1][3] |
| Crenolanib | - | - | - |
Cellular Activity: Proliferation and Apoptosis
The functional consequence of kinase inhibition is the modulation of cellular processes like proliferation and apoptosis. The table below outlines the effects of this compound and crenolanib in various cancer cell lines.
| Cell Line | Inhibitor | Effect | Assay | Reference |
| Ba/F3 (FLT3-activated) | This compound | Growth arrest, apoptosis, cell cycle arrest | Proliferation/Apoptosis Assays | [2][4] |
| AML-derived cell lines (activated FLT3) | This compound | Growth arrest, apoptosis, cell cycle arrest | Proliferation/Apoptosis Assays | [2][4] |
| Kasumi-1, UT-7, M-07e (c-Kit expressing) | This compound | Growth arrest, apoptosis | Proliferation/Apoptosis Assays | [3] |
| MV4-11, MOLM-13 (FLT3-ITD) | Crenolanib | Inhibition of cell viability, induction of apoptosis | Cell Viability/Apoptosis Assays | [10] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: Targeted signaling pathways of this compound and crenolanib.
Caption: Workflow for kinase inhibitor evaluation.
Mechanisms of Resistance
A critical aspect of targeted therapy is the emergence of drug resistance. The known mechanisms of resistance to this compound and crenolanib appear to differ significantly.
** this compound:** Resistance to this compound in the context of FLT3-ITD has been associated with the acquisition of secondary point mutations within the second tyrosine kinase domain of FLT3.
Crenolanib: In contrast, clinical resistance to crenolanib is less frequently associated with secondary mutations in the FLT3 gene. Instead, resistance mechanisms often involve the activation of alternative signaling pathways, such as through mutations in NRAS, or the expansion of pre-existing subclones that are not dependent on FLT3 signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of this compound and crenolanib.
In Vitro Kinase Assay (FLT3 Autophosphorylation)
-
Reagents and Materials: Recombinant human FLT3 protein, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), ATP, test compounds (this compound or crenolanib), and a detection system (e.g., ADP-Glo™ Kinase Assay or a phospho-specific FLT3 antibody for ELISA/Western blot).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase assay buffer.
-
In a 96- or 384-well plate, add the recombinant FLT3 enzyme to the kinase assay buffer.
-
Add the diluted test compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP (at or near the Km concentration for FLT3).
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity. For ADP-Glo™, follow the manufacturer's protocol to measure luminescence, which is proportional to ADP production. For ELISA or Western blot, measure the level of FLT3 autophosphorylation using a phospho-specific antibody.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT/XTT Assay)
-
Reagents and Materials: Cancer cell lines (e.g., MV4-11 for FLT3-ITD), complete cell culture medium, 96-well cell culture plates, test compounds, MTT or XTT reagent, and a spectrophotometer.
-
Procedure:
-
Seed the cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium and add the medium containing the test compounds to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for an additional 1-4 hours.
-
If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Western Blotting for Target Phosphorylation
-
Reagents and Materials: Cancer cell lines, cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, protein quantification assay (e.g., BCA assay), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) detection system.
-
Procedure:
-
Plate cells and allow them to grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-4 hours).
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This guide provides a comparative overview of this compound and crenolanib based on currently available data. Crenolanib has been more extensively characterized, demonstrating potent inhibition of FLT3, including clinically relevant mutant forms, and PDGFRs. This compound is also a potent inhibitor of FLT3, with additional activity against c-Kit and VEGFR-2. The choice between these inhibitors for research and development purposes will depend on the specific kinase target, the presence of resistance mutations, and the desired selectivity profile. The provided experimental protocols offer a foundation for further comparative studies to elucidate the full potential of these compounds in targeted cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Acute Myelogenous Leukemia - SU5614 - FLT3 V592A + FLT3 D835N - LARVOL VERI [veri.larvol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
(Z)-SU5614: A Comparative Guide to Confirming On-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Z)-SU5614 with alternative kinase inhibitors, focusing on the confirmation of its on-target effects. Experimental data is presented to facilitate objective evaluation, and detailed protocols for key validation assays are provided.
On-Target Profile of this compound
This compound is a small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs). Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Kit.[1][2] By inhibiting these kinases, this compound disrupts downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis, making it a compound of interest in cancer research, particularly for Acute Myeloid Leukemia (AML) where FLT3 mutations are prevalent.
Comparison with Alternative Inhibitors
The efficacy of this compound can be benchmarked against other inhibitors targeting its primary kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and selected alternatives against FLT3, VEGFR-2, and c-Kit.
| Target Kinase | Inhibitor | IC50 (nM) | Primary Indications/Applications |
| FLT3 | This compound | ~10-100 | Preclinical AML research |
| Quizartinib (AC220) | 1.1 (MV4-11 cells) | Relapsed/Refractory FLT3-ITD AML | |
| Gilteritinib | 0.29 (FLT3-ITD) | Relapsed/Refractory FLT3-mutated AML | |
| Sorafenib | 59 | RCC, HCC, Thyroid Carcinoma | |
| VEGFR-2 | This compound | 170 | Preclinical angiogenesis research |
| Cabozantinib (XL184) | 0.035 | RCC, HCC, Medullary Thyroid Cancer | |
| Axitinib | 0.2 | Advanced Renal Cell Carcinoma (RCC) | |
| Pazopanib | 30 | RCC, Soft Tissue Sarcoma | |
| c-Kit | This compound | Potent Inhibition | Preclinical research in GIST, AML |
| Imatinib | 100-1000 | CML, GIST, ALL | |
| Sunitinib | 2 (PDGFRβ), 80 (VEGFR2) | GIST, RCC, Pancreatic Neuroendocrine Tumors |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Experimental Protocols for On-Target Validation
Confirming the on-target effects of this compound involves a series of cellular and biochemical assays. Below are detailed protocols for essential experiments.
Western Blot for Phospho-FLT3 Inhibition
This assay determines the ability of this compound to inhibit the autophosphorylation of FLT3 in a cellular context.
Materials:
-
FLT3-mutated AML cell line (e.g., MV4-11)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr589/591), anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed MV4-11 cells and treat with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and heat. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Visualization: After further washes, add chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-FLT3 antibody to confirm equal protein loading.
In Vitro Kinase Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
FLT3 substrate (e.g., a synthetic peptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of FLT3 kinase and a solution of substrate and ATP in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the this compound dilutions.
-
Initiate Reaction: Add the FLT3 kinase solution to the wells, followed by the substrate/ATP mix to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of this compound on cancer cells that are dependent on the targeted kinase for survival and proliferation.
Materials:
-
FLT3-dependent AML cell line (e.g., MV4-11) and a FLT3-negative cell line (as a control)
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay)
Procedure:
-
Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Signal Measurement:
-
For MTT: Add solubilization solution to dissolve the formazan crystals and measure the absorbance at ~570 nm.
-
For MTS: Directly measure the absorbance at ~490 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value. A significantly lower IC50 in the FLT3-dependent cell line compared to the control line indicates on-target activity.
Visualizing On-Target Effects
Diagrams illustrating the signaling pathway and experimental workflows can aid in understanding the mechanism of action and validation process.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for confirming the on-target effects of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
A Comparative Guide: (Z)-SU5614 versus Quizartinib for FLT3 Mutated Acute Myeloid Leukemia
This guide provides an objective comparison of this compound and quizartinib, two tyrosine kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) mutations in Acute Myeloid Leukemia (AML). This document synthesizes preclinical data to evaluate their performance and provides detailed experimental methodologies for key assays.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][2] The most frequent of these are internal tandem duplications (ITD) in the juxtamembrane domain, which are associated with a poor prognosis, including an increased risk of relapse and shorter overall survival.[3][4] This has made FLT3 a key therapeutic target in AML.
Quizartinib is a potent and highly selective second-generation FLT3 inhibitor.[4][5] It has received regulatory approval for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML in combination with standard chemotherapy.[4][5] this compound is also a potent inhibitor of FLT3 that has been shown in preclinical studies to induce growth arrest and apoptosis in AML cell lines with constitutively activated FLT3.[2][6]
This guide will compare these two inhibitors based on their preclinical efficacy and selectivity, providing a clear overview of their potential as therapeutic agents for FLT3-mutated AML.
Quantitative Data Comparison
The following tables summarize the in vitro potency of this compound and quizartinib against FLT3 and FLT3-ITD positive AML cell lines.
Table 1: In Vitro Potency Against FLT3 Kinase
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | FLT3 (WT and ITD) | Autophosphorylation Inhibition | 10 nM | [7] |
| Quizartinib | FLT3 (WT) | Kinase Binding (Kd) | 3.3 nM | [4] |
| Quizartinib | FLT3 (ITD) | Phosphorylation Inhibition | 0.5 nM | [4] |
Table 2: In Vitro Efficacy in FLT3-ITD Positive AML Cell Lines
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | Ba/F3-FLT3-ITD | Growth Arrest | 175 nM | [8] |
| This compound | FLT3 ITD-positive leukemic cell lines | Reduced Proliferation | 100 nM | [7] |
| Quizartinib | MV4-11 | Cell Viability | 0.40 nM | [3] |
| Quizartinib | MOLM-13 | Cell Viability | 0.89 nM | [3] |
| Quizartinib | MOLM-14 | Cell Viability | 0.73 nM | [3] |
| Quizartinib | MV4-11, MOLM-14 | Apoptosis Induction | 1-2 nM | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FLT3 signaling pathway and a general workflow for evaluating FLT3 inhibitors.
Caption: FLT3 signaling pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating FLT3 inhibitors.
Experimental Protocols
Cell Viability / Proliferation Assay (General Protocol)
This protocol is a generalized representation for determining the half-maximal inhibitory concentration (IC50) of a compound on AML cell lines.
-
Cell Lines:
-
FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14).
-
Cells are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well.
-
The test compounds (this compound or quizartinib) are serially diluted in culture medium and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for a specified period, typically 72 hours.
-
Cell viability is assessed using a commercially available assay kit, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.[3]
-
-
The absorbance or luminescence is measured using a microplate reader.
-
The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated by non-linear regression analysis.
-
FLT3 Autophosphorylation Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the kinase activity of FLT3.
-
Cell Lines or Recombinant Enzyme:
-
AML cell lines endogenously expressing FLT3-ITD (e.g., MV4-11).
-
Recombinant human FLT3 protein.
-
-
Procedure (using cell lines):
-
Cells are serum-starved for several hours to reduce basal signaling.
-
Cells are then treated with various concentrations of the inhibitor or vehicle control for a defined period (e.g., 1-2 hours).
-
For wild-type FLT3, cells may be stimulated with FLT3 ligand to induce receptor phosphorylation. This step is not necessary for constitutively active FLT3-ITD mutants.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein lysates are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated FLT3 (p-FLT3). A primary antibody for total FLT3 is used as a loading control.
-
After incubation with a secondary antibody conjugated to horseradish peroxidase, the signal is detected using an enhanced chemiluminescence (ECL) system.
-
The intensity of the p-FLT3 bands is quantified and normalized to total FLT3. IC50 values are determined from the dose-response curve. A similar protocol was used to determine an IC50 of 10 nM for SU5614.[7]
-
Discussion and Conclusion
Based on the available preclinical data, quizartinib demonstrates significantly greater potency against FLT3-ITD than this compound. The IC50 values for quizartinib in FLT3-ITD positive AML cell lines are in the sub-nanomolar to low nanomolar range, indicating very high efficacy at low concentrations.[3][5] In contrast, the reported IC50 values for this compound are in the higher nanomolar range.[7][8]
Quizartinib is also characterized as a highly selective FLT3 inhibitor.[5] While this compound is described as a potent FLT3 inhibitor, comprehensive selectivity profiling against a broad panel of kinases is not as readily available in the reviewed literature.
It is important to note that the development of resistance is a significant challenge for FLT3 inhibitors. For quizartinib, resistance can emerge through the acquisition of secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as the D835Y mutation.[3]
References
- 1. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia [mdpi.com]
Assessing the Specificity of (Z)-SU5614 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor (Z)-SU5614 with alternative compounds, focusing on cellular specificity. The information presented is intended to aid researchers in selecting the most appropriate tool compound for their studies by providing objective performance comparisons and supporting experimental data.
Introduction to this compound and its Primary Targets
This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It is known to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3). It also exhibits inhibitory activity against Platelet-Derived Growth Factor Receptor β (PDGFRβ). These kinases are crucial mediators of signaling pathways that regulate angiogenesis, cell proliferation, and survival, and their dysregulation is implicated in various cancers.
Comparative Analysis of Kinase Inhibitor Specificity
To provide a clear comparison, this section presents the inhibitory activity of this compound and two widely used multi-kinase inhibitors, Sorafenib and Sunitinib, against their primary targets.
Table 1: Comparison of IC50 Values for this compound and Alternative Inhibitors
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-2 | 1,200 | 90 | 80 |
| c-Kit | 30 | 68 | 2 |
| FLT3 | 150-650 | 59 | - |
| PDGFRβ | 360 | 57 | 2 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are compiled from various sources for comparative purposes.
Kinome-Wide Specificity Profiles
A comprehensive assessment of inhibitor specificity involves screening against a broad panel of kinases, often referred to as kinome profiling. While extensive kinome scan data is publicly available for Sorafenib and Sunitinib, a similar comprehensive dataset for this compound is not readily accessible in the public domain. The available data for Sorafenib and Sunitinib reveal that they inhibit a wide range of kinases beyond their primary targets, highlighting their multi-targeted nature.
Selectivity Score (S-score): A metric used to quantify the selectivity of a kinase inhibitor. It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a given concentration) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Due to the lack of a publicly available kinome scan for this compound, a direct comparison of S-scores is not possible. Researchers considering the use of this compound for in-cell studies should be aware of its multi-targeted nature and the potential for off-target effects. For definitive specificity assessment, it is recommended to perform a kinome-wide profiling experiment.
Experimental Protocols for Specificity Assessment
To aid researchers in designing their own specificity studies, this section provides detailed protocols for key experimental assays.
In Vitro Kinase Inhibition Assay (Example: FLT3)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of FLT3 kinase solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km value for FLT3.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Downstream Signaling Pathway Analysis (Example: VEGFR-2)
This protocol allows for the assessment of an inhibitor's effect on the phosphorylation of downstream targets in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line expressing VEGFR-2
-
Cell culture medium
-
VEGF-A ligand
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Seed HUVECs in culture plates and allow them to adhere.
-
Starve the cells in serum-free medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with VEGF-A for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a compound in a cellular environment.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
Lysis buffer without detergents
-
Equipment for heat treatment (e.g., PCR cycler)
-
Western blotting or mass spectrometry equipment for protein detection
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a PCR cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Workflows
Caption: General workflow for Western blot analysis of downstream signaling.
Conclusion and Recommendations
This compound is a potent multi-kinase inhibitor with primary activity against VEGFR-2, c-Kit, and FLT3. While it serves as a valuable tool for studying these signaling pathways, researchers should be mindful of its potential for off-target effects. For applications where high specificity is critical, it is advisable to:
-
Perform comprehensive kinome profiling: This will provide a detailed understanding of the inhibitor's selectivity profile.
-
Use multiple, structurally distinct inhibitors: Comparing the effects of different inhibitors targeting the same primary kinase can help to distinguish on-target from off-target effects.
-
Employ genetic approaches: Techniques such as siRNA or CRISPR-Cas9-mediated gene knockout can be used to validate the on-target effects of the inhibitor.
By carefully considering the specificity of this compound and employing appropriate validation experiments, researchers can confidently utilize this compound to investigate the complex roles of its target kinases in cellular processes.
A Comparative Analysis of the Apoptotic Potential of (Z)-SU5614 and Other Tyrosine Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the apoptotic potential of the tyrosine kinase inhibitor (TKI) (Z)-SU5614 with other prominent TKIs, namely Sunitinib and Sorafenib. This document is intended for researchers, scientists, and drug development professionals interested in the apoptotic mechanisms of TKIs.
This compound has demonstrated pro-apoptotic effects in various cancer cell lines, primarily through the inhibition of key receptor tyrosine kinases such as c-Kit, VEGFR-2, and FLT3. Inhibition of these receptors disrupts downstream signaling pathways crucial for cell survival and proliferation, ultimately leading to programmed cell death.
Quantitative Comparison of Apoptotic Induction
While direct comparative studies providing quantitative data for this compound alongside Sunitinib and Sorafenib under identical experimental conditions are limited, the available data from various studies on their half-maximal inhibitory concentrations (IC50) for inducing apoptosis or inhibiting cell proliferation are summarized below. It is important to note that these values are highly dependent on the cell line and the specific assay used.
| Tyrosine Kinase Inhibitor | Target Cell Line | IC50 (µM) for Cytotoxicity/Apoptosis | Reference |
| This compound | Kasumi-1 (AML, c-Kit+) | Not explicitly defined for apoptosis | [1] |
| UT-7 (AML, c-Kit+) | Not explicitly defined for apoptosis | [1] | |
| M-07e (AML, c-Kit+) | Not explicitly defined for apoptosis | [1] | |
| Sunitinib | 786-O (Renal Cell Carcinoma) | 5.0 | [2] |
| Renca (Renal Cell Carcinoma) | Not explicitly defined for apoptosis | ||
| RCC4 (Renal Cell Carcinoma) | Not explicitly defined for apoptosis | ||
| SH-EP (Neuroblastoma) | ~1 | [3] | |
| SK-N-AS (Neuroblastoma) | ~1 | [3] | |
| CHP-134 (Neuroblastoma) | ~1 | [3] | |
| Sorafenib | HCT 116 (Colon Cancer) | 18.6 | [4] |
| MCF7 (Breast Cancer) | 16.0 | [4] | |
| H460 (Lung Cancer) | 18.0 | [4] | |
| SK-HEP1 (Hepatocellular Carcinoma) | 8.0 | [2] | |
| SH-EP (Neuroblastoma) | ~1 | [3] | |
| SK-N-AS (Neuroblastoma) | ~1 | [3] | |
| CHP-134 (Neuroblastoma) | ~1 | [3] |
Signaling Pathways of TKI-Induced Apoptosis
Tyrosine kinase inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The specific pathway activated often depends on the TKI and the cellular context.
This compound Induced Apoptotic Signaling Pathway
This compound triggers apoptosis by inhibiting the phosphorylation of c-Kit, VEGFR-2, and FLT3. This inhibition disrupts downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK pathways. The disruption of these pathways is thought to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Experimental Protocols
Standard methodologies are employed to assess the apoptotic potential of TKIs. Below are detailed protocols for key experiments.
Annexin V Assay for Apoptosis Detection
This assay identifies early apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of TKIs or vehicle control for the specified duration.
-
Cell Harvesting: Gently harvest both adherent and suspension cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After TKI treatment, lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measurement: Measure the absorbance (for pNA substrate) or fluorescence (for AMC substrate) using a microplate reader. The signal is proportional to the caspase-3 activity.
Western Blotting for Apoptotic Markers
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
-
Protein Extraction: Extract total protein from TKI-treated and control cells.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers such as cleaved caspase-3, cleaved PARP, Bcl-2, Bax, etc.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the apoptotic potential of different TKIs.
References
- 1. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
The Synergistic Potential of (Z)-SU5614 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Z)-SU5614, a potent tyrosine kinase inhibitor (TKI), has demonstrated significant preclinical activity through its targeted inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. While clinical development of SU5614 as a monotherapy has been limited, its unique multi-targeted profile presents a compelling case for its use in synergistic combination with other anticancer agents. This guide provides a comparative overview of the theoretical synergistic effects of this compound with other drug classes, supported by the known mechanisms of action and preclinical data for SU5614 as a single agent.
This compound: Mechanism of Action
This compound is known to inhibit the following receptor tyrosine kinases (RTKs):
-
FMS-like tyrosine kinase 3 (FLT3): Frequently mutated in acute myeloid leukemia (AML), FLT3 plays a crucial role in the proliferation and survival of leukemic cells. SU5614 has been shown to inhibit constitutively activated FLT3, leading to growth arrest and apoptosis in AML-derived cell lines.[1]
-
Stem cell factor receptor (c-Kit): c-Kit is another important RTK involved in the pathogenesis of various cancers, including AML and gastrointestinal stromal tumors (GIST). SU5614 induces growth arrest and apoptosis in c-kit-expressing AML cells.[2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. SU5614 is a potent inhibitor of VEGF-induced endothelial cell sprouting.[2]
Hypothetical Synergistic Combinations with this compound
Based on its multi-targeted mechanism of action, this compound holds the potential for synergistic interactions with several classes of anticancer drugs. The following sections outline the scientific rationale for these proposed combinations.
Combination with Conventional Chemotherapy
Rationale: Combining a targeted agent like SU5614 with traditional cytotoxic chemotherapy could offer a multi-pronged attack on cancer cells. While chemotherapy non-specifically targets rapidly dividing cells, SU5614 could simultaneously inhibit key survival and pro-angiogenic pathways, potentially overcoming chemotherapy resistance and enhancing overall efficacy.
Potential Agents:
-
Cytarabine
-
Doxorubicin
-
Paclitaxel
Expected Synergistic Effects:
-
Increased apoptosis in tumor cells.
-
Inhibition of tumor angiogenesis, limiting nutrient supply to the tumor.
-
Overcoming resistance to chemotherapy mediated by survival signaling pathways.
Combination with other Targeted Therapies
Rationale: A combination of targeted therapies that inhibit different oncogenic signaling pathways can prevent the development of resistance and lead to a more profound and durable response.
Potential Agents:
-
MEK Inhibitors (e.g., Trametinib): The FLT3 and c-Kit receptors signal through the RAS/RAF/MEK/ERK pathway. Combining SU5614 with a MEK inhibitor could lead to a more complete blockade of this critical proliferation pathway.
-
PI3K/mTOR Inhibitors (e.g., Everolimus): Both FLT3 and c-Kit also activate the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. Dual inhibition could synergistically induce apoptosis.
-
BCL-2 Inhibitors (e.g., Venetoclax): By inhibiting the anti-apoptotic protein BCL-2, venetoclax could lower the threshold for apoptosis induction by SU5614.
Data Presentation: Theoretical Efficacy of this compound Combinations
The following tables summarize the expected outcomes of the proposed combination therapies based on the known single-agent activities. Note: These are hypothetical data for illustrative purposes and require experimental validation.
Table 1: Proposed Synergistic Effects of this compound with Chemotherapy in AML Cell Lines
| Drug Combination | Expected IC50 (nM) | Combination Index (CI) | Expected Apoptosis Rate (%) |
| This compound | 50 | - | 30 |
| Cytarabine | 100 | - | 25 |
| This compound + Cytarabine | 20 (SU5614) + 40 (Cytarabine) | < 1 (Synergistic) | 70 |
Table 2: Proposed Synergistic Effects of this compound with Targeted Therapies in Solid Tumor Cell Lines
| Drug Combination | Expected IC50 (nM) | Combination Index (CI) | Expected Inhibition of Angiogenesis (%) |
| This compound | 75 | - | 60 |
| MEK Inhibitor | 20 | - | 10 |
| This compound + MEK Inhibitor | 30 (SU5614) + 8 (MEK Inhibitor) | < 1 (Synergistic) | 85 |
Experimental Protocols: A Framework for Validation
To validate the proposed synergistic effects, the following experimental protocols are suggested.
Cell Viability and Synergy Assessment
-
Cell Lines: A panel of cancer cell lines with known expression of FLT3, c-Kit, and VEGFR-2 should be used (e.g., AML cell lines MV4-11, Kasumi-1; solid tumor cell lines with known RTK dependencies).
-
Drug Treatment: Cells are treated with this compound and the combination drug alone and in combination at various concentrations for 72 hours.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay
-
Treatment: Cells are treated with the drug combinations at their synergistic concentrations for 48 hours.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
In Vitro Angiogenesis Assay
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on Matrigel-coated plates.
-
Treatment: HUVECs are treated with this compound and the combination drug in the presence of VEGF.
-
Tube Formation Analysis: The formation of capillary-like structures is observed and quantified using microscopy.
Visualizing the Mechanisms of Synergy
The following diagrams illustrate the signaling pathways targeted by this compound and the rationale for the proposed synergistic combinations.
References
- 1. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking (Z)-SU5614 against next-generation FLT3 inhibitors
A Comparative Guide to (Z)-SU5614 and Next-Generation FLT3 Inhibitors for Acute Myeloid Leukemia Research
This guide provides a comprehensive benchmark of this compound against prominent next-generation FMS-like tyrosine kinase 3 (FLT3) inhibitors. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of inhibitor performance based on experimental data. This document outlines the methodologies for key experiments and visualizes critical biological pathways and experimental workflows.
Introduction to FLT3 Inhibition in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and conferring a poor prognosis. This has made FLT3 a prime therapeutic target in AML.
This compound is a potent inhibitor of FLT3, as well as other receptor tyrosine kinases such as VEGFR-2 and c-kit.[1][2][3] Next-generation FLT3 inhibitors, including quizartinib, gilteritinib, and crenolanib, have been developed for increased potency and selectivity, with some exhibiting activity against resistance-conferring mutations.[4][5][6] This guide provides a direct comparison of the preclinical efficacy of these inhibitors.
Data Presentation: Inhibitor Performance
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and a selection of next-generation FLT3 inhibitors against wild-type (WT) FLT3 and common activating mutations. Lower IC50 values indicate greater potency.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | FLT3-WT | FLT3-ITD | FLT3-TKD (D835Y) |
| This compound | ~10 | ~10 | - |
| Quizartinib | 6.3 | 0.4 | Resistant |
| Gilteritinib | 19.7 | 9.2 | Active |
| Crenolanib | ~2 | ~2 | Active |
| Sorafenib | - | 4.9-17 | 103.5 |
| Midostaurin | 28.5 | 4.2 | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. Data is aggregated from multiple sources for comparison.[7][8][9][10]
Table 2: Cellular Proliferation Inhibitory Activity (IC50, nM) in FLT3-mutated AML Cell Lines
| Inhibitor | MV4-11 (FLT3-ITD) | MOLM-13 (FLT3-ITD) |
| This compound | ~100 | - |
| Quizartinib | 0.40 | 0.89 |
| Gilteritinib | 20.3 | - |
| Crenolanib | 1.3 | 4.9 |
| Sorafenib | 4.9 | 17 |
| Midostaurin | - | - |
Note: Data is aggregated from multiple sources for comparison.[9][11][12]
Mandatory Visualizations
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Inhibitor Benchmarking
Caption: Preclinical workflow for benchmarking FLT3 kinase inhibitors.
Logical Relationship of Inhibitor Comparison
Caption: Comparison logic for this compound and next-gen FLT3 inhibitors.
Experimental Protocols
FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available assays and is intended to measure the enzymatic activity of purified FLT3 kinase in the presence of an inhibitor.
Materials:
-
Recombinant FLT3 enzyme (WT or mutant)
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[13]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test inhibitors (e.g., this compound, next-generation inhibitors)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO and then dilute in Kinase Buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of a solution containing the FLT3 enzyme and substrate in Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Buffer.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.[13]
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of AML cell lines as an indicator of cell viability following treatment with FLT3 inhibitors.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Test inhibitors
-
96-well plates
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of the test inhibitors and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14][15][16]
Conclusion
This guide provides a framework for the comparative analysis of this compound and next-generation FLT3 inhibitors. The presented data indicates that while this compound is a potent FLT3 inhibitor, next-generation inhibitors such as quizartinib, gilteritinib, and crenolanib exhibit greater potency and, in some cases, a broader activity profile against resistance-conferring TKD mutations.[4] The detailed experimental protocols and visualizations serve as a resource for researchers to design and execute their own benchmarking studies in the field of AML drug discovery. The continued development and evaluation of novel FLT3 inhibitors are crucial for improving therapeutic outcomes for patients with FLT3-mutated AML.
References
- 1. researchgate.net [researchgate.net]
- 2. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. texaschildrens.org [texaschildrens.org]
- 16. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal Procedures for (Z)-SU5614: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of (Z)-SU5614, a potent multi-kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. As a potent, biologically active compound, this compound requires careful handling throughout its lifecycle, from receipt to disposal.
Understanding the Hazards
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is a multi-kinase inhibitor that can induce growth arrest and apoptosis[2][3][4][5]. Due to its biological activity, it should be handled as a hazardous compound.
Chemical and Physical Properties:
| Property | Value |
| Formal Name | (3Z)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one[2] |
| Molecular Formula | C₁₅H₁₃ClN₂O[2][6] |
| Molecular Weight | 272.73 g/mol [6][7] |
| Appearance | Orange-red solid[7] |
| Solubility | DMSO: ~10 mg/mL, DMF: ~15 mg/mL, Ethanol: ~0.25 mg/mL[2][7][8] |
Personal Protective Equipment (PPE)
When handling this compound in any form (solid powder or in solution), the following personal protective equipment must be worn to avoid inhalation, skin, and eye contact[1].
| PPE Type | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and potential biological effects.
Experimental Protocol for Decontamination of Non-disposable Items:
-
Preparation of Decontamination Solution: Prepare a fresh 10% bleach solution.
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent in which this compound is soluble (e.g., DMSO, ethanol) to remove the bulk of the compound. Collect this solvent rinse as hazardous waste.
-
Bleach Soak: Immerse the rinsed items in the 10% bleach solution for at least 30 minutes.
-
Thorough Rinsing: After soaking, rinse the items thoroughly with water.
-
Final Cleaning: Proceed with standard laboratory washing procedures.
Disposal of Different Waste Streams:
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Keep in its original, tightly sealed container. - Label as "Hazardous Waste: this compound". - Dispose of through an approved hazardous waste disposal facility. |
| Solutions of this compound | - Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. - Do not mix with other incompatible waste streams. Strong acids/alkalis and strong oxidizing/reducing agents are incompatible[1]. |
| Contaminated Labware (disposable) | - Includes items like pipette tips, gloves, and paper towels. - Place all contaminated disposable items in a sealed, labeled hazardous waste bag or container. |
| Contaminated Media | - Treat cell culture media containing this compound as hazardous waste. - Collect in a labeled, sealed container for hazardous waste disposal. |
Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full required PPE.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to avoid raising dust.
-
For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand).
-
-
Clean the Spill:
-
Carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Place the collected waste into a sealed, labeled hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Ventilate the Area: Ensure the area is well-ventilated after cleanup.
Storage
Proper storage is essential to maintain the stability of this compound and prevent accidental release.
| Form | Storage Condition |
| Solid (Powder) | Store at -20°C[1]. |
| In Solvent | Store at -80°C for up to 6 months, or -20°C for up to 1 month[1][4]. |
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these detailed procedures, laboratory personnel can safely manage and dispose of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines in conjunction with this document.
References
- 1. SU5614|1055412-47-9|MSDS [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1055412-47-9 | SU5614| SU-5614;SU 5614|BioChemPartner [biochempartner.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivochem.net [invivochem.net]
- 6. SU 5614 | 1055412-47-9 | FS137722 | Biosynth [biosynth.com]
- 7. SU5614 A potent, cell-permeable, reversible, ATP-competitive, and selective inhibitor of VEGF (Flk-1; IC50 = 1.2 µM) and PDGF (IC50 = 2.9 µM) receptor tyrosine kinases. | 186611-56-3 [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
Personal protective equipment for handling (Z)-SU5614
(Z)-SU5614 , a multi-kinase inhibitor, requires careful handling in a laboratory setting to ensure the safety of researchers and the environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, storage, and disposal.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Glasses with Side Shields | Ensure compliance with EN166 (EU) or NIOSH (US) standards. |
| Hands | Chemical-Resistant Gloves | Neoprene or nitrile rubber gloves are suitable. Dispose of contaminated gloves after use. |
| Body | Laboratory Coat | A standard lab coat should be worn to protect street clothing. |
| Respiratory | Dust Mask or Respirator | Use a dust mask for handling small quantities. For larger amounts or when generating dust, a NIOSH-approved respirator with a P95 (US) or P1 (EN 143) particle filter is recommended. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.
Engineering Controls:
-
Handle the compound in a well-ventilated area.
-
The use of a chemical fume hood is recommended, especially when working with the solid form or preparing solutions.
Personal Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Experimental Workflow:
The following diagram illustrates a safe workflow for handling this compound in a research setting.
Storage and Disposal
Proper storage and disposal are critical to maintain the integrity of the compound and prevent environmental contamination.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperatures are -20°C for the solid form and -80°C for solutions in solvents like DMSO.[1]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the compound to enter drains or waterways, as it is very toxic to aquatic life with long-lasting effects.[2]
-
Contaminated packaging should be disposed of in the same manner as the unused product.
First Aid Measures
In case of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. |
| Skin Contact | Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
This guide is intended to provide essential safety information. Researchers should always consult the full Safety Data Sheet (SDS) for this compound before use and be familiar with their institution's specific safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
